2,2-Dimethylpiperidin-4-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-6(9)3-4-8-7/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBILPLZRULHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,2-Dimethylpiperidin-4-ol (CAS 937681-12-4): A Key Building Block in Modern Drug Discovery
This document provides a comprehensive technical overview of 2,2-Dimethylpiperidin-4-ol, a heterocyclic building block of increasing importance in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data on its chemical properties, synthesis, characterization, and applications, grounding all claims in authoritative sources.
Introduction: The Value of a Privileged Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding allow it to interact with a wide range of biological targets, often improving pharmacokinetic properties and metabolic stability in drug candidates.[1]
Within this class, this compound (CAS 937681-12-4) emerges as a particularly valuable synthetic intermediate.[3] Its unique structure, featuring gem-dimethyl substitution at the C2 position and a hydroxyl group at the C4 position, offers specific steric and electronic properties. The gem-dimethyl group can provide metabolic stability by blocking oxidation at the adjacent carbon and can enforce specific conformations, which is crucial for optimizing ligand-receptor interactions. This guide delineates the essential technical knowledge required to effectively utilize this compound in a research setting.
Chemical Identity and Physicochemical Properties
This compound is an organic compound whose structure combines a piperidine ring with two methyl groups at the 2-position and a hydroxyl group at the 4-position.[3] This substitution pattern makes it a chiral molecule, although it is often supplied as a racemate.
Caption: A validated workflow for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Reduction of 2,2-Dimethylpiperidin-4-one
This protocol describes a standard laboratory procedure for the reduction of a ketone to a secondary alcohol.
Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups (e.g., esters, amides). It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄), and the reaction can be performed in protic solvents like methanol or ethanol at ambient temperature.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpiperidin-4-one (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C with gentle stirring.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15–20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.
-
Workup: Concentrate the mixture in vacuo to remove the methanol. Partition the resulting aqueous residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification and Structural Verification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water as suggested by the melting point data) or by silica gel column chromatography. [3]A self-validating system requires that the purified product's analytical data precisely match the expected profile for this compound.
Spectroscopic Profile (Predicted)
No publicly available spectra for this specific compound were identified. However, based on its structure and established principles of spectroscopic analysis, a detailed expected profile can be constructed. [4][5]This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.
| Technique | Expected Observations |
| ¹H NMR | Singlet (6H): Two equivalent methyl groups (gem-dimethyl) at ~1.0-1.2 ppm. Multiplet (1H): CH proton adjacent to the hydroxyl group at ~3.6-4.0 ppm. Broad Singlets (2H): OH and NH protons (exchangeable with D₂O). Multiplets (4H): Four piperidine ring methylene (CH₂) protons at various shifts between ~1.4-3.0 ppm. |
| ¹³C NMR | Quaternary Carbon (C2): Signal at ~50-55 ppm. CH-OH Carbon (C4): Signal at ~65-70 ppm. Methyl Carbons: A single signal for the two equivalent methyl groups at ~25-30 ppm. Ring Methylene Carbons (C3, C5, C6): Three distinct signals in the aliphatic region. |
| IR Spectroscopy | ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~2960-2850 cm⁻¹ (strong): C-H alkane stretching. ~1100 cm⁻¹ (strong): C-O stretching of a secondary alcohol. |
| Mass Spec. (EI) | Molecular Ion (M⁺): Peak at m/z = 129. Key Fragments: Loss of a methyl group (M-15) at m/z = 114; other fragments corresponding to ring cleavage. |
Applications in Medicinal Chemistry and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for creating more complex molecules. [3][6]Its utility is demonstrated in its documented role as a key intermediate in the synthesis of novel antimycobacterial agents. [3] Case Study: Antimycobacterial Agents The compound is used to construct diphenylpyraline derivatives that exhibit potent activity against Mycobacterium tuberculosis. [3]In this context, the piperidinol core serves as a central scaffold onto which other pharmacophoric elements are attached. The hydroxyl group provides a convenient handle for further chemical modification, such as etherification or esterification, to explore structure-activity relationships (SAR).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 6. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]
A Comprehensive Technical Guide to 2,2-Dimethylpiperidin-4-ol for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Pharmaceutical Intermediate
Introduction
2,2-Dimethylpiperidin-4-ol is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its unique structural framework, featuring a piperidine ring substituted with two methyl groups at the 2-position and a hydroxyl group at the 4-position, makes it a valuable building block in the synthesis of complex molecules.[1] This guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The precise arrangement of atoms in this compound underpins its chemical behavior and utility as a synthetic intermediate.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-Dimethyl-4-piperidinol, 4-Piperidinol, 2,2-dimethyl- | [1] |
| CAS Number | 937681-12-4 | [1] |
| Molecular Formula | C₇H₁₅NO | [1][2][3] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Canonical SMILES | CC1(CCN(C(C)C)C1)O | |
| InChI Key | UIBILPLZRULHTE-UHFFFAOYSA-N | [3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Melting Point | 78 °C (recrystallized from ethanol/water) | [1] |
| Boiling Point | 66 °C at 0.2 Torr | [1] |
| Appearance | Data not available | [1] |
| Solubility | Data not available | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a key area of research, driven by the demand for novel pharmaceutical agents. Piperidin-4-ones, which are precursors to compounds like this compound, are valuable intermediates in the synthesis of a wide range of therapeutic compounds.[4] These include important drugs such as fentanyl, haloperidol, and various antitumor agents.[4]
The synthesis of piperidin-4-ones with substitutions at the carbon atom adjacent to the nitrogen, such as the 2,2-dimethyl substitution, has been a challenge.[4] However, new methods are being developed to create a variety of substitution patterns, which is critical for exploring the structure-activity relationships of new drug candidates.[4]
One common synthetic route to piperidinols involves the reduction of the corresponding piperidinone. For example, the synthesis of 2,2,6,6-tetramethyl-4-piperidinol can be achieved through a one-pot cascade catalytic reaction involving acetone, ammonia, and hydrogen.[5] A similar strategy could be adapted for the synthesis of this compound.
Caption: Generalized reduction of a piperidinone to a piperidinol.
The reactivity of this compound is primarily governed by the hydroxyl and secondary amine functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation, while the secondary amine is nucleophilic and can be alkylated or acylated.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif is found in a range of biologically active molecules.
One notable application is in the synthesis of diphenylpyraline derivatives with potent antimycobacterial activities.[1] These compounds are particularly effective against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The piperidine core of this compound is essential for the development of new and more effective treatments for this global health threat.[1]
The broader class of piperidine-containing compounds has been instrumental in the development of antimycotics.[6] Furthermore, piperidine derivatives are being investigated as potential inhibitors of glutaminyl cyclase isoenzymes for cancer therapy.[7] The versatility of the piperidine scaffold, as exemplified by this compound, makes it a valuable component in the design and synthesis of novel therapeutic agents.
Caption: Applications of this compound in drug development.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are generalized protocols for acquiring and interpreting key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Expected Signals: Resonances for the methyl groups, methylene protons on the piperidine ring, the methine proton at C4, and the hydroxyl and amine protons. The chemical shifts and coupling patterns will be indicative of their relative positions.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.
-
Expected Signals: Resonances for the two methyl carbons, the quaternary carbon at C2, the methylene carbons, and the methine carbon at C4.
-
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
-
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic method (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis:
-
Expected Molecular Ion: In ESI-MS, expect to observe the protonated molecule [M+H]⁺ at m/z 130.12.
-
Fragmentation Pattern: The fragmentation pattern will provide structural information, such as the loss of a methyl group or a water molecule.
-
Safety and Handling
While specific safety data for this compound is limited, general precautions for handling piperidine derivatives should be followed.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[8]
-
Ventilation: Use only under a chemical fume hood to avoid inhalation of mists, vapors, or sprays.[8]
-
Handling: Do not get in eyes, on skin, or on clothing.[8] Avoid ingestion.[8] Keep away from open flames, hot surfaces, and sources of ignition.[8] Use non-sparking tools and take precautionary measures against static discharges.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10] Store in a corrosives area away from heat, sparks, and flame.[8][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]
In case of exposure, seek immediate medical attention.[8]
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique structure provides a scaffold for the synthesis of a diverse range of bioactive molecules, from antimycobacterial agents to potential cancer therapeutics. A comprehensive understanding of its chemical and physical properties, coupled with safe handling practices, is essential for its effective utilization in research and drug development.
References
-
LookChem. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177779267, (4R)-1-tert-butyl-2,2-dimethylpiperidin-4-ol. [Link]
-
LabSolutions. This compound. [Link]
-
AbacipharmTech. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20569310, 2,2-Dimethylpiperidin-4-one. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13856191, (2R,4S,5R)-2,5-dimethylpiperidin-4-ol. [Link]
-
MySkinRecipes. 2,2-Dimethylpiperidin-4-one hydrochloride. [Link]
-
The Human Metabolome Database. Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344). [Link]
- Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
- Google Patents. EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
-
ScienceDirect. SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. [Link]
Sources
- 1. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Molecular structure of 2,2-Dimethyl-4-piperidinol
An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-4-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile synthetic handle for constructing complex molecular architectures.[3] Within this important class of heterocycles, 2,2-Dimethyl-4-piperidinol emerges as a significant building block, particularly in the development of novel therapeutic agents.[4] Its structure, featuring a gem-dimethyl substitution adjacent to the nitrogen atom and a hydroxyl group at the C4 position, imparts specific conformational constraints and reactivity that are crucial for its utility in drug discovery.
This guide provides a comprehensive exploration of the molecular structure of 2,2-Dimethyl-4-piperidinol. We will delve into its stereochemistry, conformational analysis, and spectroscopic signature. Furthermore, we will examine its synthesis, reactivity, and applications, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of piperidine-based compounds in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of 2,2-Dimethyl-4-piperidinol is essential for its effective use in a laboratory setting. The following table summarizes its key chemical and physical data.
| Property | Value | Source |
| IUPAC Name | 2,2-Dimethylpiperidin-4-ol | [4] |
| CAS Number | 937681-12-4 | [4] |
| Molecular Formula | C₇H₁₅NO | [4] |
| Molecular Weight | 129.20 g/mol | [4] |
| Melting Point | 78 °C (from ethanol/water) | [4] |
| Boiling Point | 66 °C (at 0.2 Torr) | [4] |
| Storage Temperature | 2–8 °C under inert gas | [4] |
Molecular Structure and Conformational Analysis
The three-dimensional structure of 2,2-Dimethyl-4-piperidinol is predominantly dictated by the conformation of its six-membered piperidine ring. Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[5][6]
The Chair Conformation
The chair conformation is the most stable arrangement for the piperidine ring in 2,2-Dimethyl-4-piperidinol.[6][7] In this conformation, the substituents can occupy either axial or equatorial positions. The gem-dimethyl group at the C2 position introduces significant steric bulk, influencing the overall ring conformation and the preferred orientation of the hydroxyl group at the C4 position.
Influence of Substituents
-
Gem-Dimethyl Group (C2): The presence of two methyl groups on the same carbon atom (C2) "locks" this part of the ring, influencing the puckering and stability of the chair form.
-
Hydroxyl Group (C4): The hydroxyl group at the C4 position can exist in either an axial or an equatorial orientation. The equatorial position is generally favored for substituents on a six-membered ring to minimize 1,3-diaxial interactions. Therefore, the trans isomer, with the hydroxyl group in the equatorial position, is expected to be the thermodynamically more stable conformer.
-
Nitrogen Atom (N1): The nitrogen atom introduces a degree of flexibility compared to cyclohexane. The lone pair of electrons on the nitrogen and the attached hydrogen atom also have steric demands that contribute to the overall conformational preference.
The interplay of these structural features dictates the molecule's shape, which in turn influences its reactivity and biological activity.
Caption: Chair conformations of 2,2-Dimethyl-4-piperidinol.
Spectroscopic Characterization
The molecular structure of 2,2-Dimethyl-4-piperidinol can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.
| Technique | Expected Features |
| ¹H NMR | - N-H proton: A broad singlet. - O-H proton: A broad singlet, its chemical shift is solvent-dependent. - C4-H proton: A multiplet, its coupling pattern will depend on the axial/equatorial orientation. - CH₂ protons (C3, C5, C6): Complex multiplets. - CH₃ protons (C2): Two distinct singlets due to the chiral center at C4. |
| ¹³C NMR | - C2: A quaternary carbon signal. - C4: A signal for the carbon bearing the hydroxyl group. - C3, C5, C6: Signals for the methylene carbons. - Methyl Carbons: Two signals for the non-equivalent methyl groups. |
| IR Spectroscopy | - O-H stretch: A broad band around 3300-3400 cm⁻¹. - N-H stretch: A moderate band around 3300 cm⁻¹. - C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹. - C-O stretch: A strong band in the 1050-1150 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 129). - Fragmentation: Loss of a methyl group (M-15), loss of water (M-18), and other characteristic fragments from the piperidine ring cleavage. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Synthesis and Reactivity
Synthetic Pathway
A common and efficient method for the preparation of 4-piperidinol derivatives is the reduction of the corresponding 4-piperidone.[8] In the case of 2,2-Dimethyl-4-piperidinol, the precursor is 2,2-Dimethyl-4-piperidone.
Caption: Synthetic workflow for 2,2-Dimethyl-4-piperidinol.
Experimental Protocol: Reduction of 2,2-Dimethyl-4-piperidone
The following is a representative protocol for the synthesis of 2,2-Dimethyl-4-piperidinol.
Materials:
-
2,2-Dimethyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2,2-Dimethyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent like diethyl ether or dichloromethane multiple times.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,2-Dimethyl-4-piperidinol can be purified by recrystallization or column chromatography to yield the final product.
Self-Validation: The purity and identity of the synthesized product should be confirmed using the spectroscopic methods outlined in the previous section (NMR, IR, MS) and by measuring its melting point.
Applications in Medicinal Chemistry and Drug Development
The structural features of 2,2-Dimethyl-4-piperidinol make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Anti-tuberculosis Agents: 2,2-Dimethyl-4-piperidinol is a key intermediate in the synthesis of diphenylpyraline derivatives that have shown potent antimycobacterial activities.[4] These compounds are effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[4]
-
Scaffold for Bioactive Molecules: The piperidine ring is a common feature in many clinically used drugs.[1][3] The hydroxyl and amino groups of 2,2-Dimethyl-4-piperidinol provide two points for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.
-
Dopamine Transporter Ligands: Hydroxypiperidine analogues have been investigated as high-affinity ligands for the dopamine transporter, which could have applications in the treatment of conditions like cocaine addiction.[9]
-
Anticancer and Antioxidant Properties: Various piperidine derivatives have been studied for their potential anticancer and antioxidant activities.[10][11]
Safety and Handling
Piperidine and its derivatives should be handled with care in a well-ventilated area, preferably a fume hood.[12][13]
Personal Protective Equipment (PPE):
-
A lab coat is mandatory.[15]
Handling Precautions:
-
Keep away from heat, sparks, and open flames.[15]
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[14][15]
Always consult the Safety Data Sheet (SDS) for the specific compound before use for detailed information on hazards, handling, and emergency procedures.[14][15]
Conclusion
2,2-Dimethyl-4-piperidinol is a structurally well-defined molecule with significant potential in synthetic and medicinal chemistry. Its conformational preferences, governed by the piperidine chair form and the steric influence of its substituents, are key to its utility. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and characterization. As a versatile synthetic intermediate, 2,2-Dimethyl-4-piperidinol continues to be a valuable tool for the development of novel compounds with a wide range of biological activities, underscoring the enduring importance of the piperidine scaffold in drug discovery.
References
-
PubChem. (n.d.). 2,2-Dimethylpiperidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
-
Li, X., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 2,2-Dimethyl-piperidin-4-one hydrochloride. Retrieved from [Link]
-
Vasilevsky, S. F., & Stepanov, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]
-
Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Retrieved from [Link]
-
LookChem. (n.d.). Cas 937681-12-4, this compound. Retrieved from [Link]
-
Beaver, M. G., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]
-
Aridoss, G., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Romero, A., et al. (2017). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S) -... Acta Crystallographica Section E. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES. Retrieved from [Link]
-
Al-Ayed, A. S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PubMed Central. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Northwestern Medical Journal. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Al-Salman, H. N. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
PubChem. (n.d.). Tetrasodium;iron(2+);hexacyanide;decahydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-4-nonanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
-
Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]o.com/cid/41-213-9/Piperidine.html)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. nwmedj.org [nwmedj.org]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.cn [capotchem.cn]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of Substituted Piperidinols
Abstract
The piperidine nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active alkaloids.[1][2] Among its derivatives, substituted piperidinols are of particular interest due to their prevalence in a wide array of therapeutic agents. This guide provides a comprehensive overview of the principal synthetic pathways for accessing these valuable scaffolds. We will delve into the mechanistic underpinnings, stereochemical considerations, and practical applications of key methodologies, including the catalytic hydrogenation of pyridines, nucleophilic additions to piperidones, reductive amination strategies, and various cycloaddition and ring-closing reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the synthesis of this important class of compounds.
Introduction: The Significance of the Piperidinol Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug discovery.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for modulating interactions with biological targets. The introduction of a hydroxyl group, creating a piperidinol, further enhances its utility by providing a key hydrogen bond donor/acceptor site, influencing both pharmacokinetic and pharmacodynamic properties. Substituted piperidinols are found in a diverse range of pharmaceuticals, including analgesics, antipsychotics, and calcium channel blockers.[3][4] The stereoselective synthesis of these molecules is a significant challenge that continues to drive innovation in synthetic organic chemistry.[1]
Foundational Strategies: From Aromatic Precursors and Ketones
Catalytic Hydrogenation of Substituted Pyridinols and Pyridines
One of the most direct and atom-economical methods for the synthesis of piperidines is the reduction of the corresponding pyridine ring.[5][6] This approach is particularly attractive for producing a wide array of compounds in large quantities using clean and inexpensive hydrogen gas.[7]
Causality of Experimental Choices: The choice of catalyst and reaction conditions is critical for achieving high yields and, in many cases, controlling stereoselectivity. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂, Adams' catalyst), are frequently employed for the hydrogenation of substituted pyridines.[5][7] The use of an acidic medium, such as glacial acetic acid, is often necessary to protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[6][7] This protonation increases the susceptibility of the ring to hydrogenation. Homogeneous catalysts, like certain iridium(III) complexes, have also been developed for the ionic hydrogenation of pyridines, offering high selectivity and tolerance for sensitive functional groups.[8]
Experimental Protocol: Hydrogenation of 3-Hydroxypyridine using PtO₂
-
Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3-hydroxypyridine (1.0 equiv) in glacial acetic acid is prepared.
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, ~1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to 50-70 bar.[7] The reaction mixture is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure, and the resulting residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-piperidinol.
-
Purification: The product can be further purified by column chromatography or distillation.
Data Presentation: Comparison of Hydrogenation Catalysts
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Key Advantages | Reference |
| PtO₂ | 50-70 | Room Temp | Acetic Acid | Readily available, effective for many substrates. | [5][7] |
| Rh/C | Lower pressures | Room Temp | Various | Milder conditions compared to some catalysts. | [7] |
| RuO₂ | High pressures | High Temp | Various | Effective for certain substituted pyridines. | [7] |
| Iridium(III) Complex | N/A (Ionic) | Mild | Various | High functional group tolerance, selective. | [8] |
Nucleophilic Addition to Piperidones: Grignard and Organolithium Reactions
The addition of organometallic reagents, such as Grignard or organolithium reagents, to a piperidone carbonyl is a classic and highly effective method for constructing tertiary piperidinols.[9][10] This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents at the carbon bearing the hydroxyl group.
Causality of Experimental Choices: The piperidone starting material is typically N-protected to prevent side reactions, such as deprotonation at the nitrogen or reaction of the Grignard reagent with the N-H proton. Common protecting groups include benzyl (Bn) or tert-butyloxycarbonyl (Boc). The choice of Grignard reagent dictates the substituent to be introduced. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the organometallic reagent.
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-4-piperidinol
-
Reaction Setup: A solution of 1-benzyl-4-piperidone (1.0 equiv) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Addition: Phenylmagnesium bromide (a Grignard reagent, typically 1.2-1.5 equiv) in THF is added dropwise to the cooled (0 °C) piperidone solution with stirring.[9]
-
Reaction Monitoring: The reaction is monitored by TLC for the consumption of the starting piperidone.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.
-
Purification: The combined organic extracts are dried and concentrated. The resulting crude product is purified by column chromatography to yield the desired 4-aryl-4-piperidinol.[3]
Visualization: Grignard Reaction with N-Protected Piperidone
Caption: Synthesis of a tertiary piperidinol via Grignard addition.
Building the Ring: Cyclization Strategies
Reductive Amination of Dicarbonyl Compounds
Intramolecular reductive amination of 1,5-dicarbonyl compounds is a powerful strategy for constructing the piperidine ring.[11] This method involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine.
Causality of Experimental Choices: The choice of nitrogen source (e.g., ammonia or a primary amine) and reducing agent is crucial for the success of the reaction.[11] Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent because it is selective for the reduction of the iminium ion over the carbonyl groups.[12] This selectivity allows the cyclization and reduction to occur in a single pot. The stereochemical outcome of the reaction is often controlled by the hydride addition to the cyclic imine intermediate.[11]
Experimental Protocol: Synthesis of a Polyhydroxypiperidine via Double Reductive Amination
-
Substrate Preparation: A 1,5-dicarbonyl sugar derivative is prepared according to established literature procedures.
-
Reaction Setup: The dicarbonyl compound is dissolved in a suitable solvent (e.g., methanol). A nitrogen source, such as ammonium formate or a primary amine, is added.[11]
-
Reduction: Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture.
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a [4+2] cycloaddition that provides a convergent and stereocontrolled route to tetrahydropyridine derivatives, which can be readily converted to piperidinols.[13] The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, involving an electron-poor aza-diene and an electron-rich dienophile, is particularly useful for synthesizing highly substituted systems.[13]
Causality of Experimental Choices: The choice of diene and dienophile determines the substitution pattern of the resulting tetrahydropyridine. Catalysts, including Lewis acids, can be used to control the regioselectivity and stereoselectivity of the cycloaddition.[13] The reaction is often carried out under inert atmosphere to prevent side reactions.
Visualization: Aza-Diels-Alder Reaction Workflow
Caption: General workflow for piperidinol synthesis via Aza-Diels-Alder.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of carbo- and heterocycles, including piperidines.[14][15] This reaction involves the intramolecular metathesis of a diene substrate, catalyzed by a ruthenium or molybdenum complex, to form a cyclic alkene and a volatile byproduct (ethylene).[15]
Causality of Experimental Choices: The choice of catalyst is critical for the success of RCM. Grubbs' and Schrock's catalysts are the most commonly used.[14] The substrate must be designed to contain two terminal alkenes that can readily undergo intramolecular cyclization. The resulting unsaturated piperidine can then be hydrogenated and functionalized to afford the desired piperidinol. This method offers excellent functional group tolerance.[16]
Experimental Protocol: RCM for Piperidine Synthesis
-
Substrate Synthesis: A suitable diene precursor is synthesized. This often involves the alkylation of an amine with two different alkenyl halides.
-
RCM Reaction: The diene is dissolved in an appropriate solvent (e.g., dichloromethane) and degassed. A ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction is stirred, often at elevated temperatures.[16]
-
Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
Further Functionalization: The resulting tetrahydropyridine is then reduced (e.g., by catalytic hydrogenation) and hydroxylated to yield the target piperidinol.
Asymmetric Synthesis of Chiral Piperidinols
The synthesis of enantiomerically pure piperidinols is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities.[17]
Chiral Auxiliaries and Catalysts
Asymmetric synthesis can be achieved through the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[17][18] Alternatively, chiral catalysts can be employed to create a chiral environment that favors the formation of one enantiomer over the other.[19][20] For example, asymmetric hydrogenation reactions using chiral transition metal catalysts can produce enantiomerically enriched piperidines.[17]
Stereoselective Nucleophilic Additions
Stereocontrolled nucleophilic addition of organometallic reagents to chiral pyridinium salts is another effective strategy for the asymmetric synthesis of substituted piperidinols.[1][21] The chiral auxiliary on the pyridinium salt directs the approach of the nucleophile, leading to a high degree of stereoselectivity. The resulting dihydropyridine can then be further elaborated to the desired piperidinol.[1]
Conclusion
The synthesis of substituted piperidinols is a rich and diverse field of organic chemistry, with a wide range of methodologies available to the synthetic chemist. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the scale of the synthesis. The foundational methods of pyridine hydrogenation and nucleophilic addition to piperidones remain highly relevant, while modern techniques such as reductive amination, aza-Diels-Alder reactions, and ring-closing metathesis offer powerful and flexible alternatives for the construction of complex piperidinol scaffolds. The continued development of new and improved synthetic methods, particularly in the area of asymmetric synthesis, will undoubtedly facilitate the discovery of novel piperidinol-containing therapeutic agents.
References
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine.
- Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. Benchchem.
- Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. American Chemical Society.
- Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed.
- Asymmetric synthesis of 2-substituted piperidin-3-ols.
- Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. PubMed.
- Stereoselective Syntheses of 2,6-disubstituted Piperidin-3-oles (alkaloid lipids).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
- RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed.
- TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed.
- TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Novel Tetrahydropyridazines by Unusual Aza-Diels-Alder Reaction of Electron-poor 1,2-Diaza-1,3-dienes with Electron-poor Alkenes Under Solvent Free Conditions. Bentham Science Publisher.
- Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step.
- Pictet–Spengler reaction. Wikipedia.
- (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central.
- Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reac. ChemRxiv.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar.
- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
- Ring-closing met
- The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
- ChemInform Abstract: Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions.
- The Pictet-Spengler Reaction Updates Its Habits.
- ChemInform Abstract: New Methods for the Asymmetric Synthesis of Piperidines and Pyrrolidines: Chiral Auxiliaries and Asymmetric Organocatalysis.
- Grignard Reaction. Organic Chemistry Portal.
- Rational design of chiral catalysts for asymmetric synthesis. Monash University.
- Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.
- 3.3.3: Synthesis of Amines. Chemistry LibreTexts.
- Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - US.
- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- New Catalysts for Reductive Amin
- Pictet-Spengler Reaction. YouTube.
- Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher.
- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cycliz
- Reactions of Grignard Reagents. Master Organic Chemistry.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- reductive amination & secondary amine synthesis. YouTube.
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. soc.chim.it [soc.chim.it]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. monash.edu [monash.edu]
- 20. researchgate.net [researchgate.net]
- 21. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Piperidine Derivatives: Core Strategies and Practical Applications
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties such as basicity, lipophilicity, and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation.[2][3] This technical guide provides an in-depth review of the principal synthetic strategies for constructing piperidine derivatives. We move beyond a simple catalog of reactions to explore the mechanistic rationale, practical considerations, and comparative advantages of each approach. Key methodologies covered include the catalytic hydrogenation of pyridines, intramolecular cyclization via reductive amination, cycloaddition reactions like the aza-Diels-Alder, and the classic Pictet-Spengler reaction. For each, we provide field-proven insights, detailed experimental protocols, and quantitative data to empower researchers in drug discovery and development.
Introduction: The Enduring Importance of the Piperidine Scaffold
The six-membered saturated nitrogen heterocycle, piperidine, is one of the most ubiquitous structural motifs in pharmaceuticals.[4][5] From stimulants like methylphenidate to antipsychotics like risperidone and allergy medications like fexofenadine, the piperidine core is a testament to its versatility and "drug-like" properties.[1][6] The development of efficient, cost-effective, and stereocontrolled methods for the synthesis of substituted piperidines is therefore a critical task in modern organic and medicinal chemistry.[4]
This guide is structured to provide both the novice and the experienced scientist with a robust understanding of the primary synthetic avenues. We will delve into the causality behind experimental choices—why one catalyst is chosen over another, or how reaction conditions can be tuned to control stereochemistry—to provide a practical and authoritative resource for laboratory application.
The Direct Approach: Catalytic Hydrogenation of Pyridines
The most atom-economical route to piperidines is the direct reduction of their aromatic pyridine precursors.[7] This method involves the addition of three equivalents of hydrogen across the aromatic ring, a transformation that, while conceptually simple, is challenged by the high resonance stability of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst.[7]
Mechanistic Considerations and Catalyst Selection
The hydrogenation of pyridines can be achieved with both heterogeneous and homogeneous catalysts.[7]
-
Heterogeneous Catalysis: This is the most common approach, especially on an industrial scale, due to the ease of catalyst separation.[7] Platinum group metals (PGMs) are highly effective.
-
Palladium on Carbon (Pd/C): Often used with an acidic additive to protonate the pyridine nitrogen, which facilitates reduction.[7]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, particularly effective under acidic conditions (e.g., in glacial acetic acid), which helps mitigate catalyst poisoning.[8]
-
Rhodium on Carbon (Rh/C): Demonstrates high activity and can operate under milder conditions than other catalysts.[9]
-
-
Homogeneous Catalysis: These systems can offer superior selectivity under milder conditions. Recent advances have focused on iridium(III) complexes that facilitate an "ionic hydrogenation" pathway. This approach activates the pyridine via protonation, followed by hydride addition, and shows remarkable tolerance for sensitive functional groups like nitro, bromo, and alkenyl moieties.[10]
The choice of catalyst and conditions is critical for achieving chemoselectivity, especially when other reducible functional groups are present in the substrate.
General Experimental Protocol: Hydrogenation of 2-Phenylpyridine with PtO₂
The following protocol is adapted from the work of ReddyMasu Sreenivasulu et al. and illustrates a typical procedure for pyridine hydrogenation using Adams' catalyst.[8]
Step-by-Step Methodology:
-
Reactor Setup: A solution of 2-phenylpyridine (1.0 eq) in glacial acetic acid is placed in a high-pressure reactor vessel.
-
Catalyst Addition: Platinum(IV) oxide (PtO₂, ~5 mol%) is carefully added to the solution.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[8]
-
Reaction: The mixture is stirred vigorously at room temperature for 6-8 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reactor is carefully depressurized. The catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-phenylpiperidine, which can be further purified by column chromatography or distillation.
Performance Data for Heterogeneous Catalysis
The following table summarizes typical results for the hydrogenation of various substituted pyridines, highlighting the versatility of the PtO₂/acetic acid system.[8]
| Starting Pyridine | H₂ Pressure (bar) | Time (h) | Product | Yield (%) |
| 2-Methylpyridine | 70 | 4-6 | 2-Methylpiperidine | High |
| 3-Methylpyridine | 70 | 4-6 | 3-Methylpiperidine | High |
| 2-Phenylpyridine | 60 | 8 | 2-Phenylpiperidine | High |
| 2-Bromopyridine | 50 | 6 | 2-Bromopiperidine | High |
| 2-Fluoropyridine | 50 | 6 | 2-Fluoropiperidine | High |
Yields are generally reported as high but are substrate-dependent. Data adapted from ReddyMasu Sreenivasulu et al., 2015.[8]
Constructing the Ring: Intramolecular Reductive Amination
Intramolecular reductive amination is a powerful and versatile strategy for constructing the piperidine ring from acyclic precursors. This one-pot reaction typically involves the cyclization of an amino-aldehyde or amino-ketone, where the amine and carbonyl groups are separated by a suitable carbon chain. A particularly effective variation is the double reductive amination (DRA) of dicarbonyl compounds.[11]
Mechanism and Rationale
The DRA process is a cascade reaction that efficiently forms the piperidine skeleton.[11] The sequence involves:
-
Condensation of a primary amine or ammonia with one carbonyl group to form an imine.
-
Reduction of the imine to a secondary amine.
-
Intramolecular condensation of the newly formed amine with the second carbonyl group to form a cyclic iminium ion.
-
Reduction of the cyclic iminium ion to yield the final piperidine product.
This method is highly valued for its efficiency and the ability to generate stereochemically rich products, especially when using chiral starting materials derived from the "chiral pool," such as sugars.[11]
Caption: The Double Reductive Amination (DRA) cascade for piperidine synthesis.
General Experimental Protocol: Synthesis of a Polyhydroxypiperidine
This protocol is conceptualized based on methodologies for synthesizing iminosugars from sugar-derived dialdehydes.[11] A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is notable for its ability to selectively reduce imines in the presence of carbonyls.[12]
Step-by-Step Methodology:
-
Reactant Preparation: A solution of the dicarbonyl substrate (e.g., a sugar-derived dialdehyde, 1.0 eq) is prepared in a suitable protic solvent like methanol or a buffered aqueous solution.
-
Amine Addition: The primary amine (e.g., benzylamine, 1.1 eq) and an acid catalyst (e.g., acetic acid, to maintain a pH of ~5-6) are added to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the initial imine formation.
-
Reduction: Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) is added portion-wise to the reaction mixture, controlling any effervescence.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: The reaction is quenched by the careful addition of an acid (e.g., 1M HCl) to destroy excess reducing agent. The solvent is then removed under reduced pressure.
-
Isolation & Purification: The residue is taken up in water and washed with an organic solvent (e.g., dichloromethane) to remove nonpolar impurities. The aqueous layer is then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the piperidine product. The combined organic extracts are dried, filtered, and concentrated. Purification is typically achieved by column chromatography.
Cycloaddition Strategies: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles, including piperidines and their precursors.[13][14] In this reaction, an imine (the aza-dienophile) reacts with a conjugated diene in a [4+2] cycloaddition.[13]
Mechanism and Rationale
The reaction can proceed through either a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway, particularly when using activated, oxygenated dienes like Danishefsky's diene.[13][14] The key to the reaction's success is the activation of the imine, which is typically achieved using a Lewis acid or Brønsted acid catalyst.[13] This enhances the electrophilicity of the imine, making it susceptible to attack by the diene.
The use of activated dienes, such as silyl enol ethers (e.g., Danishefsky's diene), allows for the synthesis of functionalized piperidin-4-one derivatives after hydrolysis of the initial cycloadduct.[13] This provides a versatile handle for further synthetic modifications.
Caption: Workflow for piperidinone synthesis via a Lewis-acid catalyzed aza-Diels-Alder reaction.
Historical Context and Key Developments
In the early 1980s, Danishefsky reported the first general cycloadditions involving unactivated imines and his electron-rich diene, catalyzed by zinc chloride (ZnCl₂).[13] These reactions, while groundbreaking, were often slow and required stoichiometric amounts of the Lewis acid.[13] Subsequent research has led to the development of more efficient catalytic systems, including asymmetric variants using chiral Lewis acids or organocatalysts, which allow for the enantioselective synthesis of piperidine derivatives.[13]
The Classic Approach: The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a robust and reliable method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, including those containing a piperidine ring fused to an aromatic system.[15][16] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[15]
Mechanism and Scope
The reaction mechanism proceeds through the formation of an iminium ion, which is a sufficiently powerful electrophile to attack the tethered aromatic ring.[15]
-
Condensation: The β-arylethylamine reacts with the carbonyl compound to form an imine.
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.
-
Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic substitution.
-
Deprotonation: Loss of a proton re-aromatizes the system and yields the final product.
The reaction works best with electron-rich aromatic systems like indoles (to form β-carbolines) or activated phenyl rings.[15] Less nucleophilic aromatic rings may require harsher conditions, such as stronger acids and higher temperatures.[15]
Application in Natural Product Synthesis
The Pictet-Spengler reaction has been a cornerstone in the total synthesis of numerous alkaloids.[17][18] Its reliability and ability to set key stereocenters (in asymmetric variants) make it a favored strategy for constructing complex molecular architectures. For example, it has been employed in the synthesis of bioactive compounds like the alkaloid (-)-suaveoline and precursors to pyranonaphthoquinone natural products.[18]
Conclusion and Future Outlook
The synthesis of piperidine derivatives remains a vibrant and essential area of chemical research. While classical methods like pyridine hydrogenation and the Pictet-Spengler reaction continue to be mainstays of the synthetic chemist's toolkit, modern advancements are providing new levels of efficiency and selectivity. The development of novel catalytic systems, particularly in asymmetric catalysis and late-stage functionalization, is expanding the accessible chemical space for piperidine-containing molecules.[10][19][20] Methods that combine biocatalysis with traditional chemical reactions are also emerging, promising more sustainable and streamlined routes to these vital pharmaceutical building blocks.[20] As drug discovery targets become more complex, the continued innovation in piperidine synthesis will be paramount to developing the next generation of therapeutics.
References
-
Frolov, N. A., Vereshchagin, A. N., & Slepukhin, P. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][4][5][21][22][23]
-
Zhou, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link][19]
-
Girling, P. R., Kiyoi, T., & Whiting, A. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(8), 2845-2859. [Link][13][14]
-
BIOENGINEER.ORG. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG. [Link][10]
-
Nishikawa, K., et al. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link][9]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1841-1846. [Link][8]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link][20]
-
O'Donnell, J. P. (1994). Piperidine Synthesis. Defense Technical Information Center. [Link][24]
-
ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link][25]
-
ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link][26]
-
Jones, G., & Londergan, T. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(10), 834-839. [Link][27]
-
ResearchGate. (2021). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. [Link][1]
-
Matassini, C., Clemente, F., & Cardona, F. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(5), 184-203. [Link][11]
-
ResearchGate. (2023). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link][28]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link][29]
-
Kwiecień, R. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][2]
-
Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design. [Link][30]
-
Sainte, F., et al. (1982). A Diels-Alder route to pyridone and piperidone derivatives. Journal of the American Chemical Society, 104(5), 1428-1430. [Link][31]
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link][32]
-
Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(18), 5898. [Link][33]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][12]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link][16]
-
Costi, R., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 895. [Link][17]
-
Semantic Scholar. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link][34]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. soc.chim.it [soc.chim.it]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 23. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. cdnsciencepub.com [cdnsciencepub.com]
- 28. researchgate.net [researchgate.net]
- 29. Piperidine synthesis [organic-chemistry.org]
- 30. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. youtube.com [youtube.com]
- 33. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. [PDF] The Pictet-Spengler Reaction Updates Its Habits | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 2,2-Dimethyl-4-piperidinol: Properties, Synthesis, and Applications
Introduction
2,2-Dimethyl-4-piperidinol is a substituted piperidine derivative that serves as a valuable intermediate and building block in organic synthesis, particularly within the pharmaceutical industry. The piperidine ring is one of the most common heterocyclic motifs found in FDA-approved drugs and natural alkaloids, making its derivatives highly significant in medicinal chemistry.[1][2] The specific substitution pattern of 2,2-Dimethyl-4-piperidinol—featuring gem-dimethyl groups at the C2 position and a hydroxyl group at the C4 position—imparts unique steric and electronic properties that chemists can leverage to create complex molecular architectures.
This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of 2,2-Dimethyl-4-piperidinol. It is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds in their synthetic campaigns.
Core Chemical and Physical Properties
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. 2,2-Dimethyl-4-piperidinol is an organic compound whose structure consists of a piperidine ring with two methyl groups at the 2-position and a hydroxyl group at the 4-position.[3] These features dictate its solubility, reactivity, and handling requirements.
Key physicochemical data for 2,2-Dimethyl-4-piperidinol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 937681-12-4 | [3] |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Melting Point | 78 °C (recrystallized from ethanol/water) | [3] |
| Boiling Point | 66 °C at 0.2 Torr | [3] |
| Appearance | White to off-white crystalline solid | |
| InChI Key | UIBILPLZRULHTE-UHFFFAOYSA-N |
The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and a secondary amine (hydrogen bond donor and acceptor) suggests that the molecule is polar and will exhibit some solubility in polar protic solvents. The gem-dimethyl group provides steric hindrance near the nitrogen atom, which can influence its nucleophilicity and the conformational preference of the piperidine ring.
Synthesis and Purification
The synthesis of substituted piperidines can be challenging, especially when aiming for specific substitution patterns that are not symmetrical.[4] The most common laboratory-scale and industrial approaches to piperidine cores involve the reduction of corresponding pyridine precursors or cyclization strategies.[5][6]
A prevalent strategy for synthesizing 4-piperidinol derivatives involves the reduction of the corresponding 4-piperidone. The precursor, 2,2-dimethyl-4-piperidone, can be synthesized through various multi-step sequences.[4][7]
Representative Synthesis: Reduction of 2,2-Dimethyl-4-piperidone
The conversion of the ketone in 2,2-dimethyl-4-piperidone to the secondary alcohol in 2,2-Dimethyl-4-piperidinol is a standard reduction reaction. The choice of reducing agent is crucial to ensure chemoselectivity, avoiding the reduction of other functional groups if present.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and is safer and easier to handle compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄). Its use minimizes the risk of over-reduction and simplifies the workup procedure.
-
Solvent: A protic solvent like methanol or ethanol is typically used. These solvents are capable of dissolving both the piperidone substrate and the sodium borohydride. Furthermore, the solvent acts as the proton source to quench the intermediate alkoxide formed during the reaction.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-4-piperidone (1.0 eq). Dissolve the substrate in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is a critical step to control the exothermic nature of the hydride reduction and prevent potential side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume any excess NaBH₄. Subsequently, add water and adjust the pH to ~9-10 with a basic solution (e.g., 1 M NaOH) to ensure the product is in its free-base form.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure 2,2-Dimethyl-4-piperidinol.[3]
-
Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared against literature data.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,2-Dimethyl-4-piperidinol.
Applications in Research and Drug Development
The true value of 2,2-Dimethyl-4-piperidinol lies in its role as a versatile scaffold for building more complex molecules. Piperidine derivatives are integral to pharmaceuticals across various therapeutic areas.[1] The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, for example, are a class of potent opioid receptor antagonists.[8][9]
The secondary amine and the hydroxyl group of 2,2-Dimethyl-4-piperidinol are key functional handles for derivatization.
-
N-Alkylation/Arylation: The nitrogen atom can be readily functionalized via reductive amination, Buchwald-Hartwig amination, or reaction with alkyl halides to introduce diverse substituents. This is a common strategy to modulate a molecule's pharmacological properties, such as receptor affinity or cell permeability.[10]
-
O-Substitution: The hydroxyl group can be converted into ethers, esters, or other functional groups. This position is often modified to fine-tune solubility, metabolic stability, or to act as a connection point for linkers in more complex drug conjugates.
-
Key Intermediate: It is used as an intermediate in the synthesis of diphenylpyraline derivatives, which have shown potent antimycobacterial activities, particularly against Mycobacterium tuberculosis.[3]
Derivatization Pathways Diagram
Caption: Key derivatization pathways for 2,2-Dimethyl-4-piperidinol.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount in a research environment. While specific hazard data for 2,2-Dimethyl-4-piperidinol is limited, general precautions for substituted piperidines and amino alcohols should be followed. Related compounds can be corrosive, flammable, and cause skin and eye irritation.[11][12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not ingest. Wash hands thoroughly after handling.[11]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools.[11]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12][13]
-
Skin: Wash off immediately with soap and plenty of water.[12][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[11][13]
-
Storage Recommendations:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]
-
Inert Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended to prevent oxidation and degradation.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]
Conclusion
2,2-Dimethyl-4-piperidinol is a strategically important heterocyclic building block. Its defined stereochemistry and dual functional handles—a secondary amine and a secondary alcohol—provide synthetic chemists with a versatile platform for constructing novel and complex molecules. A thorough understanding of its properties, synthetic access, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the fields of medicinal chemistry and drug discovery.
References
-
LookChem. Cas 937681-12-4, 2,2-DiMethylpiperidin-4-ol. Available from: [Link]
-
Capot Chemical Co., Ltd. MSDS of 2,2-Dimethyl-piperidin-4-one hydrochloride. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344). (2021). Available from: [Link]
-
PubChem. 2,2-Dimethylpiperidin-4-one. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
-
NIST. 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook, SRD 69. Available from: [Link]
-
PubChem. 4-Piperidinone, 2,5-dimethyl-. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. EP3666757A1 - Process for preparing a piperidin-4-one.
-
Defense Technical Information Center. Piperidine Synthesis. (2025). Available from: [Link]
-
Cheméo. Chemical Properties of 2,4-Dimethyl piperidine (CAS 6287-19-0). Available from: [Link]
-
Kurkin, A. V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2022). Available from: [Link]
-
NIST. 4-Piperidinol, 2,2,6,6-tetramethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available from: [Link]
-
Weintraub, P. M., et al. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. (2003). Available from: [Link]
-
Wikipedia. 2,6-Dimethylpiperidine. Available from: [Link]
-
Carroll, F. I. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. (2014). Available from: [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Thomas, J. B., et al. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry. (2001). Available from: [Link]
-
Kumar, V., et al. N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. (2024). Available from: [Link]
-
Al-Hussain, S. A., et al. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. (2025). Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 7. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.cn [capotchem.cn]
A Comprehensive Technical Guide to 2,2-Dimethylpiperidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2,2-Dimethylpiperidin-4-ol, a pivotal heterocyclic building block in medicinal chemistry. The document delineates a robust synthetic protocol for its preparation via the reduction of 2,2-dimethylpiperidin-4-one, offering detailed procedural steps and mechanistic insights. A thorough characterization of the molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on established principles and analysis of analogous structures. Furthermore, this guide elucidates the significant role of this compound as a key intermediate in the synthesis of pharmacologically active compounds, with a particular focus on its application in the development of novel antitubercular agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile piperidinol derivative.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an attractive structural motif for modulating biological activity. Within this class of compounds, this compound (CAS No. 937681-12-4) has emerged as a valuable and versatile intermediate.[2] The gem-dimethyl substitution at the C2 position introduces conformational rigidity and steric hindrance, which can be strategically exploited to enhance selectivity and metabolic stability of derivative compounds. The hydroxyl group at the C4 position provides a convenient handle for further chemical elaboration, enabling the synthesis of diverse molecular architectures.
This guide aims to provide a comprehensive technical overview of this compound, encompassing its synthesis, detailed characterization, and key applications in the pursuit of novel therapeutics.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 937681-12-4 | [2] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Melting Point | 78 °C (recrystallized from ethanol/water) | [2] |
| Boiling Point | 66 °C at 0.2 Torr | [2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. |
Synthesis of this compound
The most direct and efficient route to this compound is the reduction of its corresponding ketone, 2,2-dimethylpiperidin-4-one (CAS No. 858264-10-5).[3] This transformation can be readily achieved using common hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by factors such as scale, desired workup conditions, and the presence of other functional groups.
Mechanistic Rationale
The reduction of a ketone to a secondary alcohol by a complex metal hydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during the workup to yield the final alcohol product.
Caption: General mechanism for the reduction of 2,2-dimethylpiperidin-4-one.
Experimental Protocol: Sodium Borohydride Reduction
This protocol provides a safe and efficient method for the synthesis of this compound on a laboratory scale. Sodium borohydride is a milder reducing agent than lithium aluminum hydride and allows for the use of protic solvents, simplifying the procedure.[4]
Materials:
-
2,2-Dimethylpiperidin-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpiperidin-4-one (1.0 eq.) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq.) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Basify the aqueous residue to pH ~9-10 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a mixture of ethanol and water to afford a white crystalline solid.
Alternative Protocol: Lithium Aluminum Hydride Reduction
For larger scale synthesis or when a more potent reducing agent is required, lithium aluminum hydride (LiAlH₄) can be employed.[5][6] Caution: LiAlH₄ reacts violently with water and protic solvents. This reaction must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).
Caption: Workflow for LiAlH₄ reduction.
A detailed procedure for LiAlH₄ reductions, including the crucial Fieser workup method to safely quench the reaction and precipitate aluminum salts, can be found in established organic synthesis resources.[7][8]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following are the expected spectral data based on its chemical structure and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
δ 3.8-4.0 ppm (m, 1H): This multiplet is attributed to the proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 2.8-3.0 ppm (m, 2H): These signals correspond to the axial and equatorial protons on the carbon adjacent to the nitrogen atom (C6-H₂).
-
δ 1.6-1.8 ppm (m, 2H): These multiplets arise from the axial and equatorial protons at the C3 position.
-
δ 1.4-1.6 ppm (m, 2H): These signals are from the axial and equatorial protons at the C5 position.
-
δ 1.1-1.2 ppm (s, 6H): A characteristic singlet for the two equivalent methyl groups at the C2 position.
-
Variable ppm (br s, 2H): Broad singlets corresponding to the N-H and O-H protons, which are exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
δ ~68 ppm: The carbon atom attached to the hydroxyl group (C4).
-
δ ~55 ppm: The carbon atom at the C2 position bearing the gem-dimethyl groups.
-
δ ~48 ppm: The carbon atom adjacent to the nitrogen at the C6 position.
-
δ ~40 ppm: The carbon atom at the C3 position.
-
δ ~35 ppm: The carbon atom at the C5 position.
-
δ ~25 ppm: The two equivalent methyl carbons at the C2 position.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol and N-H stretching of the secondary amine.
-
2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
1100-1000 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
m/z = 129: Molecular ion peak [M]⁺.
-
m/z = 114: Loss of a methyl group ([M-15]⁺).
-
m/z = 96: Loss of a methyl group and water ([M-15-18]⁺).
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to characteristic fragment ions.[9]
Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is particularly evident in the development of novel antitubercular agents.
Intermediate for Antitubercular Agents
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new and effective treatments. This compound is a key precursor in the synthesis of diphenylpyraline derivatives, a class of compounds that have demonstrated potent antimycobacterial activity.[2] The piperidinol moiety is incorporated into the final structure, where it can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The synthesis of these derivatives often involves the etherification or esterification of the hydroxyl group of this compound.
Caption: Synthetic pathway to antitubercular diphenylpyraline derivatives.
The gem-dimethyl group on the piperidine ring can provide steric shielding, potentially protecting the molecule from metabolic degradation and enhancing its in vivo efficacy. The stereochemistry of the hydroxyl group at the C4 position can also be explored to optimize interactions with the biological target. The discovery and development of piperidinol analogs with anti-tuberculosis activity is an active area of research.[10][11]
Conclusion
This compound is a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique structural features, including the conformationally restricted gem-dimethyl group and the versatile hydroxyl functionality, make it an attractive starting material for the synthesis of novel therapeutic agents. The straightforward synthesis via the reduction of the corresponding ketone allows for its ready availability for research and development purposes. As the quest for new and improved drugs continues, particularly in the area of infectious diseases like tuberculosis, the strategic application of key intermediates such as this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical science.
References
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
LookChem. (n.d.). Cas 937681-12-4, this compound. Retrieved from [Link]
-
Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). L-VALINOL. Organic Syntheses Procedure. Retrieved from [Link]
-
Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]
-
Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588–3594. [Link]
-
Chem 352, Grossmont College. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Lee, R. E. (2010). Discovery of dipiperidines as new antitubercular agents. Bioorganic & medicinal chemistry letters, 20(1), 201–205. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Pandiarajan, K., Mohan, R. T. S., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
ResearchGate. (2010). Discovery of dipiperidines as new antitubercular agents. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylpiperidin-4-one. Retrieved from [Link]
-
NIST. (n.d.). 2,2'-Bipyridine, 4,4'-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kaur, H., Kumar, V., & Kumar, S. (2014). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 14(3), 264–287. [Link]
- Zeynizadeh, B., & Zahmatkesh, S. (2003). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 19(3), 659-662.
-
University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Retrieved from [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]
-
NIST. (n.d.). Pyridine, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
Kabalka, G. W., & Baker, J. D. (n.d.). CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH CATECHOLBORANE OR SODIUM CYANOBOROHYDRIDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Zeynizadeh, B., & Shirini, F. (2005). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Journal of the Brazilian Chemical Society, 16(6A), 1200-1204. [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 3. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Workup [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of dipiperidines as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 2,2-Dimethylpiperidin-4-ol Scaffold
An In-Depth Technical Guide to the Derivatives of 2,2-Dimethylpiperidin-4-ol: Synthesis, Characterization, and Applications
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for drug design. Within this class, this compound emerges as a particularly strategic building block. Its core structure features a secondary amine, a secondary alcohol, and a gem-dimethyl group at the C2 position. This gem-dimethyl substitution sterically hinders the adjacent nitrogen atom, modulating its basicity and nucleophilicity, which can be a crucial factor in fine-tuning drug-receptor interactions and improving metabolic stability.
This guide provides a comprehensive exploration of the derivatives of this compound (CAS: 937681-12-4), focusing on synthetic strategies, detailed experimental workflows, and a survey of their applications in modern drug discovery.[3][4]
Core Compound Properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 2,2-Dimethyl-4-piperidinol |
| CAS Number | 937681-12-4 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | White Crystalline Solid (typical) |
| Melting Point | 78°C (reported from ethanol/water)[3] |
Part 1: Synthetic Pathways to the Core and Its Key Precursor
The primary precursor for synthesizing this compound is its corresponding ketone, 2,2-Dimethylpiperidin-4-one.[5] The synthesis of this ketone is a critical first step, often followed by stereoselective or non-selective reduction to obtain the target alcohol.
Synthesis of 2,2-Dimethylpiperidin-4-one
While multiple routes exist for substituted piperidinones, a common conceptual approach involves a variation of the Petrenko-Kritschenko piperidone synthesis or similar cyclization strategies. The synthesis of the related 2,2,6,6-tetramethylpiperidin-4-one often starts from acetone and ammonia, highlighting a general strategy of using simple precursors for building the heterocyclic ring.[6]
Reduction to this compound
The conversion of the ketone to the alcohol is a standard reduction reaction. The choice of reducing agent is critical as it determines the stereochemical outcome (axial vs. equatorial alcohol) and compatibility with other functional groups.
-
Non-selective Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and cost-effective method. It is technically straightforward and provides high yields, typically resulting in a mixture of cis and trans isomers.
-
Stereoselective Reduction: For specific stereoisomers, bulkier reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the sterically less hindered alcohol.
Experimental Protocol: Synthesis of this compound from its Ketone
Objective: To prepare this compound via the sodium borohydride reduction of 2,2-Dimethylpiperidin-4-one.
Materials:
-
2,2-Dimethylpiperidin-4-one hydrochloride (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Sodium hydroxide (NaOH), 1M solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve 2,2-Dimethylpiperidin-4-one hydrochloride (1.0 eq) in methanol (approx. 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Basification & Cooling: Cool the solution to 0°C using an ice bath. Slowly add 1M NaOH (approx. 1.1 eq) to neutralize the hydrochloride and liberate the free base. Stir for 10 minutes. Causality: The reduction works on the free ketone, not its salt. Performing this at 0°C controls any potential exothermic reaction.
-
Reduction: While maintaining the temperature at 0°C, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition is crucial to control the evolution of hydrogen gas and prevent a rapid, uncontrolled exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous slurry with dichloromethane (3 x volume of water). Causality: The product alcohol is organic-soluble and will move into the DCM layer, leaving inorganic salts behind in the aqueous layer.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.[7]
Part 2: Core Derivatization Strategies
The this compound scaffold offers two primary reactive handles for derivatization: the secondary amine (N-H) and the secondary alcohol (O-H). This dual functionality allows for the creation of diverse chemical libraries.
Caption: Primary derivatization pathways for the this compound core.
N-Substitution Reactions
The secondary amine is often the most reactive site and a common point for modification to explore structure-activity relationships (SAR).
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides (e.g., iodomethane, benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate or triethylamine.
-
N-Acylation: Formation of amides by reacting the amine with acyl chlorides or anhydrides. This is often used to introduce carbonyl-containing moieties.
-
Reductive Amination: A powerful method for creating substituted amines by reacting the core with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a key reaction for producing complex derivatives.[8]
-
Buchwald-Hartwig/Ullmann Coupling: For the synthesis of N-aryl derivatives, these palladium- or copper-catalyzed cross-coupling reactions are the methods of choice, allowing for the introduction of diverse aromatic and heteroaromatic systems.
O-Substitution Reactions
The secondary alcohol at the C4 position can be modified to introduce new pharmacophores or alter the molecule's polarity and hydrogen bonding capacity.
-
O-Esterification: Formation of esters using acyl chlorides or carboxylic acids (under Fischer or Steglich conditions).
-
O-Etherification (Williamson Synthesis): Formation of ethers by deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.
Part 3: Applications of this compound Derivatives in Drug Discovery
Derivatives of this scaffold have shown promise in several therapeutic areas, demonstrating the versatility of the core structure.
| Derivative Class | Therapeutic Area | Reported Activity |
| Diphenylpyraline Analogs | Infectious Disease | Potent antimycobacterial activity against Mycobacterium tuberculosis.[3] |
| Benzo[d]imidazole Hybrids | Inflammation | Inhibition of NO and TNF-α production in macrophages.[9] |
| Tetrahydroisoquinoline Hybrids | Infectious Disease | Antifungal activity against clinically relevant Candida species.[8] |
| General Piperidine Scaffolds | Neurology, Agrochemicals | Serve as key intermediates for drugs targeting neurological disorders and for the synthesis of pesticides and herbicides.[10] |
Case Study: Antimycobacterial Agents
The use of this compound as a key intermediate in the synthesis of diphenylpyraline derivatives highlights its importance.[3] These derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The piperidinol moiety is crucial for the molecular framework that confers this biological activity.
Case Study: Anti-inflammatory Agents
Researchers have designed and synthesized novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as anti-inflammatory agents.[9] By linking the piperidine core to a benzimidazole moiety, compounds were developed that showed potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in the inflammatory response. One lead compound, 6e, exhibited an IC₅₀ of 0.86 μM for NO inhibition and demonstrated superior in vivo anti-inflammatory activity compared to ibuprofen in a xylene-induced ear edema model.[9]
Part 4: Validated Experimental Workflow
The following diagram and protocol illustrate a complete, self-validating workflow for a common derivatization reaction: N-alkylation via reductive amination.
Caption: A validated workflow for N-alkylation using reductive amination.
This workflow represents a self-validating system. Each step has a clear purpose, and the checkpoints (TLC/LC-MS monitoring) ensure the reaction proceeds as expected before moving to the next phase. The final characterization by NMR and high-resolution mass spectrometry (HRMS) provides definitive structural confirmation and purity assessment, validating the entire process.
Conclusion
The this compound scaffold is a powerful and versatile starting point for the development of novel chemical entities. Its dual N-H and O-H functionality, combined with the modulating effect of the gem-dimethyl group, provides a rich canvas for synthetic exploration. The derivatives stemming from this core have already demonstrated significant potential in treating infectious and inflammatory diseases. The robust and well-understood synthetic methodologies associated with this scaffold ensure that it will remain a valuable tool for researchers, scientists, and drug development professionals for the foreseeable future.
References
-
LookChem. Cas 937681-12-4, this compound. [Link]
-
Wikipedia. 2,2,6,6-Tetramethylpiperidine. [Link]
-
LabSolutions. This compound. [Link]
-
ResearchGate. Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. [Link]
- Google Patents.
-
PubChem. 2,2-Dimethylpiperidin-4-one. [Link]
-
AbacipharmTech. This compound. [Link]
-
Matrix Fine Chemicals. This compound | CAS 937681-12-4. [Link]
- Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MySkinRecipes. 2,2-Dimethylpiperidin-4-one hydrochloride. [Link]
-
PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 4. This compound | CAS 937681-12-4 [matrix-fine-chemicals.com]
- 5. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]
A Technical Guide to 2,2-Dimethylpiperidin-4-ol: A Foundational Intermediate in Modern Drug Discovery
Abstract: The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals across numerous therapeutic areas.[1][2] Among the many substituted piperidine building blocks, 2,2-Dimethylpiperidin-4-ol emerges as a particularly valuable intermediate. Its unique structural features—a secondary amine, a hydroxyl group for functionalization, and a gem-dimethyl group that imparts steric influence and metabolic stability—make it a versatile precursor for complex molecular architectures. This guide provides an in-depth examination of the synthesis, stereochemical considerations, and strategic application of this compound in the development of novel therapeutic agents, intended for researchers and professionals in the field of drug development.
Core Characteristics of this compound
This compound (CAS No: 937681-12-4) is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the C2 position and a hydroxyl group at the C4 position.[3] This specific arrangement of functional groups provides two key reactive sites: the secondary amine (N-H) and the secondary alcohol (O-H), allowing for sequential and regioselective modifications.
The presence of the gem-dimethyl group at the C2 position, adjacent to the nitrogen atom, is of significant strategic importance. This structural feature can:
-
Sterically hinder the adjacent nitrogen, influencing its nucleophilicity and the conformational preference of N-substituents.
-
Enhance metabolic stability by blocking α-hydrogen abstraction, a common route for cytochrome P450-mediated metabolism of cyclic amines.
-
Increase lipophilicity , which can modulate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [3][4] |
| Molecular Weight | 129.20 g/mol | [3][4] |
| CAS Number | 937681-12-4 | [3] |
| Melting Point | 78°C (recrystallized from ethanol/water) | [3] |
| Boiling Point | 66°C at 0.2 Torr | [3] |
| Appearance | White crystalline solid | General |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |
Synthesis and Purification
The most common and direct route to this compound is through the reduction of its corresponding ketone precursor, 2,2-Dimethylpiperidin-4-one.[5] This transformation is a standard carbonyl reduction that can be achieved with high efficiency using various reducing agents.
Workflow for Synthesis via Ketone Reduction
The general workflow involves the catalytic hydrogenation or chemical reduction of 2,2-Dimethylpiperidin-4-one.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes a reliable, lab-scale synthesis of this compound from 2,2-Dimethylpiperidin-4-one.
Materials:
-
2,2-Dimethylpiperidin-4-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
Dissolution: Dissolve 2,2-Dimethylpiperidin-4-one in methanol in a round-bottom flask and cool the solution to 0°C using an ice bath.
-
Reduction: Add sodium borohydride portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous solution three times with dichloromethane or ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[3]
Applications in Pharmaceutical Synthesis
The true value of this compound lies in its role as a versatile scaffold for building complex, biologically active molecules. The secondary amine and hydroxyl group serve as handles for diversification, leading to libraries of compounds for screening.
A. Synthesis of Antimycobacterial Agents
This compound is a key intermediate in the synthesis of diphenylpyraline derivatives that exhibit potent activity against Mycobacterium tuberculosis.[3] The synthesis leverages the secondary amine for the introduction of a diphenylmethyl moiety.
Caption: N-alkylation to form a key antimycobacterial scaffold.
In this pathway, the nucleophilic secondary amine of this compound attacks the electrophilic carbon of bromodiphenylmethane in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the N-substituted product. The hydroxyl group at the C4 position remains available for further modification or can contribute to receptor binding.
B. Precursor for Neurological Drug Candidates
The piperidine ring is a common feature in drugs targeting the Central Nervous System (CNS).[6] 2,2-Dimethylpiperidin-4-one, the direct precursor to the title compound, is explicitly mentioned as a key intermediate for pharmaceuticals targeting neurological disorders.[7] By extension, this compound serves as a hydroxylated version of this scaffold, enabling the synthesis of analogs with different hydrogen-bonding capabilities and physicochemical properties.
C. Building Block for Novel Anti-inflammatory Agents
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[8] While this research starts from a different piperidine core, the underlying principle demonstrates the utility of the piperidin-4-yl motif. This compound can be used to create analogs of these compounds, where the gem-dimethyl group could enhance efficacy or improve the pharmacokinetic profile. The synthesis would involve protecting the piperidine nitrogen, oxidizing the C4-hydroxyl to a ketone, and then proceeding with the established route to form the benzimidazole core, followed by deprotection.
Stereochemical Implications and Chiral Resolution
While this compound itself is an achiral molecule, its reactions can generate new stereocenters, leading to diastereomeric or enantiomeric products. For instance, alkylation at the C3 or C5 position or substitution on the C4-hydroxyl group with a chiral moiety will result in stereoisomers.
Given that enantiomers of a drug can have vastly different pharmacological and toxicological profiles, the ability to control and separate stereoisomers is critical in drug development.[9][10]
Conceptual Workflow for Chiral Resolution
If a reaction involving a derivative of this compound produces a racemic mixture, chiral resolution is necessary to isolate the desired enantiomer.
Caption: Common strategies for resolving enantiomeric mixtures.
Protocol: Chiral Separation via Diastereomeric Salt Formation
This method is a classical and often scalable approach for resolving chiral amines.
Principle: The racemic amine derivative is reacted with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[11]
Procedure:
-
Salt Formation: Dissolve the racemic amine derivative in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of an equimolar amount of an enantiopure chiral acid (e.g., L-(+)-tartaric acid or (1R)-(-)-10-camphorsulfonic acid).
-
Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation: Collect the crystals by filtration. The purity of the diastereomer can be checked using polarimetry or chiral HPLC.
-
Recrystallization (Optional): If necessary, recrystallize the salt to improve diastereomeric purity.
-
Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and liberate the enantiomerically enriched free base.
-
Extraction: Extract the free amine into an organic solvent, dry, and concentrate to yield the resolved enantiomer.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategically designed building block that offers solutions to common challenges in medicinal chemistry, including metabolic instability and the need for structural diversity. Its straightforward synthesis and dual reactive sites ensure its continued relevance in the construction of novel piperidine-containing drug candidates.
Future applications will likely see this intermediate used in the synthesis of complex spirocyclic and bicyclic systems, as well as in the development of chemical probes and agents for targeted protein degradation (PROTACs), where the piperidine scaffold can serve as a versatile linker or binding element. The foundational insights provided in this guide aim to empower researchers to fully leverage the potential of this valuable pharmaceutical intermediate.
References
-
This compound. LookChem. [Link]
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health (NIH). [Link]
-
2,2-Dimethylpiperidin-4-one hydrochloride. MySkinRecipes. [Link]
- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
-
High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. National Institutes of Health (NIH). [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. European Patent Office. [Link]
-
This compound. AbacipharmTech. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health (NIH). [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. [Link]
-
Monoiron Hydrogenase Catalysis: Hydrogen Activation with the Formation of a Dihydrogen, Fe−H δ− ···H δ+ −O, Bond and Methenyl-H 4 MPT + Triggered Hydride Transfer. ResearchGate. [Link]
-
SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Wiley Online Library. [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Acid-catalysed hydrogen exchange of 2,6-dimethyl-4-pyridone, -pyrone, and -thiapyrone: relative effects of heterocyclic sulphur, oxygen, and nitrogen on electrophilic substitution rates. Royal Society of Chemistry. [Link]
-
2,2-Dimethylpiperidin-4-one. PubChem. [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health (NIH). [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI. [Link]
-
[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health (NIH). [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health (NIH). [Link]
-
ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Royal Society of Chemistry. [Link]
-
Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. PubMed. [Link]
-
Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. National Institutes of Health (NIH). [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. trans-1,2-Dimethyl-piperidin-4-ol () for sale [vulcanchem.com]
- 7. 2,2-Dimethylpiperidin-4-one hydrochloride [myskinrecipes.com]
- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View | MDPI [mdpi.com]
- 10. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Pharmacological Applications of Piperidine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and pharmaceutical development.[1][2] Recognized as a "privileged scaffold," its structural and physicochemical properties make it a highly versatile building block in the design of therapeutic agents.[3][4] This guide provides an in-depth analysis of the piperidine scaffold, exploring its fundamental characteristics, diverse pharmacological applications, and the synthetic strategies employed for its incorporation into drug candidates. We will delve into specific examples of market-approved drugs, detailing their mechanisms of action and the pivotal role of the piperidine moiety. Furthermore, this document offers detailed experimental protocols and visual diagrams to provide a practical and comprehensive resource for professionals in the field of drug discovery.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The prevalence of the piperidine motif in pharmaceuticals is a testament to its exceptional utility.[5][6] Its significance can be attributed to a unique combination of structural and physicochemical properties that are highly advantageous for drug design.[7]
1.1. Physicochemical and Structural Properties
The piperidine ring's saturated and flexible nature allows it to adopt various conformations, with the chair form being the most stable.[8][9] This conformational versatility enables piperidine-containing molecules to effectively orient themselves within the binding pockets of biological targets, thereby enhancing potency and selectivity.[4] The nitrogen atom within the ring acts as a basic center, which can be crucial for forming salt bridges or hydrogen bonds with receptors.[3]
| Property | Value/Description | Significance in Drug Design |
| pKa (conjugate acid) | ~11.22 | The strong basicity allows for protonation under physiological conditions, enhancing solubility and facilitating interactions with acidic residues in target proteins.[3] |
| logP (Octanol/Water) | 0.84 | The moderate lipophilicity of the piperidine scaffold contributes to favorable pharmacokinetic properties, including good membrane permeability and oral bioavailability.[3][10] |
| Conformational Flexibility | Predominantly chair conformation, with boat and twist-boat possibilities.[8][11][12] | Allows for optimal spatial arrangement of substituents to maximize binding affinity with diverse biological targets.[4] |
| Metabolic Stability | Generally stable, though susceptible to oxidation at positions adjacent to the nitrogen.[3] | The scaffold's stability contributes to a longer half-life in the body, a desirable trait for many therapeutics.[4] |
1.2. The "Privileged Scaffold" Concept
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperidine ring is a prime example of such a scaffold, appearing in a wide array of drugs across various therapeutic classes.[3][4] Its ability to serve as a versatile template for combinatorial library synthesis allows for the rapid generation and screening of new drug candidates.
Caption: General Structure of the Piperidine Scaffold
Pharmacological Applications Across Therapeutic Areas
The versatility of the piperidine scaffold is evident in its widespread application across numerous therapeutic areas.[1][13][14] From complex central nervous system disorders to infectious diseases and oncology, piperidine-containing drugs have made a significant impact on modern medicine.
2.1. Central Nervous System (CNS) Disorders
Many drugs targeting the CNS incorporate piperidine rings, which can facilitate crossing the blood-brain barrier.[7][10]
-
Antipsychotics: Risperidone, an atypical antipsychotic, features a piperidine moiety. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[15][16][17] This dual antagonism is believed to be the primary mechanism for its therapeutic effects in schizophrenia and bipolar disorder.[18][19]
-
Opioid Analgesics: Fentanyl, a potent synthetic opioid, contains a piperidine core and is approximately 50 to 100 times more potent than morphine.[20][21] It acts as a pure opioid agonist, primarily interacting with the µ-opioid receptor to produce its analgesic effects.[22][23][24] Its high lipid solubility allows for rapid penetration into the central nervous system.[20]
Caption: General workflow for the catalytic hydrogenation of pyridine.
3.2. Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridine
This protocol provides a general procedure for the synthesis of piperidine derivatives via the catalytic hydrogenation of substituted pyridines using a platinum(IV) oxide (PtO2) catalyst.
Materials:
-
Substituted pyridine (1.0 g)
-
Glacial acetic acid (5 mL)
-
PtO2 (5 mol%)
-
Hydrogen gas
-
Sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite®
Equipment:
-
High-pressure reactor
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL). [25]2. Catalyst Addition: Carefully add the PtO2 catalyst (5 mol%) to the solution. [25]3. Hydrogenation: Place the reaction vessel in a high-pressure reactor. Purge the reactor with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 50-70 bar. [26][25]4. Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-10 hours. [25]5. Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas. [26]6. Quenching: Quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized. [25]7. Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). [25]8. Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. [26][25]9. Concentration: Remove the solvent under reduced pressure to yield the crude piperidine derivative. [25]10. Purification: Purify the crude product by column chromatography on silica gel to obtain the pure piperidine derivative. [25]
Conclusion and Future Perspectives
The piperidine scaffold continues to be an invaluable tool in the arsenal of medicinal chemists. Its unique combination of physicochemical properties, synthetic accessibility, and proven track record in successful drugs ensures its continued prominence in drug discovery. [1][13]Future research will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse piperidine derivatives. Furthermore, the application of computational methods to predict the binding of piperidine-containing molecules to biological targets will undoubtedly accelerate the discovery of new and improved therapeutics. The exploration of piperidine-based compounds in emerging therapeutic areas, such as neurodegenerative diseases and rare genetic disorders, holds significant promise for addressing unmet medical needs.
References
- Fentanyl - Wikipedia. (n.d.).
- Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.).
- Solifenacin - Wikipedia. (n.d.).
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI AG. Retrieved from [Link]
- Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone.
-
Arun, K., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 26(16), 4789. MDPI AG. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- Pediatric Oncall. (n.d.). Fentanyl - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- Urology Textbook. (n.d.). Solifenacin: Adverse Effects, Contraindications, and Dosage.
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024, November 1). R Discovery.
- National Center for Biotechnology Information. (n.d.). Solifenacin. PubChem.
- Fentanyl mechanism of action and its uses. (n.d.). Slideshare.
- Recent advancement of piperidine moiety in treatment of cancer- A review. (2018, September 5). PubMed.
- Patsnap. (2024, July 17). What is the mechanism of Risperidone? Synapse.
- Pediatric Oncall. (n.d.). Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- Solifenacin Pharmacology. (2025, August 14). YouTube.
- Dr.Oracle. (2025, November 13). What is the mechanism of action of Risperidone (risperidone)?
- Patsnap. (2024, July 17). What is the mechanism of Fentanyl? Synapse.
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
- Solifenacin: treatment of overactive bladder. (n.d.). PubMed.
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (n.d.). PubMed.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).
- BenchChem. (2025). The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds.
- Neuroscientifically Challenged. (2025, January 15). 2-Minute Neuroscience: Fentanyl. YouTube.
- BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Semantic Scholar.
- BenchChem. (2025). A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives.
- The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025, October 9).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.
- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025, August 6).
- A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (n.d.).
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025, December 3). BIOENGINEER.ORG.
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). PMC - NIH.
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
- Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia MDPI.
- Piperidine nucleus in the field of drug discovery. (2021, December). ResearchGate.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
- Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. (n.d.). The Journal of Organic Chemistry.
- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (n.d.). ChemRxiv.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.).
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 17. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 18. Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. droracle.ai [droracle.ai]
- 20. Fentanyl - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. Fentanyl - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 23. Fentanyl mechanism of action and its uses | PPTX [slideshare.net]
- 24. What is the mechanism of Fentanyl? [synapse.patsnap.com]
- 25. asianpubs.org [asianpubs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Versatile Scaffold: Application Notes for 2,2-Dimethylpiperidin-4-ol in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Piperidine Building Block
In the landscape of medicinal chemistry and drug discovery, the piperidine moiety stands as one of the most significant and frequently incorporated heterocyclic scaffolds in pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including aqueous solubility and a three-dimensional structure that allows for precise vectoral presentation of substituents to engage with biological targets. Within this important class of building blocks, 2,2-Dimethylpiperidin-4-ol emerges as a particularly valuable intermediate. Its unique substitution pattern, featuring gem-dimethyl groups at the 2-position and a hydroxyl group at the 4-position, offers a blend of steric influence and functional handles for diverse synthetic elaborations.
The gem-dimethyl substitution provides steric shielding, which can influence the conformation of the piperidine ring and modulate the pharmacokinetic properties of resulting derivatives by hindering metabolic attack at adjacent positions. The secondary amine and the secondary alcohol functionalities serve as versatile points for derivatization, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for its derivatization and explaining the chemical principles that underpin these transformations. The protocols are designed to be self-validating, with clear causality for each experimental choice, ensuring reproducibility and success in the hands of researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A foundational understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Melting Point | 78 °C (from ethanol/water) | [3] |
| Boiling Point | 66 °C at 0.2 Torr | [3] |
| Appearance | White to off-white solid | |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS).
Core Synthetic Applications: Derivatization Strategies
The synthetic utility of this compound lies in the selective functionalization of its secondary amine and secondary alcohol. The following sections provide detailed protocols for these key transformations.
N-Alkylation via Reductive Amination
The secondary amine of the piperidine ring is a prime site for introducing a wide variety of substituents to modulate biological activity. Reductive amination is a robust and highly efficient one-pot method for this purpose, proceeding through the formation of an iminium ion intermediate followed by in-situ reduction.[4]
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are inert to the reagents and effectively solubilize the starting materials.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is milder and more selective for iminium ions over ketones or aldehydes, preventing side reactions. Its use does not require acidic conditions, which can be beneficial for sensitive substrates.
-
Stoichiometry: A slight excess of the aldehyde and reducing agent is used to ensure the complete consumption of the starting piperidine.
Caption: Workflow for N-alkylation via reductive amination.
Detailed Protocol: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-ol
This protocol details the synthesis of a representative N-alkylated derivative.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to afford the pure 1-Benzyl-2,2-dimethylpiperidin-4-ol.
| Reactant | Molar Eq. | Typical Yield (%) |
| This compound | 1.0 | 85-95% |
| Benzaldehyde | 1.1 | |
| Sodium triacetoxyborohydride | 1.5 |
O-Alkylation and O-Arylation: Expanding the Chemical Space
The hydroxyl group at the 4-position offers another key site for modification, allowing for the introduction of various alkyl and aryl ethers. These modifications can significantly impact the lipophilicity and target engagement of the resulting molecules. A primary application in this area is the synthesis of diphenylpyraline analogs, which have shown potent antimycobacterial activity.[3]
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[1][5]
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a more nucleophilic alkoxide.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they solvate the cation of the base and do not interfere with the nucleophilic attack.
-
Alkylating Agent: A reactive alkyl halide, such as an alkyl bromide or iodide, is used. For the synthesis of diphenylpyraline analogs, bromodiphenylmethane is the key reagent.
Caption: Workflow for O-alkylation via Williamson ether synthesis.
Detailed Protocol: Synthesis of 4-(Diphenylmethoxy)-2,2-dimethylpiperidine
This protocol is adapted from general principles of the Williamson ether synthesis and is directed towards the synthesis of a key diphenylpyraline scaffold.[6]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Bromodiphenylmethane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Add a solution of bromodiphenylmethane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 5-20% ethyl acetate in hexanes) to afford the pure 4-(Diphenylmethoxy)-2,2-dimethylpiperidine.
| Reactant | Molar Eq. | Typical Yield (%) |
| This compound | 1.0 | 70-85% |
| Sodium Hydride | 1.2 | |
| Bromodiphenylmethane | 1.1 |
Conclusion: A Gateway to Novel Chemical Entities
This compound represents a powerful and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The strategic derivatization of its secondary amine and hydroxyl functionalities, as detailed in the protocols above, provides a reliable and efficient means to explore a vast chemical space. The principles of N-alkylation via reductive amination and O-alkylation via the Williamson ether synthesis are foundational transformations in organic chemistry, and their application to this specific scaffold opens the door to the creation of innovative molecular architectures for drug discovery and development. The provided protocols, grounded in established chemical principles and supported by the scientific literature, are intended to empower researchers to confidently utilize this compound in their synthetic endeavors.
References
-
LookChem. Cas 937681-12-4, this compound. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Harutunian, V., et al. (1991). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Chemical & Pharmaceutical Bulletin, 39(8), 2061-2068. [Link]
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Arkivoc. Synthesis of functionalized benzyl amines by the reductive. (2008). [Link]
-
Thieme. Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Generators. [Link]
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction mechanisms involving 2,2-Dimethylpiperidin-4-ol
An Application Guide to the Reaction Mechanisms and Synthetic Utility of 2,2-Dimethylpiperidin-4-ol
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its rigid piperidine core, featuring a gem-dimethyl substitution adjacent to the nitrogen atom, imparts unique conformational constraints and metabolic stability to derivative molecules. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, focusing on the strategic functionalization of its secondary amine and secondary alcohol moieties. We present detailed, field-tested protocols for N-alkylation, N-acylation, O-acylation, and oxidation, explaining the causal relationships behind procedural choices to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel chemical entities.
Introduction: The Strategic Importance of this compound
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting its role as a privileged scaffold in drug design.[1] this compound emerges as a particularly strategic intermediate for several reasons:
-
Structural Rigidity: The gem-dimethyl group at the C2 position restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for biological targets.
-
Metabolic Stability: The steric hindrance provided by the gem-dimethyl groups can shield the adjacent nitrogen atom from metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.
-
Dual Functionality: The presence of both a secondary amine and a secondary alcohol offers two distinct and chemically orthogonal handles for molecular elaboration, allowing for the systematic exploration of chemical space and structure-activity relationships (SAR).
This guide will dissect the core reactions that enable the derivatization of this scaffold, providing both the mechanistic rationale and practical, step-by-step protocols for laboratory application.
Reaction Pathways of this compound
The reactivity of this compound is dominated by its two functional groups: the nucleophilic secondary amine and the secondary alcohol. This allows for selective transformations at either the nitrogen or the oxygen atom, as well as oxidation of the alcohol.
Figure 1: Key reaction pathways for the derivatization of this compound.
N-Functionalization Reactions: Modulating Potency and Selectivity
The secondary amine of the piperidine ring is a primary site for modification, often crucial for tuning the pharmacological properties of the final compound. N-substituted piperidines are a cornerstone of many drug classes, including opioid receptor antagonists and anti-inflammatory agents.[2][3]
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction. This method is often preferred over direct alkylation with alkyl halides due to its milder conditions and reduced risk of over-alkylation.[4]
Mechanistic Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is significantly less reactive towards aldehydes and ketones than sodium borohydride (NaBH₄), preventing premature reduction of the carbonyl starting material. Its mild nature allows the reaction to be performed as a "one-pot" procedure where the amine, carbonyl compound, and reducing agent are all present from the start.
Figure 2: Simplified mechanism of reductive amination.
Protocol 1: N-Alkylation of this compound with an Aldehyde
Objective: To synthesize an N-alkylated derivative of this compound using reductive amination.
Materials:
-
This compound (1.0 eq.)
-
Aldehyde of choice (e.g., 4-fluorobenzaldehyde) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.) and the aldehyde (1.1 eq.).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Stir the solution at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) to the mixture portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.
N-Alkylation with Alkyl Halides
Direct alkylation with an alkyl halide is another common strategy. This Sₙ2 reaction requires a base to deprotonate the secondary amine, increasing its nucleophilicity.
Causality in Base Selection:
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive base suitable for reactive alkyl halides like benzyl bromide or methyl iodide. It is often used in polar aprotic solvents like DMF or acetonitrile.[5]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the amine. It is used for less reactive alkyl halides but requires strictly anhydrous conditions as it reacts violently with water.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often providing faster reaction rates and higher yields, especially for challenging substrates.[5]
| Method | Alkylating Agent | Typical Base/Reagents | Solvent | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, NaH | DMF, THF, MeCN | Simple setup; good for primary and benzylic halides. | Risk of over-alkylation (quaternization); may require heat. |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM, DCE | Mild conditions; broad substrate scope; low risk of over-alkylation. | Requires a carbonyl compound; reducing agent is moisture-sensitive. |
| Mitsunobu Reaction | Alcohol (R-OH) | PPh₃, DIAD/DEAD | THF | Inversion of stereochemistry at the alcohol carbon; mild. | Stoichiometric phosphine oxide byproduct can complicate purification.[5] |
Table 1: Comparison of common N-alkylation protocols.
O-Functionalization and Oxidation: Accessing Esters and Ketones
The secondary alcohol at the C4 position provides another avenue for derivatization, allowing for the introduction of ester functionalities or oxidation to the corresponding ketone.
O-Acylation (Esterification)
The formation of an ester is a straightforward acylation reaction, typically achieved using an acid chloride or anhydride in the presence of a base.
Mechanistic Rationale: Pyridine is a common choice for both the solvent and the base in this reaction. It serves two purposes: it neutralizes the HCl or carboxylic acid byproduct generated during the reaction, and it can act as a nucleophilic catalyst. For less reactive systems, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[6] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate.[7]
Protocol 2: O-Acetylation of this compound
Objective: To synthesize 2,2-Dimethylpiperidin-4-yl acetate.
Materials:
-
This compound (1.0 eq.)
-
Acetic anhydride (Ac₂O) (1.5 eq.)
-
Pyridine, anhydrous (as solvent)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq., optional)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of substrate) in a flask under an inert atmosphere. Add DMAP (0.1 eq.) if desired.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq.) dropwise to the cold solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol, then co-evaporate the mixture with toluene to remove residual pyridine.
-
Dilute the residue with DCM or EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by silica gel column chromatography if necessary to obtain the pure ester.
Oxidation to 2,2-Dimethylpiperidin-4-one
The oxidation of the secondary alcohol to the corresponding ketone, 2,2-Dimethylpiperidin-4-one, provides a key intermediate for further reactions, such as the synthesis of various pharmacologically active piperidin-4-one derivatives.[8] Care must be taken to choose an oxidant that is compatible with the secondary amine, which can also be susceptible to oxidation.
Choosing the Right Oxidant:
-
Pyridinium Chlorochromate (PCC): A relatively mild oxidant that reliably converts secondary alcohols to ketones without over-oxidation. The reaction is typically performed in DCM.
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is very mild and avoids the use of heavy metals, but requires careful temperature control and handling of malodorous byproducts.
-
Dess-Martin Periodinane (DMP): A modern, mild oxidant that works at room temperature and offers a simple workup. It is particularly useful for sensitive substrates.
Figure 3: General experimental workflow for purification by silica gel column chromatography.
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemistry. A thorough understanding of its fundamental reaction mechanisms—N-alkylation, N-acylation, O-acylation, and oxidation—enables the rational design and efficient synthesis of novel derivatives. The protocols and mechanistic insights provided in this guide serve as a practical foundation for researchers aiming to incorporate this valuable scaffold into their drug discovery programs. By carefully selecting reagents and conditions based on the principles outlined, scientists can effectively navigate the synthetic landscape to create molecules with tailored biological activities.
References
- MySkinRecipes. 2,2-Dimethylpiperidin-4-one hydrochloride.
- Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
- PubMed. Piperidin-4-one: the potential pharmacophore.
- Master Organic Chemistry. Reactions and Mechanisms.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. Catalytic Transformations of 2-Pyridones by Rhodium-Mediated Carbene Transfer.
- GlycoPODv2. O-Acetylation using acetic anhydride in pyridine.
- BenchChem. Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione.
- PubChem. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310.
- PubMed Central (PMC). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.
- AbacipharmTech. This compound.
- LabSolutions. This compound.
- Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives.
- NIH. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.
- Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- PubMed. Discovery of Piperidol Derivatives for Combinational Treatment of Azole-Resistant Candidiasis.
- PubMed. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists.
- MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis.
-
NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][9]naphthyrin-5(6H)-one. Available at:
- PubMed. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia.
- Organic Chemistry Portal. Ester synthesis by acylation.
- BenchChem. Application Note: Protocol for N-Alkylation (Quaternization) of (1,4-Dimethylpiperazin-2-yl)methanol.
- ResearchGate. ChemInform Abstract: Synthesis and Chemical Transformations of 2-Cyclopropyl-2-diazoacetates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ester synthesis by acylation [organic-chemistry.org]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
Application Notes and Protocols for Reductive Amination Using Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reductive amination stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness and versatility in constructing carbon-nitrogen bonds.[1][2][3] This powerful reaction is particularly crucial in pharmaceutical and medicinal chemistry for the synthesis of nitrogen-containing heterocycles, with piperidines being a prominent structural motif in a vast number of therapeutic agents.[4][5] This application note provides a detailed guide to the theory and practice of reductive amination for the synthesis of N-substituted piperidines. We will delve into the reaction mechanism, explore the roles of various reagents, present a comprehensive, step-by-step laboratory protocol, and discuss key considerations for reaction optimization and troubleshooting.
Introduction: The Significance of Piperidines and Reductive Amination
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals targeting a wide array of diseases.[5] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for pharmacophoric elements. The synthesis of substituted piperidines is therefore a critical task for medicinal chemists.
Reductive amination offers a direct and efficient route to secondary and tertiary amines, including N-substituted piperidines, by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[6][7] This one-pot reaction avoids the challenges associated with direct N-alkylation of amines, such as over-alkylation and the use of harsh alkylating agents.[6] Its operational simplicity and high atom economy make it an indispensable tool in both academic and industrial laboratories.[8]
Reaction Mechanism: A Stepwise Look at C-N Bond Formation
The reductive amination process can be dissected into two key stages: the formation of an iminium ion intermediate and its subsequent reduction.[9] Understanding this mechanism is crucial for selecting appropriate reagents and optimizing reaction conditions.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[7] Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield an imine (from an aldehyde) or an enamine (from a ketone). The imine can then be protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.[7]
-
Reduction: A selective reducing agent is then used to deliver a hydride to the iminium ion, resulting in the formation of the desired N-substituted piperidine.[9] The choice of reducing agent is critical; it must be capable of reducing the iminium ion without significantly reducing the starting carbonyl compound.[6][10]
Diagram: Reductive Amination Mechanism
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: 2,2-Dimethylpiperidin-4-ol as a Strategic Building Block for Novel Antimycobacterial Agents
Abstract
The persistent global health threat posed by mycobacterial infections, particularly tuberculosis (TB), is exacerbated by the rise of multidrug-resistant strains. This necessitates the urgent development of novel therapeutics with alternative mechanisms of action. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This guide provides a detailed exploration of 2,2-dimethylpiperidin-4-ol, a versatile building block, for the synthesis of potent antimycobacterial agents. We present detailed protocols for its synthesis and its strategic incorporation into more complex molecular architectures, alongside an analysis of the structure-activity relationships that underscore its utility in drug discovery.
Introduction: The Imperative for New Antimycobacterial Agents
Mycobacterial diseases, including those caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) like Mycobacterium abscessus, present a formidable challenge to global public health.[4] The lengthy treatment regimens and the emergence of resistance to frontline drugs underscore the critical need for new chemical entities. Piperidine-containing molecules have consistently demonstrated significant potential in this arena, acting on various biological targets within the mycobacterial cell.[1][5]
The this compound scaffold offers several strategic advantages for the medicinal chemist:
-
Structural Rigidity: The gem-dimethyl group at the C-2 position introduces conformational constraint, which can lead to higher binding affinity and selectivity for the biological target.
-
Metabolic Stability: The steric hindrance provided by the gem-dimethyl groups can shield adjacent positions from metabolic enzymes, potentially improving the pharmacokinetic profile of the final compound.
-
Functional Handles: The secondary amine and the C-4 hydroxyl group provide two orthogonal points for chemical modification, allowing for the systematic exploration of chemical space and optimization of biological activity.
This document serves as a practical guide for researchers, providing robust protocols for the synthesis and derivatization of this key building block.
Synthesis of the Core Building Block: this compound
The most common and efficient route to this compound is via the reduction of its corresponding ketone, 2,2-dimethyl-4-piperidone. The ketone precursor can be synthesized through various methods, including cyclization reactions.[6][7] The following protocol details the reduction step.
Protocol 2.1: Reduction of 2,2-Dimethyl-4-piperidone
This protocol describes the reduction of the ketone to the desired alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
2,2-Dimethyl-4-piperidone hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, dilute solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Free Base Preparation: Dissolve 2,2-dimethyl-4-piperidone hydrochloride in water and cool the solution in an ice bath. Add a solution of NaOH (e.g., 2M) dropwise with stirring until the pH is >11.
-
Extraction: Extract the aqueous layer three times with dichloromethane. The organic layers contain the free base of the piperidone.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,2-dimethyl-4-piperidone as an oil or low-melting solid.
-
Reduction: Dissolve the crude 2,2-dimethyl-4-piperidone in methanol and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute HCl at 0 °C until gas evolution ceases. This neutralizes the excess NaBH₄.
-
Basification and Extraction: Adjust the pH to ~9 with a saturated NaHCO₃ solution. Extract the product into dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified further by column chromatography (Silica gel, eluting with a gradient of methanol in dichloromethane) or crystallization.
Characterization:
-
¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.
Workflow for Synthesis of this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
Synthesis of Diphenylpyraline and its Derivatives: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of diphenylpyraline and its derivatives, tailored for researchers, scientists, and professionals in drug development. This guide emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes.
Introduction: The Significance of Diphenylpyraline
Diphenylpyraline is a first-generation antihistamine belonging to the diphenylpiperidine class of compounds.[1] It functions as a histamine H1 receptor antagonist and also exhibits anticholinergic properties.[2][3] Clinically, it has been utilized for the symptomatic relief of various allergic conditions, including rhinitis and pruritic skin disorders.[2] Beyond its antihistaminic activity, diphenylpyraline has been shown to act as a dopamine reuptake inhibitor, leading to psychostimulant effects in preclinical studies.[4][5] This dual activity profile makes its scaffold an interesting starting point for the development of novel therapeutic agents targeting various neurological and immunological disorders.
The core structure of diphenylpyraline features a 4-(diphenylmethoxy)-1-methylpiperidine moiety.[2] The synthetic strategies outlined herein focus on the efficient construction of this key scaffold and its subsequent modification to generate a diverse range of derivatives for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The synthesis of diphenylpyraline and its derivatives can be conceptually divided into three main stages. The overall workflow is depicted in the diagram below.
Caption: Reduction of benzophenone to benzhydrol.
A common and effective method involves the use of sodium borohydride as the reducing agent.
Protocol 1: Synthesis of Benzhydrol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Benzophenone | 1.0 | 182.22 | 10.0 g |
| Methanol | - | 32.04 | 100 mL |
| Sodium Borohydride | 1.5 | 37.83 | 3.1 g |
| Water | - | 18.02 | 200 mL |
| Dichloromethane | - | 84.93 | 150 mL |
Procedure:
-
In a 250 mL round-bottom flask, dissolve benzophenone (10.0 g) in methanol (100 mL) with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (3.1 g) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water (200 mL) to quench the reaction and decompose the excess sodium borohydride.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude benzhydrol as a white solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure benzhydrol.
Synthesis of Benzhydryl Bromide
Benzhydryl bromide is the electrophilic partner in the Williamson ether synthesis. It can be prepared from benzhydrol via bromination, for instance, using phosphorus tribromide.
Reaction Scheme:
Caption: Synthesis of benzhydryl bromide from benzhydrol.
Protocol 2: Synthesis of Benzhydryl Bromide
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Benzhydrol | 1.0 | 184.24 | 10.0 g |
| Dichloromethane (anhydrous) | - | 84.93 | 100 mL |
| Phosphorus Tribromide | 0.4 | 270.69 | 3.6 mL (10.3 g) |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve benzhydrol (10.0 g) in anhydrous dichloromethane (100 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (3.6 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring.
-
Separate the organic layer and wash it successively with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude benzhydryl bromide. This product is often used in the next step without further purification.
Synthesis of 1-Methyl-4-piperidinol
1-Methyl-4-piperidinol is the nucleophilic component in the core synthesis. It can be prepared from commercially available 4-hydroxypiperidine via N-methylation.
Reaction Scheme:
Caption: N-methylation of 4-hydroxypiperidine.
The Eschweiler-Clarke reaction provides a classic and efficient method for this transformation.
Protocol 3: Synthesis of 1-Methyl-4-piperidinol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Hydroxypiperidine | 1.0 | 101.15 | 10.0 g |
| Formaldehyde (37% aq. solution) | 2.5 | 30.03 | 20.8 mL |
| Formic Acid (88%) | 5.0 | 46.03 | 19.3 mL |
Procedure:
-
In a 250 mL round-bottom flask, combine 4-hydroxypiperidine (10.0 g), formaldehyde solution (20.8 mL), and formic acid (19.3 mL).
-
Heat the reaction mixture at reflux (approximately 100-110 °C) for 6-8 hours.
-
Cool the mixture to room temperature and make it strongly alkaline (pH > 12) by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure 1-methyl-4-piperidinol.
Part 2: Core Synthesis of Diphenylpyraline
The central step in the synthesis of diphenylpyraline is the formation of the ether linkage between benzhydryl bromide and 1-methyl-4-piperidinol. This is typically achieved through a Williamson ether synthesis. [1][6] Reaction Mechanism: Williamson Ether Synthesis
The Williamson ether synthesis is a classic S_N2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether. [1][6]In this case, the alkoxide is generated in situ from 1-methyl-4-piperidinol by a suitable base.
Caption: Mechanism of the Williamson ether synthesis for diphenylpyraline.
Protocol 4: Synthesis of 4-(Diphenylmethoxy)-1-methylpiperidine (Diphenylpyraline)
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Methyl-4-piperidinol | 1.1 | 115.17 | 6.3 g |
| Sodium Hydride (60% dispersion in oil) | 1.2 | 24.00 | 2.4 g |
| Anhydrous Toluene | - | 92.14 | 150 mL |
| Benzhydryl Bromide | 1.0 | 247.13 | 12.4 g |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.4 g) in anhydrous toluene (50 mL).
-
Slowly add a solution of 1-methyl-4-piperidinol (6.3 g) in anhydrous toluene (50 mL) dropwise at room temperature.
-
After the addition is complete, heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the alkoxide.
-
Cool the mixture to room temperature and add a solution of benzhydryl bromide (12.4 g) in anhydrous toluene (50 mL) dropwise.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude diphenylpyraline base.
-
The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.
Purification via Hydrochloride Salt Formation:
-
Dissolve the crude diphenylpyraline base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ethanol or diethyl ether with stirring until the precipitation is complete.
-
Collect the precipitated diphenylpyraline hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product. [7][8][9]
Part 3: Synthesis of Diphenylpyraline Derivatives via N-Alkylation
The synthesis of diphenylpyraline derivatives can be readily achieved by modifying the piperidine nitrogen. A common approach is to start with a 4-(diphenylmethoxy)piperidine precursor (without the N-methyl group) and introduce various alkyl or functionalized alkyl groups.
General Reaction Scheme:
Caption: General scheme for the N-alkylation of 4-(diphenylmethoxy)piperidine.
Protocol 5: General Procedure for N-Alkylation of 4-(Diphenylmethoxy)piperidine
| Reagent/Solvent | Molar Eq. |
| 4-(Diphenylmethoxy)piperidine | 1.0 |
| Alkyl Halide (R-X) | 1.1 - 1.5 |
| Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) | 2.0 - 3.0 |
| Solvent (e.g., DMF, Acetonitrile) | - |
Procedure:
-
To a solution of 4-(diphenylmethoxy)piperidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated diphenylpyraline derivative.
Causality in Experimental Choices:
-
Choice of Base: A non-nucleophilic base like potassium carbonate or cesium carbonate is often preferred to avoid side reactions. [10]Triethylamine can also be used as an organic base. The choice of base can influence the reaction rate and yield.
-
Choice of Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used as they can dissolve the reactants and facilitate the S_N2 reaction.
-
Reaction Temperature: For less reactive alkyl halides, heating may be necessary to drive the reaction to completion. However, for highly reactive alkylating agents, the reaction may proceed efficiently at room temperature.
Data Presentation
Table 1: Summary of Synthetic Protocols and Expected Yields
| Protocol | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Benzhydrol Synthesis | Benzophenone, NaBH₄ | 85-95% |
| 2 | Benzhydryl Bromide Synthesis | Benzhydrol, PBr₃ | 70-85% |
| 3 | 1-Methyl-4-piperidinol Synthesis | 4-Hydroxypiperidine, HCHO, HCOOH | 75-90% |
| 4 | Diphenylpyraline Synthesis | 1-Methyl-4-piperidinol, Benzhydryl Bromide | 60-80% |
| 5 | N-Alkylation | 4-(Diphenylmethoxy)piperidine, Alkyl Halide | 50-90% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Conclusion
This guide provides a detailed and scientifically grounded framework for the synthesis of diphenylpyraline and its derivatives. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently prepare these compounds for further investigation in drug discovery and development programs. The modular nature of the synthetic route allows for the generation of a diverse library of analogs, which is essential for elucidating structure-activity relationships and optimizing therapeutic potential.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
PubChem. Diphenylpyraline. [Link]
-
PubChem. Diphenylpyraline hydrochloride. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine? [Link]
-
The Good Scents Company. 4-hydroxy-1-methyl piperidine. [Link]
-
Chem-Impex International. 4-Hydroxy-1-methylpiperidine. [Link]
- Google Patents.
-
Lapa, G. B., et al. (2005). Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. European journal of pharmacology, 506(3), 237-240. [Link]
-
Oleson, E. B., et al. (2012). Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. European journal of pharmacology, 683(1-3), 161-166. [Link]
-
PubChem. Diphenylpyraline. [Link]
-
Synapse. What is the mechanism of Diphenylpyraline Hydrochloride? [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2762420, 4-((Diphenylmethoxy)methyl)piperidine. [Link]
-
Cheméo. 4-Hydroxy-N-methylpiperidine. [Link]
-
ResearchGate. Synthesis of Substituted Benzhydrylamines. [Link]
-
ScienceDirect. Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. [Link]
- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents.
-
PubMed. Effects of the histamine H₁ receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. [Link]
-
ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
SpringerLink. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
- 9. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 10. researchgate.net [researchgate.net]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2,2-Dimethylpiperidin-4-ol
Abstract
2,2-Dimethylpiperidin-4-ol is a key heterocyclic building block in medicinal chemistry and pharmaceutical development, valued for its role in the synthesis of novel therapeutic agents.[1] Its precise structural features—a secondary amine, a hydroxyl group, and gem-dimethyl substitution—necessitate a robust, multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive framework of detailed protocols for the characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. We will detail the strategic application of spectroscopic, chromatographic, and thermal analysis techniques, explaining the causality behind methodological choices to generate a complete and reliable analytical profile.
Introduction: The Analytical Imperative
The efficacy and safety of an active pharmaceutical ingredient (API) are fundamentally linked to the purity and structural integrity of its starting materials and intermediates. For a molecule like this compound, a comprehensive characterization is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development. The analytical strategy must unambiguously confirm its molecular structure, quantify its purity, identify potential impurities (such as isomers or residual solvents), and assess its physicochemical properties.
This document presents an integrated workflow that leverages the strengths of multiple analytical techniques to build a complete quality profile. We move beyond simple data reporting to provide the underlying scientific rationale, ensuring that each protocol serves as a self-validating system.
Figure 1: Integrated workflow for the characterization of this compound.
Structural Elucidation: Confirming Molecular Identity
The first and most critical step is the unequivocal confirmation of the molecular structure. A combination of NMR, MS, and FTIR spectroscopy provides orthogonal data points that, when combined, leave no ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR not only confirm the carbon-hydrogen framework but also provide stereochemical insights through coupling constants. The presence of exchangeable protons (N-H and O-H) requires specific experimental considerations, such as a D₂O exchange experiment, to aid in peak assignment.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of -1 to 12 ppm.
-
Expected Signals:
-
~1.0-1.2 ppm: A sharp singlet corresponding to the six protons of the two geminal methyl groups at the C2 position.
-
~1.3-1.9 ppm: A series of multiplets for the four methylene protons on C3 and C5 of the piperidine ring.
-
~2.5-3.0 ppm: Multiplets corresponding to the two methylene protons on C6 (adjacent to the nitrogen).
-
~3.5-3.8 ppm: A multiplet for the single methine proton at C4, which is attached to the hydroxyl group.
-
Variable (DMSO-d₆): A broad singlet for the N-H proton and another for the O-H proton. Their chemical shifts are concentration and temperature-dependent.
-
-
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the N-H and O-H protons will disappear or significantly diminish, confirming their assignment.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum over a range of 0 to 180 ppm.
-
Expected Signals: Characteristic peaks for the gem-dimethyl carbons, the three distinct methylene carbons, the methine carbon bearing the hydroxyl group, and the quaternary C2 carbon.[2]
-
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of the compound, serving as a primary check of its identity. The choice of ionization technique is critical. Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), provides valuable fragmentation patterns for structural confirmation. Electrospray Ionization (ESI), used with direct infusion or HPLC, is a softer technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy.[3]
Protocol: GC-MS for Identity and Volatile Impurities
-
Rationale: This method is ideal for confirming identity and simultaneously screening for volatile or semi-volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or dichloromethane.
-
Instrumentation: A standard GC-MS system.
-
Chromatographic & Spectrometric Conditions:
| Parameter | Recommended Setting | Causality/Justification |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[4] |
| Carrier Gas | Helium at 1.0 mL/min | Provides good efficiency and is inert. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 60°C (2 min), ramp 10°C/min to 280°C (5 min) | A general-purpose program to separate early-eluting solvents from the main analyte and later-eluting impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-350 | Covers the expected molecular ion and key fragments. |
-
Data Analysis:
-
Confirm the presence of the molecular ion (M⁺) at m/z 129.
-
Analyze the fragmentation pattern. Expect to see key fragments such as [M-CH₃]⁺ (m/z 114) and fragments arising from ring cleavage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for O-H, N-H, and C-H bonds, providing a unique molecular fingerprint.[2][5]
Protocol: FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3400 - 3200 | O-H and N-H stretch | A broad, strong band resulting from the overlap of alcohol and secondary amine stretching.[2] |
| 2980 - 2850 | C-H stretch (alkane) | Strong, sharp peaks from the methyl and methylene groups. |
| 1470 - 1450 | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |
| 1150 - 1050 | C-O stretch | A strong band characteristic of a secondary alcohol. |
| 1250 - 1020 | C-N stretch | A medium-intensity band for the amine group. |
Chromatographic Purity and Impurity Profiling
Assessing purity requires chromatographic techniques that can separate the main component from related substances, isomers, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: this compound lacks a strong UV chromophore, making standard UV detection challenging and potentially inaccurate for purity assessment. Therefore, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the method of choice.[4] These detectors provide a more uniform response for non-volatile compounds, irrespective of their optical properties. A reversed-phase method on a C18 column is a robust starting point.
Figure 2: Workflow for HPLC-CAD analysis of this compound.
Protocol: HPLC-CAD for Purity Determination
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Reagents: HPLC-grade water, acetonitrile, and formic acid.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Causality/Justification |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides excellent retention and separation for polar to moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid protonates the piperidine nitrogen, ensuring good peak shape and preventing tailing.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good eluting strength.[4] |
| Gradient | 5% B to 95% B over 15 min; hold 3 min; return to 5% B and equilibrate for 5 min. | A broad gradient ensures elution of any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| CAD Settings | Nitrogen gas pressure at 35 psi | Follow manufacturer's recommendation for optimal signal. |
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 0.5 mg/mL) five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.
-
Analysis: Inject the sample solution. Calculate purity using the area percent method.
Physicochemical Characterization
Thermal analysis provides critical data on the melting point, polymorphic forms, and thermal stability of the compound.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a primary technique for determining the melting point and assessing the purity of crystalline solids. A sharp melting endotherm is indicative of a highly pure substance. The presence of impurities typically broadens the melting peak and lowers the melting point.
Protocol: DSC for Melting Point and Purity
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Acquisition:
-
Equilibrate the system at 25 °C.
-
Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Determine the onset and peak temperature of the melting endotherm. The melting point is reported to be ~78°C.[1]
-
A sharp peak indicates high purity. Purity can also be estimated from the shape of the peak using the van't Hoff equation, which is often integrated into the instrument's software.
-
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or water.[6][7]
Protocol: TGA for Thermal Stability
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Acquisition:
-
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Examine the TGA thermogram for mass loss events. A stable compound will show a flat baseline until the onset of decomposition.
-
Any significant mass loss at temperatures below 100°C may indicate the presence of volatile solvents or water.
-
Report the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Conclusion
The analytical characterization of this compound requires a carefully selected suite of orthogonal techniques. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, and key physicochemical properties of this important pharmaceutical intermediate. By combining definitive structural information from NMR and MS, functional group confirmation from FTIR, quantitative purity data from HPLC-CAD, and thermal properties from DSC/TGA, researchers and developers can ensure the quality and consistency of their material, paving the way for successful downstream applications.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 937681-12-4, this compound. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. Retrieved from [Link]
-
ResearchGate. (2016). Central Science Thermal Analysis of Copper(II) Benzimidazolylterpyridine and Dimethylphenanthroline Ligands. Retrieved from [Link]
Sources
Application Note: A Practical Guide to ¹H NMR Spectroscopy of Piperidine Compounds
Abstract
The piperidine ring is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its conformational flexibility and the presence of a nitrogen heteroatom introduce unique complexities in ¹H Nuclear Magnetic Resonance (NMR) spectral analysis. This guide provides a comprehensive, field-proven protocol for acquiring and interpreting high-quality ¹H NMR spectra of piperidine-containing molecules. We delve into the causality behind experimental choices, from sample preparation to advanced 2D NMR techniques, enabling researchers to confidently elucidate the stereochemistry and dynamic behavior of these critical compounds.
Introduction: The Unique NMR Challenge of Piperidines
Piperidine, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. However, this is not a static picture. The ring undergoes rapid chair-chair interconversion at room temperature, a process known as ring inversion.[1] This dynamic equilibrium, along with the behavior of the N-H proton and the distinct magnetic environments of axial versus equatorial protons, presents both challenges and opportunities for structural elucidation.
A robust ¹H NMR protocol is therefore essential not just for structural confirmation but for a deeper understanding of:
-
Conformational Preference: Determining the dominant chair conformation and the orientation (axial/equatorial) of substituents.
-
Stereochemistry: Assigning relative stereochemistry at chiral centers on the ring.
-
Dynamic Processes: Investigating the kinetics of ring inversion and hindered rotation around N-acyl bonds.[2]
-
Protonation State: Observing changes in the spectrum upon protonation of the nitrogen atom.
This note will equip researchers with the necessary tools to navigate these complexities effectively.
Core Protocol: From Sample Preparation to Data Acquisition
This section outlines a step-by-step methodology designed to produce high-resolution, interpretable spectra for a wide range of piperidine derivatives.
Sample Preparation: The Foundation of Quality Data
The choices made during sample preparation profoundly impact spectral quality.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 1-5 mg of the purified piperidine compound for a standard ¹H NMR experiment. For 2D experiments like HSQC or HMBC, a higher concentration (5-20 mg) may be necessary to achieve an adequate signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent in a clean glass vial.[3][4] The choice of solvent is critical:
-
Aprotic Solvents (CDCl₃, Benzene-d₆, Acetone-d₆): Chloroform-d (CDCl₃) is the most common starting point due to its excellent dissolving power for many organic compounds. Aromatic solvents like Benzene-d₆ can be used to resolve overlapping signals through Aromatic Solvent-Induced Shifts (ASIS), which alter the chemical shifts of nearby protons.[5]
-
Protic Solvents (CD₃OD, D₂O): These solvents will cause the labile N-H proton of secondary piperidines to exchange with deuterium, leading to the disappearance of its signal.[6][7] This "D₂O shake" experiment is a definitive method to identify the N-H resonance.[6]
-
Polar Aprotic Solvents (DMSO-d₆): DMSO-d₆ is excellent for polar compounds and can slow down proton exchange rates. This often results in the N-H proton appearing as a sharper signal and can even reveal its coupling to adjacent protons, which is typically not observed in CDCl₃ due to rapid exchange.[8]
-
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity, which causes broad lines.[9]
-
Tube Filling: Carefully transfer the clear solution into a high-quality 5 mm NMR tube to a height of 4-5 cm (approx. 0.6 mL).[4][10] This ensures the sample volume is correctly positioned within the instrument's detection coil.
-
Additives (Optional):
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acid/Base: For N-H piperidines, adding a drop of trifluoroacetic acid (TFA) will protonate the nitrogen. This locks the conformation by preventing nitrogen inversion and can sharpen the signals of adjacent α-protons.[11]
-
NMR Instrument Setup & Acquisition
Modern NMR spectrometers offer a high degree of automation, but optimizing key parameters is crucial for piperidine analysis.
Key Acquisition Parameters:
-
Shimming: The instrument must be carefully shimmed on the sample to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
-
Temperature: For routine analysis, spectra are acquired at room temperature (e.g., 298 K). However, variable-temperature (VT) NMR is a powerful tool for studying piperidine dynamics.[5]
-
Low Temperature: Cooling the sample (e.g., down to -60 °C in CDCl₃ or -90 °C in Toluene-d₈) can slow the rate of chair-chair interconversion enough to "freeze out" the individual conformers on the NMR timescale. This allows for the direct observation of signals from both axial and equatorial protons of the two distinct chair forms.
-
High Temperature: Heating the sample can be used to study the coalescence of signals, allowing for the calculation of the energy barrier (ΔG‡) for ring inversion or bond rotation.[2][12]
-
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient for routine ¹H spectra.
-
Spectral Width: A typical spectral width of 12-16 ppm is adequate for most piperidine compounds.
-
Acquisition Time (AQ) & Relaxation Delay (D1): Standard values are usually sufficient, but for quantitative analysis, D1 should be set to at least 5 times the longest T1 relaxation time of the protons of interest.
Spectral Interpretation: Decoding the Data
The information-rich ¹H NMR spectrum of a piperidine derivative reveals its precise three-dimensional structure.
Chemical Shifts and Coupling Constants
The key to conformational analysis lies in distinguishing the signals for axial and equatorial protons. Due to the magnetic anisotropy of C-C single bonds, axial and equatorial protons have distinct chemical shifts.
-
Axial Protons (Hₐ): Typically shielded (resonate at a higher field/lower ppm) compared to their equatorial counterparts.
-
Equatorial Protons (Hₑ): Typically deshielded (resonate at a lower field/higher ppm).[13]
The most definitive assignment comes from analyzing the vicinal (³J) coupling constants, which are governed by the Karplus relationship between coupling constant and dihedral angle.
| Proton Type | Typical Chemical Shift (δ, ppm) in CDCl₃[14] | Dihedral Angle | Typical Vicinal Coupling (³J, Hz) | Multiplicity Appearance |
| Axial-Axial (³Jₐₐ) | ~1.2 - 1.8 | ~180° | Large (8 - 13 Hz) | Broad triplet or doublet of doublets |
| Axial-Equatorial (³Jₐₑ) | ~1.6 - 2.0 | ~60° | Small (2 - 5 Hz) | Sharper multiplet |
| Equatorial-Equatorial (³Jₑₑ) | ~1.6 - 2.0 | ~60° | Small (2 - 5 Hz) | Sharper multiplet |
| α-Protons (adjacent to N) | ~2.5 - 3.2 | - | - | Complex multiplet |
| N-H Proton | ~0.5 - 5.0[6][7] | - | Usually none (broad singlet) | Broad singlet (can be sharp in DMSO) |
| Table 1: Characteristic ¹H NMR parameters for protons on a piperidine ring. |
Causality: A large coupling constant (~10 Hz) observed for a ring proton is a hallmark of a diaxial (axial-axial) relationship with a neighboring proton, confirming its axial orientation. Conversely, small couplings (2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.
The N-H Proton
In secondary piperidines, the N-H proton signal is often a broad singlet due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus.[6][15] Its chemical shift is highly dependent on solvent, concentration, and temperature.[16] As mentioned, a D₂O exchange experiment will cause this signal to disappear, confirming its identity.[7]
Advanced Techniques: 2D NMR for Unambiguous Assignment
For complex piperidine derivatives with significant signal overlap, 2D NMR experiments are indispensable for complete structural elucidation.[17]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[18] A cross-peak between two signals in a COSY spectrum confirms they are part of the same spin system, allowing for the tracing of proton connectivity around the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton directly to the carbon it is attached to.[18] This is invaluable for assigning carbon resonances and for resolving overlapping proton signals by spreading them out over the wider carbon chemical shift range.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[18] This is the most powerful tool for determining stereochemistry and conformation. For example, a strong NOESY cross-peak between two protons at positions 3 and 5 on the ring indicates that they are both in axial positions (a 1,3-diaxial relationship).
Conclusion
¹H NMR spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of piperidine compounds. By understanding the underlying principles of piperidine dynamics and by applying the systematic protocol outlined in this note—from meticulous sample preparation to the strategic use of 1D and 2D NMR experiments—researchers can extract a wealth of structural information. This rigorous approach ensures data integrity and provides the definitive evidence required in modern chemical and pharmaceutical development.
References
-
Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]
-
NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Retrieved January 6, 2026, from [Link]
-
Manimekalai, A., & Sabapathy, G. (2003). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 42(1), 136-140. Retrieved January 6, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 6, 2026, from [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (2025, August 8). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved January 6, 2026, from [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ponnuswamy, S., et al. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116(1), 11-16. Retrieved January 6, 2026, from [Link]
-
N-H Signals Definition. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal?. (2015, September 1). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. Retrieved January 6, 2026, from [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). University of Wisconsin-Madison. Retrieved January 6, 2026, from [Link]
- Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and Its Derivatives. Elsevier.
-
(PDF) Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. (2025, September 16). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
-
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ChemRxiv. Retrieved January 6, 2026, from [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]
-
Wang, F.-P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14587-14595. Retrieved January 6, 2026, from [Link]
-
1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group. (2021, September 2). ePrints Soton. Retrieved January 6, 2026, from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Anuchem. Retrieved January 6, 2026, from [Link]
-
2D NMR A correlation map between two NMR parameters. (n.d.). University of Arizona. Retrieved January 6, 2026, from [Link]
-
Structure elucidation and complete assignment of H and C NMR data of Piperine. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 6, 2026, from [Link]
-
A Variable Temperature Nuclear Magnetic Resonance Spectroscopy Study of Nitrogen Inversion in Medium-ring Monocyclic and Bicycli. (n.d.). ElectronicsAndBooks. Retrieved January 6, 2026, from [Link]
-
Biffin, M. E. C., et al. (1967). A variable-temperature N.m.r. study of the ring inversion in 7,12-dihydropleiadene and its 1-methoxy-derivative using a quantitative treatment of the collapse of an AB quartet. Journal of the Chemical Society B: Physical Organic. Retrieved January 6, 2026, from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. A variable-temperature N.m.r. study of the ring inversion in 7,12-dihydropleiadene and its 1-methoxy-derivative using a quantitative treatment of the collapse of an AB quartet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 15. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 16. fiveable.me [fiveable.me]
- 17. anuchem.weebly.com [anuchem.weebly.com]
- 18. princeton.edu [princeton.edu]
Topic: High-Fidelity Mass Spectrometry Analysis of 2,2-Dimethylpiperidin-4-ol
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed technical guide for the mass spectrometric analysis of 2,2-Dimethylpiperidin-4-ol (C₇H₁₅NO, Mol. Wt.: 129.20 g/mol ).[1][2][3] As a key intermediate in the synthesis of pharmaceutical compounds, particularly novel antimycobacterial agents, rigorous and reliable analytical methods for its identification and characterization are paramount.[1] This guide presents optimized protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to provide high-confidence structural elucidation. We delve into the causality behind methodological choices, from ionization techniques to fragmentation analysis, ensuring that each protocol functions as a self-validating system for researchers in pharmaceutical development and quality control.
Introduction: The Analytical Imperative
This compound belongs to the piperidine alkaloid family, a class of compounds known for their significant biological activities.[4][5] The structural backbone, a saturated heterocyclic amine, makes it a polar and reactive molecule.[4] Mass spectrometry is the definitive technique for its analysis due to its unparalleled sensitivity and specificity, allowing for precise mass determination and structural confirmation through fragmentation analysis.
The primary analytical challenge lies in selecting the appropriate methodology to handle this polar, nitrogenous compound.[6] Electrospray Ionization (ESI) is exceptionally well-suited for such molecules as the basic nitrogen of the piperidine ring is readily protonated, making it ideal for positive-ion mode detection.[7][8] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, high-resolution separation technique for relatively volatile compounds, though it may require derivatization to handle the polar hydroxyl group.[9][10] This guide provides comprehensive protocols for both approaches.
Recommended Analytical Workflow
A systematic approach is critical for unambiguous analysis. The workflow below outlines the decision-making process, from sample preparation to final data interpretation.
Caption: High-level workflow for the MS analysis of this compound.
Protocol I: LC-MS/MS Analysis via Electrospray Ionization (ESI)
This is the preferred method due to its direct compatibility with the analyte's polarity, requiring minimal sample preparation and providing excellent sensitivity.
Rationale for Method Selection
-
Ionization: Positive-mode ESI (+ESI) is chosen because the basic nitrogen atom in the piperidine ring is an excellent proton acceptor, leading to the efficient formation of the protonated molecule, [M+H]⁺.[8] Adding a small amount of acid (e.g., formic acid) to the mobile phase further enhances this process.
-
Separation: Reversed-phase chromatography on a C18 column provides robust retention and separation of the polar analyte from potential impurities.[11]
-
Detection: Tandem mass spectrometry (MS/MS) allows for the isolation of the [M+H]⁺ ion and its subsequent fragmentation through Collision-Induced Dissociation (CID), generating a unique fingerprint spectrum for confident identification.[12]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving this compound in methanol.
-
Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water. This solvent is compatible with the initial mobile phase conditions.[13]
-
Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[13]
-
-
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Standard for retaining and separating polar to moderately non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for efficient ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 min | A standard gradient to elute the analyte and clean the column. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
-
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Targets the basic nitrogen for efficient protonation.[8] |
| Capillary Voltage | 3.5 kV | Optimal voltage to create a stable electrospray plume.[8] |
| Source Temp. | 120 °C | Gentle temperature to desolvate ions without causing thermal degradation.[14] |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation from the generated droplets. |
| Cone Gas Flow | 50 L/hr | Helps in nebulization and droplet formation. |
| Desolvation Gas | 600 L/hr | High flow of nitrogen gas to assist in solvent evaporation. |
| Scan Range (MS1) | m/z 50 - 300 | Covers the expected precursor ion and potential low-mass adducts. |
| Collision Energy | Ramp 10-40 eV | A range of energies ensures the capture of both primary and secondary fragments. |
Expected Data and Interpretation
-
MS1 Full Scan: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 130.12 .
-
MS2 Product Ion Scan: Fragmentation of the m/z 130.12 precursor will yield a characteristic pattern. The primary fragmentation pathways for cyclic amines and alcohols are well-established.[15][16][17]
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Mechanistic Rationale |
| 130.12 | 112.11 | [M+H - H₂O]⁺ | Facile loss of water from the protonated alcohol, a highly favorable process.[14][16] |
| 130.12 | 86.10 | [M+H - C₃H₈]⁺ (Propane) | Ring cleavage adjacent to the nitrogen followed by rearrangement. |
| 112.11 | 84.08 | [M+H - H₂O - C₂H₄]⁺ | Loss of ethylene from the dehydrated ion via retro-Diels-Alder type fragmentation. |
| 130.12 | 72.08 | [C₄H₁₀N]⁺ | Alpha-cleavage with loss of the C₃H₆O fragment, characteristic of amines.[17] |
Protocol II: GC-MS Analysis via Electron Ionization (EI)
This method is a powerful alternative, particularly for purity analysis and confirmation. Electron Ionization (EI) provides extensive, library-searchable fragmentation patterns.
Rationale for Method Selection
-
Ionization: EI at 70 eV is a high-energy, standardized technique that produces reproducible fragmentation patterns, ideal for structural confirmation and comparison with spectral libraries like NIST.[18]
-
Separation: Gas chromatography provides extremely high-resolution separation of volatile compounds.[9]
-
Consideration: The analyte's hydroxyl group imparts polarity, which can lead to peak tailing on standard GC columns. While direct analysis is possible, chemical derivatization (e.g., silylation) can improve peak shape and volatility, though it is not covered in this primary protocol.[6]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or dichloromethane.
-
Dilute to a working concentration of 10-50 µg/mL. Higher concentrations are typically needed for GC-MS compared to LC-MS.
-
-
Gas Chromatography (GC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column with low bleed, ideal for MS applications. |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 2 min) | A typical program that ensures elution of the analyte with good peak shape. |
-
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | The industry standard for creating consistent fragmentation patterns. |
| Source Temp. | 230 °C | A standard source temperature to maintain ion integrity. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass analysis. |
| Scan Range | m/z 35 - 300 | Captures low-mass fragments while excluding noise from air/water. |
Expected Data and Fragmentation Pathway
EI fragmentation is more energetic and complex than ESI-CID.[19] The molecular ion (M⁺) at m/z 129 may be weak or absent, which is common for aliphatic amines.[16] The fragmentation will be dominated by alpha-cleavage adjacent to the nitrogen atom.[17][20]
Caption: Key fragmentation pathways for this compound under EI conditions.
-
Base Peak: The most stable fragment, and therefore the tallest peak (base peak) in the spectrum, is expected to be at m/z 114 . This results from the alpha-cleavage and loss of one of the geminal methyl groups (a loss of 15 Da), forming a stable, resonance-stabilized cation. This is a classic fragmentation pattern for amines.[17][21]
-
Other Key Fragments:
-
m/z 111: Loss of water (18 Da) from the molecular ion.
-
m/z 84 & 70: Result from further fragmentation and ring cleavage of the primary m/z 114 ion.
-
Conclusion and Best Practices
For the routine analysis and quantification of this compound, the LC-MS/MS method is strongly recommended due to its superior sensitivity, minimal sample preparation, and soft ionization that preserves the precursor ion for MS/MS analysis. The GC-MS method serves as an excellent orthogonal technique for structural confirmation, providing highly detailed fragmentation patterns that can be matched against established spectral libraries.
To ensure data integrity, it is crucial to run a solvent blank between samples to prevent carryover and to periodically analyze a known standard to verify instrument performance and retention time stability.[13] By employing these detailed protocols, researchers can achieve high-confidence identification and characterization of this compound, supporting accelerated and reliable drug development programs.
References
-
K. L. K. M. C. et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Analytice. (n.d.). Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). Analytice. Available at: [Link]
-
Pupo, M. T. et al. (2005). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]
-
LabSolutions. (n.d.). This compound. LabSolutions. Available at: [Link]
-
AbacipharmTech. (n.d.). This compound. AbacipharmTech. Available at: [Link]
-
Suzuki, S. et al. (2001). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (4R)-1-tert-butyl-2,2-dimethylpiperidin-4-ol. PubChem. Available at: [Link]
-
Ring, C. L. et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. PubMed. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
-
Pupo, M. T. et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]
-
Bao, N. et al. (2014). Occurrence of Piperidine Alkaloids in Piper Species Collected in Different Areas. Journal of Natural Medicines. Available at: [Link]
-
Mandal, V. et al. (2018). Analysis of alkaloids. ScienceDirect. Available at: [Link]
-
Fuente-Ballesteros, A. et al. (2024). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Journal of Food Composition and Analysis. Available at: [Link]
-
Laskin, J. et al. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PubMed Central. Available at: [Link]
-
Santoso, P. et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. Available at: [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive. HMDB. Available at: [Link]
-
de Araújo, E. C. C. et al. (2021). Gas chromatography coupled to mass spectrometry (GC-MS) characterization and evaluation of antibacterial bioactivities of the essential oils from Piper arboreum Aubl., Piper aduncum L. e Piper gaudichaudianum Kunth. Zeitschrift für Naturforschung C. Available at: [Link]
-
Laskin, J. & Yang, Z. (2013). Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. Available at: [Link]
-
Wang, R. et al. (2007). GC–MS Analysis of the Essential Oils of Piper nigrum L. and Piper longum L. ResearchGate. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. Available at: [Link]
-
Holt, P. F. & Hughes, B. P. (1955). The preparation of nitrogen samples for mass-spectrographic analyses. Journal of the Chemical Society. Available at: [Link]
-
López Gresa, M. P. & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpiperidin-4-one. PubChem. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Jayatilaka, D. et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]
-
Sciarrone, D. et al. (2024). Gas chromatographic techniques and spectroscopic approaches for a deep characterization of Piper gaudichaudianum Kunth essential oil from Brazil. Journal of Chromatography A. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry - Fragmentation Patterns. MSU Chemistry. Available at: [Link]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]
-
NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. Available at: [Link]
-
Heller, S. R. & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
Sources
- 1. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. cmbr-journal.com [cmbr-journal.com]
- 10. Gas chromatography coupled to mass spectrometry (GC-MS) characterization and evaluation of antibacterial bioactivities of the essential oils from Piper arboreum Aubl., Piper aduncum L. e Piper gaudichaudianum Kunth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. scispace.com [scispace.com]
- 15. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. govinfo.gov [govinfo.gov]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. 2-Methylpiperidine [webbook.nist.gov]
- 21. scienceready.com.au [scienceready.com.au]
Application Notes and Protocols for the Crystallization of Piperidin-4-one Derivatives
Introduction: The Critical Role of Crystallinity in Piperidin-4-one Derivatives
Piperidin-4-one and its derivatives represent a vital scaffold in medicinal chemistry and drug development.[1][2] This heterocyclic ketone is a key building block for a multitude of pharmacologically active compounds, including analgesics, antihistamines, and antipsychotics. The therapeutic efficacy, stability, bioavailability, and manufacturability of these Active Pharmaceutical Ingredients (APIs) are intrinsically linked to their solid-state properties. Consequently, obtaining high-purity, crystalline forms of piperidin-4-one derivatives is a cornerstone of the drug development process.
This guide provides a comprehensive overview of scientifically-grounded crystallization techniques tailored for piperidin-4-one derivatives. It moves beyond simple procedural lists to explain the underlying principles governing crystal formation, offering researchers the knowledge to not only replicate protocols but also to troubleshoot and optimize crystallization processes for novel derivatives.
Understanding the Crystallization Landscape of Piperidin-4-one Derivatives
The crystallization behavior of piperidin-4-one derivatives is dictated by their molecular structure. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, which influences how the molecules pack in a crystal lattice.[3][4] Furthermore, the nature and position of substituents on the piperidine ring and the nitrogen atom significantly impact the molecule's polarity, solubility, and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces). These factors collectively determine the most suitable crystallization conditions.
A common challenge encountered during the crystallization of these derivatives is the phenomenon of "oiling out," where the compound separates from the solution as a liquid phase rather than a solid.[5][6][7] This is often due to high solute concentration, rapid cooling, or an inappropriate choice of solvent. The protocols outlined in this guide are designed to mitigate such issues by promoting slow, controlled crystal growth.
Core Crystallization Techniques and Protocols
The selection of a crystallization technique is contingent on the properties of the specific piperidin-4-one derivative, including its solubility profile and thermal stability, as well as the desired outcome (e.g., bulk purification vs. single crystals for X-ray diffraction). The most prevalent and effective methods are Slow Evaporation, Slow Cooling (Single-Solvent and Two-Solvent Recrystallization), and Vapor Diffusion.
Slow Evaporation Technique
This method is ideal for compounds that are moderately soluble at room temperature and is a straightforward approach for generating high-quality single crystals. The principle relies on gradually increasing the concentration of the solute to the point of supersaturation as the solvent evaporates, leading to nucleation and crystal growth.
Causality Behind Experimental Choices: The choice of a moderately volatile solvent is crucial. A solvent that evaporates too quickly will lead to rapid precipitation and the formation of small, poorly-defined crystals or an amorphous powder. Conversely, a solvent with very low volatility will unnecessarily prolong the crystallization process. The container's opening size is used to control the evaporation rate; a smaller opening slows down the process, often resulting in larger and higher quality crystals.[8][9]
Caption: Workflow for the Slow Evaporation Crystallization Technique.
Protocol: Slow Evaporation
-
Solvent Selection: Identify a solvent in which the piperidin-4-one derivative exhibits moderate solubility at room temperature. Common choices include ethanol, methanol, and acetonitrile.[3]
-
Dissolution: In a clean vial, dissolve the compound in the chosen solvent to create a near-saturated solution. Gentle warming can be used to aid dissolution, but the solution should be allowed to return to room temperature.
-
Setup: Cover the vial with parafilm and puncture it with a few small holes using a needle. The number and size of the holes can be adjusted to control the rate of evaporation.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for crystal formation.
-
Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and collect the crystals via filtration. Wash them with a minimal amount of cold solvent and allow them to air dry.
Slow Cooling Recrystallization
This is the most widely used technique for the purification of solid organic compounds.[10] It is based on the principle that the solubility of most solids in a liquid increases with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to a supersaturated state and subsequent crystallization.
Causality Behind Experimental Choices: The ideal solvent for this method is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[10] This differential solubility ensures a high recovery of the purified compound upon cooling. Slow cooling is critical; rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, irregular crystals. Using a minimal amount of hot solvent to dissolve the compound is also key to maximizing the yield.[10]
Caption: Workflow for the Slow Cooling Recrystallization Technique.
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude piperidin-4-one derivative in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. Ethanol is a frequently used solvent for this purpose.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding the solvent in small portions until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Harvesting: Collect the crystals by vacuum filtration, wash them with a small volume of the cold solvent, and dry them.
Protocol: Two-Solvent Recrystallization
This method is employed when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.
-
Solvent Pair Selection: Choose a pair of miscible solvents, one that readily dissolves the compound and one that does not. Common pairs for piperidin-4-one derivatives include ethanol-ethyl acetate and benzene-petroleum ether.[3]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Harvesting: Allow the solution to cool slowly, as described in the single-solvent protocol, to induce crystallization. Collect, wash, and dry the crystals.
Vapor Diffusion Technique
Vapor diffusion is an excellent method for growing high-quality single crystals from small amounts of material.[9][11] The technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container holding a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystallization.
Causality Behind Experimental Choices: The success of this method hinges on the differential volatility of the two solvents. The anti-solvent in the larger reservoir must be more volatile than the solvent in which the compound is dissolved.[11] This ensures that the anti-solvent vapor migrates into the solution of the compound, gradually changing the solvent environment to one less favorable for solubility. This slow, controlled change is ideal for the growth of large, well-ordered crystals.
Caption: Workflow for the Vapor Diffusion Crystallization Technique.
Protocol: Vapor Diffusion
-
Solvent Selection: Choose a "good" solvent that effectively dissolves the piperidin-4-one derivative and a more volatile "anti-solvent" in which the compound is insoluble. For example, the compound could be dissolved in dichloromethane, and the anti-solvent could be hexane or diethyl ether.[11]
-
Setup: Prepare a concentrated solution of the compound in the "good" solvent in a small, open vial. Place this vial inside a larger jar or beaker containing a layer of the "anti-solvent."
-
Sealing: Seal the larger container tightly to create a closed system.
-
Incubation: Allow the setup to stand undisturbed in a stable environment. The anti-solvent vapor will slowly diffuse into the inner vial.
-
Crystal Growth and Harvesting: Crystals will form over several days to weeks. Once they have reached a suitable size, carefully open the container, remove the inner vial, and collect the crystals.
Data Summary: Solvent Systems for Piperidin-4-one Derivatives
The following table summarizes solvent systems that have been successfully employed for the crystallization of various piperidin-4-one derivatives, as reported in the literature. This serves as a practical starting point for researchers developing crystallization protocols for new analogues.
| Derivative Type | Crystallization Solvent(s) | Reference |
| General Piperidin-4-ones | Ethanol | [3] |
| 2,6-Diaryl-3-(4-arylthio)piperidin-4-one | Ethanol-Ethyl Acetate | [3] |
| N-Acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | Benzene-Petroleum Ether | [3] |
| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | Benzene-Petroleum Ether | [3] |
| 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidine-4-one | Ethanol (Slow Evaporation) | [3] |
| r(2),c(6)-Diarylpiperidin-4-one cyanoaceticacid hydrazones | Methanol | [3] |
| Substituted N-Benzyl piperidin-4-one oxime | Dichloromethane/Methanol (1:1 v/v) | [3] |
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | - Compound's melting point is below the solvent's boiling point.- Solution is too concentrated.- Cooling is too rapid.- High level of impurities. | - Use a lower-boiling point solvent.- Add more of the "good" solvent.- Ensure slow cooling by insulating the flask.- Attempt purification by another method (e.g., chromatography) before crystallization.[5][6][7] |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Compound is too soluble in the chosen solvent. | - Boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal.- Place the solution in a colder environment (e.g., freezer). |
| Formation of Fine Powder | - Nucleation is too rapid. | - Slow down the cooling process.- Use a less polar solvent or a different solvent system. |
Conclusion
The crystallization of piperidin-4-one derivatives is a critical and often nuanced step in chemical synthesis and drug development. A systematic approach, grounded in an understanding of solubility principles and the kinetics of crystal growth, is paramount to success. The protocols and insights provided in this guide offer a robust framework for researchers to purify these valuable compounds effectively. By carefully selecting the appropriate technique and solvent system, and by methodically troubleshooting any challenges, high-quality crystalline material can be consistently obtained, paving the way for accurate characterization and further development.
References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Ramalingam, A. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
F. H. Allen. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]
-
Boyle, P. D. (2006). Crystallisation Techniques. North Carolina State University. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]
-
Prakash, O. G., & Kumar, A. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11), 1253-1257. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Hofmann, D. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Z. Wawrzyniak, P., & Coles, S. J. (2012). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 42(12), 1195–1200. [Link]
-
CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. CUNY. [Link]
-
Boyle, P. D. (2007). Crystal Growing Guide. North Carolina State University. [Link]
-
Ramani Devi, R., et al. (2014). Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin-4-one Derivatives. International Journal of Innovative Technology and Exploring Engineering, 3(10), 1-4. [Link]
-
LIFE with CheMistry. (2021, September 18). M.Sc Chemistry project for crystal growth studies of Piperidine-4-one. YouTube. [Link]
-
Reddit. (2022). Help with recrystallization. r/Chempros. [Link]
-
CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. CUNY. [Link]
-
Kassel, D. B. (2016). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions, 45(9), 3847-3854. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. ResearchGate. [Link]
-
IMSERC. (n.d.). Crystallography Crystallization Guide. IMSERC. [Link]
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984. [Link]
-
Juricek, M., et al. (2023). Rapid single crystal growth via guest displacement from host–guest complexes. Chemical Communications, 59(84), 11799-11802. [Link]
-
Höving, F., et al. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 10(11), 2206. [Link]
-
Höving, F., et al. (2023). Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant. ResearchGate. [Link]
-
Reddit. (2025). Guides for crystallization, particularly of inorganic complexes. r/Chempros. [Link]
-
ResearchGate. (2025). Optimization of batch cooling crystallization. ResearchGate. [Link]
-
Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 11(15), 1635–1646. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and crystallization procedure of piperidin-۴-one and its derivatives: An update [en.civilica.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. unifr.ch [unifr.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Application of Piperidine Scaffolds in the Development of Antidiabetic Agents: A Technical Guide
The prevalence of type 2 diabetes mellitus (T2DM) continues to be a global health challenge, necessitating the development of novel and effective therapeutic agents. Among the myriad of heterocyclic scaffolds utilized in medicinal chemistry, the piperidine ring has emerged as a privileged structure in the design of antidiabetic drugs. Its conformational flexibility and ability to engage in crucial hydrogen bonding and hydrophobic interactions have made it a cornerstone in the development of potent and selective inhibitors of key diabetic targets. This technical guide provides an in-depth exploration of the application of piperidines in the development of two major classes of antidiabetic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the synthesis and evaluation of these important therapeutic compounds.
The Versatility of the Piperidine Moiety in Antidiabetic Drug Design
The piperidine nucleus, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile template for drug design. Its chair and boat conformations allow for the precise spatial orientation of substituents, enabling optimal interactions with the active sites of target enzymes and transporters. In the context of antidiabetic agents, piperidine derivatives have been successfully employed to mimic natural substrates or to occupy key binding pockets, leading to potent and selective inhibition.
Section 1: Piperidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control.[1] Several approved DPP-4 inhibitors, such as sitagliptin and alogliptin, feature a piperidine ring as a central structural element.
Mechanism of Action of Piperidine-Containing DPP-4 Inhibitors
The piperidine moiety in many DPP-4 inhibitors plays a crucial role in binding to the S1 and S2 pockets of the enzyme's active site. The basic nitrogen of the piperidine ring often forms a salt bridge with key acidic residues, such as glutamate, in the active site. Furthermore, substituents on the piperidine ring can be tailored to occupy hydrophobic pockets, enhancing both potency and selectivity.
Diagram 1: Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition by piperidine-based drugs.
Synthesis and In Vitro Evaluation of Piperidine-Based DPP-4 Inhibitors
The synthesis of piperidine-containing DPP-4 inhibitors often involves the coupling of a substituted piperidine core with a side chain that mimics the dipeptide substrate of DPP-4. The following protocol provides a general methodology for the synthesis and in vitro evaluation of a novel piperidine-based DPP-4 inhibitor.
This protocol describes the synthesis of (R)-3-amino-N-(1-benzylpiperidin-4-yl)-4-(2,4,5-trifluorophenyl)butanamide, a representative piperidine-based DPP-4 inhibitor.
Materials:
-
Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
1-Benzyl-4-aminopiperidine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), dry
-
4N HCl in Dioxane
-
1,4-Dioxane
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Coupling Reaction:
-
To a 100 mL round-bottom flask, add Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (5.00 g, 15.0 mmol), 50 mL of dry THF, and DEPBT (4.71 g, 15.8 mmol).
-
In a separate flask, prepare a solution of 1-benzyl-4-aminopiperidine (2.85 g, 15.0 mmol) and TEA (2.30 mL, 16.5 mmol) in 5 mL of THF.
-
Add the amine solution to the flask containing the acid and coupling reagent.
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (100% methanol, Rƒ ~0.72). The reaction is typically complete within 3 hours.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water to the residue to precipitate the product. Separate the oily material from the solid by decantation. Wash the solid with saturated sodium bicarbonate solution and then with water.
-
-
Deprotection:
-
To the crude Boc-protected intermediate (0.7 g), add 5 mL of 4N HCl in dioxane followed by 5 mL of 1,4-dioxane.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Monitor the reaction by TLC (100% methanol, Rf ~0.39) until completion.
-
Evaporate the solvent to obtain the final compound as its hydrochloride salt.
-
This fluorometric assay measures the inhibitory activity of the synthesized piperidine compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound (dissolved in DMSO)
-
Sitagliptin (positive control)
-
96-well black microplate
-
Fluorometric microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and sitagliptin in DMSO.
-
Prepare serial dilutions of the test compound and sitagliptin in the assay buffer.
-
Prepare a solution of DPP-4 enzyme (e.g., 1.73 mU/mL) in the assay buffer.
-
Prepare a solution of Gly-Pro-AMC substrate (e.g., 200 µM) in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 26 µL of the diluted test compound or control and 24 µL of the DPP-4 enzyme solution to each well.
-
For the 100% activity control, add 26 µL of assay buffer instead of the inhibitor.
-
For the blank, add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of 100% activity control - Fluorescence of blank)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary for Piperidine-Based DPP-4 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Sitagliptin | DPP-4 | 4.38 | [2][3] |
| Alogliptin | DPP-4 | <10 | [4] |
| Novel Piperidine Derivative 1 | DPP-4 | 1.6 µM | [5] |
| Novel Piperidine Derivative 2 | DPP-4 | 4.0 µM | [5] |
| Bromo-substituted thiosemicarbazone | DPP-4 | 1.266 | [2][3] |
| Trifluoromethyl-substituted thiosemicarbazone | DPP-4 | 4.775 | [3] |
Section 2: Piperidine-Containing SGLT2 Inhibitors
SGLT2, located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[6] SGLT2 inhibitors block this transporter, leading to increased urinary glucose excretion and a reduction in blood glucose levels. Canagliflozin is an example of an FDA-approved SGLT2 inhibitor that incorporates a piperidine-like moiety within its structure.
Mechanism of Action of Piperidine-Containing SGLT2 Inhibitors
The C-glucoside structure of many SGLT2 inhibitors, including canagliflozin, allows them to bind to the glucose-binding site of the SGLT2 transporter. The piperidine-like ring and its substituents contribute to the overall binding affinity and selectivity of the molecule. By competitively inhibiting SGLT2, these drugs prevent glucose reabsorption, thereby promoting its excretion in the urine.
Diagram 2: Mechanism of SGLT2 Inhibition
Caption: SGLT2 inhibition in the renal tubule.
Synthesis and Evaluation of Piperidine-Containing SGLT2 Inhibitors
The synthesis of C-glucoside SGLT2 inhibitors like canagliflozin is a multi-step process that requires careful control of stereochemistry. The following protocols outline a synthetic approach and an in vitro assay for evaluating SGLT2 inhibition.
This protocol provides a generalized synthetic route for canagliflozin.
Materials:
-
2-Methyl-5-bromobenzoic acid
-
Thiophene
-
Pivaloyl chloride
-
α-D-glucose
-
Zinc bromide
-
Bromotrimethylsilane
-
n-Butyllithium
-
Triisopropyl borate
-
Hydrogen peroxide
-
Appropriate solvents and catalysts
Procedure (Simplified Overview):
-
Synthesis of the Aglycone Moiety:
-
Friedel-Crafts acylation of thiophene with 2-methyl-5-bromobenzoyl chloride (prepared from the corresponding acid).
-
Reduction of the resulting ketone to a methylene group.
-
-
Glycosylation:
-
Protection of the hydroxyl groups of α-D-glucose with pivaloyl groups.
-
Activation of the anomeric position with a bromide.
-
C-arylation of the protected glucose with the aglycone moiety using an organolithium reagent.
-
-
Final Steps:
-
Deprotection of the pivaloyl groups under acidic conditions to yield canagliflozin.
-
Purification by crystallization or column chromatography.
-
This assay utilizes the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) to measure glucose uptake in cells endogenously expressing SGLT2, such as human kidney 2 (HK-2) cells.
Materials:
-
HK-2 cells
-
2-NBDG
-
Dapagliflozin (positive control)
-
Test compound
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in appropriate medium until they reach confluence in a 96-well plate.
-
-
Glucose Uptake Assay:
-
Wash the cells with a glucose-free buffer.
-
Pre-incubate the cells with the test compound or dapagliflozin at various concentrations for a specified time (e.g., 30 minutes).
-
Add 2-NBDG to the wells and incubate for a defined period (e.g., 60 minutes) to allow for glucose uptake.
-
Wash the cells to remove extracellular 2-NBDG.
-
-
Data Acquisition and Analysis:
-
Measure the intracellular fluorescence using a fluorescence microscope or plate reader.
-
Calculate the percentage of inhibition of glucose uptake compared to the untreated control.
-
Determine the IC50 value of the test compound.
-
Section 3: In Vivo Evaluation of Piperidine-Based Antidiabetic Agents
The efficacy of novel piperidine-based antidiabetic agents must be confirmed in relevant animal models of diabetes. The oral glucose tolerance test (OGTT) is a standard in vivo assay to assess the ability of a compound to improve glucose disposal.
Protocol 5: Oral Glucose Tolerance Test (OGTT) in Mice[18][19][20][21][22]
Animals:
-
Male C57BL/6J mice or a diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice).
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and glucose test strips.
-
Blood collection supplies (e.g., lancets, microvettes).
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the mice to the experimental conditions.
-
Fast the mice for 5-6 hours (or overnight, depending on the specific protocol) with free access to water.
-
-
Baseline Blood Glucose Measurement (t=0):
-
Administer the test compound or vehicle by oral gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), collect a blood sample from the tail vein and measure the baseline blood glucose level.
-
-
Glucose Challenge:
-
Administer the glucose solution by oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile.
-
Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the effect on glucose tolerance.
-
In Vivo Efficacy Data for Piperidine-Containing Antidiabetic Agents
| Compound | Animal Model | Dose | Effect | Reference |
| Canagliflozin | ZDF rats | 1 mg/kg | Lowered renal threshold for glucose from 415 to 94 mg/dl | [7] |
| Canagliflozin | db/db mice | 1-10 mg/kg | Dose-dependent reduction in blood glucose | [7] |
| Canagliflozin | Obese mice | Not specified | Reduced body weight gain and epididymal fat | [7] |
| Canagliflozin | C57BL/6 male mice | Not specified | Increased median survival | [8] |
| Piperazine Sulphonamide | Wistar rats | 20-40 mg/kg | Dose-dependent decrease in blood glucose excursion in OGTT | [9][10] |
Conclusion
The piperidine scaffold has proven to be an invaluable component in the design and development of modern antidiabetic agents. Its structural features have been expertly exploited to create potent and selective inhibitors of DPP-4 and SGLT2, leading to significant advancements in the management of type 2 diabetes. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field, providing a solid foundation for the synthesis, evaluation, and optimization of the next generation of piperidine-based antidiabetic drugs.
References
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]
-
Oral Gavage Glucose Tolerance Test (OGTT). Vanderbilt University. Available at: [Link]
-
Glucose Tolerance Test in Mice. Bio-protocol. Available at: [https://bio-protocol.org/e2 protocolo/Glucose-Tolerance-Test-in-Mice]([Link] protocolo/Glucose-Tolerance-Test-in-Mice)
-
Oral Glucose Tolerance Test in Mouse. protocols.io. Available at: [Link]
-
Canagliflozin extends life span and leads to less weight gain in C57BL6 male mice. bioRxiv. Available at: [Link]
-
Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models. PLOS ONE. Available at: [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]
-
Oral Glucose Tolerance Test. Taconic Biosciences. Available at: [Link]
-
The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. Available at: [Link]
-
Proposed in vivo metabolic pathways for canagliflozin in mice, rats, dogs, and humans. Xenobiotica. Available at: [Link]
-
Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits. Bone. Available at: [Link]
-
Effect of piperine on the pharmacokinetics and pharmacodynamics of glimepiride in normal and streptozotocin-induced diabetic rats. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models. ResearchGate. Available at: [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. Available at: [Link]
-
Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. Available at: [Link]
-
Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica. Available at: [Link]
-
Effect of Piperine on Antihyperglycemic Activity and Pharmacokinetic Profile of Nateglinide. Journal of Young Pharmacists. Available at: [Link]
-
Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Semantic Scholar. Available at: [Link]
-
Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. Available at: [Link]
-
Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. Available at: [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Chinese Journal of Natural Medicines. Available at: [Link]
-
GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. ACS Omega. Available at: [Link]
-
Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. ResearchGate. Available at: [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. Available at: [Link]
-
Inhibition of SGLT2 Rescues Bone Marrow Cell Traffic for Vascular Repair: Role of Glucose Control and Ketogenesis. Diabetes. Available at: [Link]
-
Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Scite.ai. Available at: [Link]
-
IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available at: [Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. Available at: [Link]
- The synthesis technique of canagliflozin. Google Patents.
-
The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor... ResearchGate. Available at: [Link]
-
SGLT2 transporter, SGLT2 uptake assay. Solvo Biotechnology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperidine Derivatives in the Synthesis of Agrochemicals
Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Agrochemicals
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and has emerged as a critical structural motif in the development of modern agrochemicals.[1][2] Its prevalence stems from a combination of advantageous physicochemical properties. The piperidine scaffold is conformationally flexible yet stable, and its basic nitrogen atom can be readily functionalized, allowing for fine-tuning of properties like solubility, metabolic stability, and target binding affinity.[1] These attributes enable piperidine-containing compounds to effectively interact with biological targets in pests and pathogens, leading to their widespread application as fungicides, insecticides, and herbicides.[1][2][3]
This guide provides detailed application notes and synthetic protocols for three representative agrochemicals, demonstrating the versatility of the piperidine moiety in creating potent active ingredients for crop protection. Each protocol is designed to be a self-validating system, emphasizing the rationale behind procedural choices and including methods for characterization to ensure scientific integrity.
Application Note 1: Synthesis of Piperidine-Based Fungicides – The Case of Fenpropidin
Scientific Context and Rationale:
Fenpropidin is a systemic fungicide highly effective against fungal pathogens in cereals, particularly powdery mildews and rusts.[4][5] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital process for maintaining fungal cell membrane integrity.[4] The synthesis of Fenpropidin is a classic example of nucleophilic substitution, where the piperidine ring acts as a potent nucleophile to displace a leaving group, forming a stable carbon-nitrogen bond. This approach is widely used to couple heterocyclic amines to various side chains.
The presented two-step protocol is a robust and scalable method. The initial step involves the conversion of a secondary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). Dimethylformamide (DMF) is used in catalytic amounts to facilitate this conversion by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent. The subsequent reaction with piperidine proceeds via an SN2 mechanism. Using an excess of piperidine not only drives the reaction to completion but also serves as a base to neutralize the HCl generated, preventing unwanted side reactions.
Synthetic Workflow for Fenpropidin
Caption: A two-step synthesis of Fenpropidin.
Protocol 1: Two-Step Synthesis of Fenpropidin
This protocol describes the synthesis of Fenpropidin from p-tert-butyl-β-methylphenylpropanol.[4][6][7]
Step 1: Synthesis of tert-Butyl-β-methyl phenyl-chloride propane
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add p-tert-butyl-β-methylphenylpropanol (103 g, 0.5 mol) and a catalytic amount of DMF (0.5 g).
-
Reagent Addition: Gently heat the mixture to 40°C. Through the dropping funnel, add thionyl chloride (62.5 g, 0.525 mol) dropwise over 30 minutes. The reaction is exothermic and will generate HCl and SO₂ gas, which must be neutralized through a gas trap containing a NaOH solution.
-
Reaction Completion: After the addition is complete, increase the temperature to 90°C and maintain for 1 hour to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to a pH of 8 with a 30% NaOH solution. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer, which contains the chlorinated intermediate.
Step 2: Synthesis of Fenpropidin
-
Reaction Setup: In a separate flask equipped for reflux, add the crude intermediate from Step 1 and an excess of piperidine (1.5 mol).
-
Condensation Reaction: Heat the mixture to 110°C and reflux for 8 hours. The progress of the reaction can be monitored by GC until the intermediate content is below 0.5%.[7]
-
Workup: After cooling, neutralize the mixture to pH 14 with a 30% NaOH solution.[4] Transfer to a separatory funnel, separate the upper organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Remove any low-boiling volatiles under reduced pressure. Purify the crude product by vacuum distillation to obtain pure Fenpropidin.[4]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| Fenpropidin | C₁₉H₃₁N | 273.46 | >95% | Boiling Point: 117°C @ 0.2 mmHg[8]. Characteristic ¹H-NMR and ¹³C-NMR peaks corresponding to the tert-butyl, propyl, and piperidine moieties. |
Application Note 2: Synthesis of Piperidine-Based Herbicides – The Case of Dimepiperate
Scientific Context and Rationale:
Dimepiperate is a selective herbicide used in rice paddies, primarily for controlling barnyard grass.[1] It functions by disrupting the balance of endogenous auxins, which inhibits protein synthesis and cell division at the growth points of the weed.[1] The synthesis of Dimepiperate showcases the formation of a carbothioate linkage, a common functional group in agrochemicals.
The protocol involves the reaction of piperidine-1-carbonyl chloride with α,α-dimethylbenzyl mercaptan. This is an efficient method for creating the thioester bond. Piperidine-1-carbonyl chloride is itself a derivative of piperidine, typically formed by reacting piperidine with phosgene or a phosgene equivalent. The reaction is conducted in the presence of a base (like sodium hydroxide) to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of the acid chloride. Toluene serves as a suitable non-reactive solvent for this transformation.
Synthetic Workflow for Dimepiperate
Caption: Synthesis of Dimepiperate via thioesterification.
Protocol 2: Synthesis of Dimepiperate via Thioesterification
This protocol outlines the synthesis of Dimepiperate from piperidine-1-carbonyl chloride and a thiol.[1]
-
Reaction Setup: To a reaction vessel containing toluene, add α,α-dimethylbenzyl mercaptan.
-
Base Addition: While stirring at room temperature, add a 40% sodium hydroxide solution dropwise to form the sodium thiolate salt.
-
Acylation: Raise the temperature to 60-70°C. Add piperidine-1-carbonyl chloride dropwise to the reaction mixture. A precipitate of sodium chloride will form.
-
Reaction Completion: Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the mixture and filter off the precipitated sodium chloride.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute acid, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Dimepiperate.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Name | Key Analytical Data |
| Dimepiperate | C₁₅H₂₁NOS | 263.40 | S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate[9] | Mass Spectrum and RI data available in NIST WebBook[9]. |
Application Note 3: Synthesis of Piperidine-Based Insecticides – A Key Step in Sulfoxaflor Synthesis
Scientific Context and Rationale:
Sulfoxaflor is a modern insecticide that controls a broad spectrum of sap-feeding insects.[6] It has a unique mode of action, acting as a competitive modulator of the nicotinic acetylcholine receptor (nAChR), placing it in a distinct chemical class (sulfoximines) from neonicotinoids.[10][11] This makes it a valuable tool for insecticide resistance management.[12]
The total synthesis of Sulfoxaflor is a multi-step process. The protocol below details the synthesis of a key intermediate, 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine, which forms the core structure onto which the sulfoximine group is later constructed.[1] This step involves a cross-coupling reaction between a halogenated pyridine and a thioether. The use of a catalyst is crucial for this C-C bond formation. The reaction is performed under pressure and elevated temperature to achieve a reasonable reaction rate and yield. This intermediate is then taken forward through oxidation and imination steps to form the final Sulfoxaflor product.
Synthetic Workflow for a Sulfoxaflor Intermediate
Caption: Synthesis of a key intermediate for Sulfoxaflor.
Protocol 3: Synthesis of a Key Sulfoxaflor Intermediate
This protocol describes the synthesis of 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine.[1]
-
Reaction Setup: In a pressure-rated reactor under an argon atmosphere, mix methyl ethyl sulfide, dimethylbenzene (as solvent), a suitable catalyst (e.g., a palladium complex), and triethylamine (as a base).
-
Reagent Addition: Heat the mixture to 135°C under 3 atm of pressure. Prepare a solution of 5-iodo-2-trifluoromethyl pyridine in toluene and add it dropwise to the reactor over approximately 45 minutes.
-
Reaction Conditions: After the addition is complete, increase the temperature to 155°C and the pressure to 7 atm. Maintain these conditions and stir for 15 hours.
-
Workup and Purification: After cooling and safely venting the reactor, quench the reaction mixture. The crude product can be purified using standard techniques such as column chromatography on silica gel to isolate the desired intermediate.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Analytical Data |
| Sulfoxaflor | C₁₀H₁₀F₃N₃OS | 277.27 | Final Product | Contains two chiral centers.[5] Acts as an agonist at insect nAChRs.[13] |
Conclusion
The piperidine scaffold remains a highly valuable and versatile building block in the design and synthesis of agrochemicals. As demonstrated by the protocols for Fenpropidin, Dimepiperate, and a key intermediate for Sulfoxaflor, the piperidine ring can be incorporated through straightforward and robust chemical transformations to create active ingredients with diverse modes of action. The continued exploration of piperidine chemistry is expected to yield novel solutions for crop protection, addressing the ongoing challenges of pest resistance and the need for more effective and environmentally conscious agricultural practices.
References
-
Research progress on piperidine-containing compounds as agrochemicals. (n.d.). Frontiers in Chemistry. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]
- Synthesis method of Fenpropidin. (n.d.).
-
1-Piperidinecarbothioic acid, S-(1-methyl-1-phenylethyl) ester. (n.d.). NIST WebBook. [Link]
-
Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. (2014). PubMed. [Link]
-
Sulfoxaflor. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. (2018). Journal of Entomological and Acarological Research. [Link]
-
Sulfoxaflor | C10H10F3N3OS. (n.d.). PubChem. [Link]
-
Sulfoxaflor. (n.d.). Wikipedia. [Link]
- CN103265504A - Synthesis method of Fenpropidin. (n.d.).
-
PIPERIDINE. (n.d.). Ataman Kimya. [Link]
-
Fenpropidin. (n.d.). DrugFuture. [Link]
- The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines. (n.d.).
-
Properties, mode of insecticidal action, environmental exposure pathways, and uses of the insecticide sulfoxaflor; sulfoxaflor environmental science review part I. (2024). Taylor & Francis Online. [Link]
-
Sulfoxaflor and the sulfoximine insecticides. (2013). CORE. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redi.anii.org.uy [redi.anii.org.uy]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Piperophos | C14H28NO3PS2 | CID 32230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Piperidinecarbothioic acid, S-(1-methyl-1-phenylethyl) ester [webbook.nist.gov]
- 10. WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents [patents.google.com]
- 11. Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102260287A - Preparation method of herbicide anilofos - Google Patents [patents.google.com]
- 13. US8962527B2 - Process for preparation of herbicidal salts - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Purification of 2,2-Dimethylpiperidin-4-ol
Welcome to the technical support center for the high-yield purification of 2,2-Dimethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable piperidine intermediate. Here, we move beyond generic protocols to offer a scientifically grounded, experience-driven approach to achieving high purity and yield.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, while seemingly straightforward, can present challenges that impact yield and final purity. Common issues stem from the compound's polarity, its basic nature, and the presence of closely related impurities from its synthesis. This guide provides a structured approach to troubleshooting and optimizing your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The impurity profile largely depends on the synthetic route. A prevalent method for synthesizing this compound is the reduction of 2,2-dimethylpiperidin-4-one. In this case, common impurities include:
-
Unreacted Starting Material: Residual 2,2-dimethylpiperidin-4-one.
-
Over-reduction Products: In some cases, the hydroxyl group might be further reduced, although this is less common with standard reducing agents like sodium borohydride.
-
Byproducts from Side Reactions: Depending on the reaction conditions, side reactions can lead to the formation of various byproducts.
-
Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any leftover reagents or their byproducts.
Q2: What are the recommended purification techniques for this compound?
A2: The two most effective and commonly used techniques for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the impurity profile and the desired scale of purification.
Q3: My purified this compound is a yellow oil, but I expected a white solid. What could be the cause?
A3: A yellow coloration often indicates the presence of trace impurities, possibly from oxidation of the piperidine ring or residual reagents.[1] Further purification by column chromatography or recrystallization with activated charcoal treatment can often resolve this issue.
Troubleshooting Guide
Recrystallization
Recrystallization is a highly effective method for purifying solid this compound, especially for removing small amounts of impurities. An ethanol/water mixture is a promising solvent system.
Problem 1: The compound "oils out" instead of crystallizing.
-
Probable Cause: The solution is too saturated, or the cooling rate is too fast, causing the compound to separate as a liquid above its melting point.
-
Solution:
-
Gently reheat the mixture until the oil redissolves.
-
Add a small amount of the "good" solvent (hot ethanol) to decrease the saturation.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
If the problem persists, consider a different solvent system.
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Probable Cause: The solution is not sufficiently saturated, meaning too much solvent was used.
-
Solution:
-
Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to oiling out.
-
Once the volume is reduced, allow the solution to cool slowly again.
-
"Scratching" the inside of the flask with a glass rod at the meniscus can initiate crystal nucleation.
-
Adding a "seed crystal" of pure this compound can also induce crystallization.
-
Problem 3: The final yield is very low.
-
Probable Cause:
-
Using an excessive amount of solvent during dissolution.
-
The compound has significant solubility in the cold solvent mixture.
-
Premature crystallization during a hot filtration step (if performed).
-
-
Solution:
-
Use the minimum amount of hot ethanol required to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
-
When washing the collected crystals, use a minimal amount of the ice-cold recrystallization solvent.
-
Flash Column Chromatography
Flash column chromatography is ideal for separating this compound from impurities with different polarities.
Problem 1: The compound streaks on the TLC plate and the column, leading to poor separation.
-
Probable Cause: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking.
-
Solution:
-
Add a basic modifier to the mobile phase. A common and effective strategy is to add a small amount of triethylamine (typically 0.1-1%) to the eluent.[2] This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Use an alternative stationary phase. Amine-functionalized silica gel can be an excellent, albeit more expensive, alternative for purifying basic compounds.[2]
-
Problem 2: The compound elutes too quickly (high Rf) or not at all (Rf of 0).
-
Probable Cause: The polarity of the mobile phase is incorrect.
-
Solution:
-
For a high Rf (elutes too quickly): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. For a dichloromethane/methanol system, decrease the proportion of methanol.
-
For an Rf of 0 (stuck on the baseline): Increase the polarity of the mobile phase. Increase the proportion of ethyl acetate or methanol in your solvent system. A common mobile phase for polar amines is a gradient of methanol in dichloromethane.[1]
-
Problem 3: Co-elution of the product with an impurity.
-
Probable Cause: The polarity difference between the product and the impurity is insufficient for separation with the current mobile phase.
-
Solution:
-
Optimize the solvent system. Try a different combination of solvents. For example, if a hexane/ethyl acetate system is not working, a switch to a dichloromethane/methanol system might provide the necessary selectivity.
-
Run a shallower gradient. A slower, more gradual increase in the polar solvent during the elution can improve the resolution between closely eluting compounds.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a starting point and may require optimization based on the initial purity of your material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling). A starting point is approximately 4 mL of ethanol per gram of crude material.[3]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness is observed (the cloud point). This indicates the solution is saturated.[4]
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solution).
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
| Parameter | Recommended Value/Range |
| Initial Ethanol:Crude Ratio | ~4 mL/g |
| Water Addition | Dropwise to cloud point |
| Cooling Profile | Slow cooling to RT, then ice bath |
| Wash Solvent | Ice-cold ethanol/water mixture |
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel stationary phase.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1), or dichloromethane and methanol (e.g., 95:5). Remember to add 0.1-1% triethylamine to your mobile phase to prevent streaking.
-
-
Column Packing:
-
Pack a flash chromatography column with silica gel using the chosen mobile phase (the less polar starting eluent if running a gradient).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
| Parameter | Recommended System |
| Stationary Phase | Silica Gel |
| Mobile Phase (Option 1) | Hexane/Ethyl Acetate with 0.1-1% Triethylamine |
| Mobile Phase (Option 2) | Dichloromethane/Methanol with 0.1-1% Triethylamine |
| Target Product Rf (TLC) | 0.2 - 0.3 |
Visualizing the Purification Workflow
Caption: Decision workflow for selecting the appropriate purification method.
References
-
King Group. Successful Flash Chromatography. Link
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Link
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Link
-
BenchChem. Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol. Link
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. Link
-
Columbia University. recrystallization-2.doc.pdf. Link
-
BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Link
-
MIT Digital Lab Techniques Manual. Recrystallization. Link
-
Nerz, J. How to Carry Out a Recrystallization. Link
Sources
Technical Support Center: Synthesis of 2,2-Dimethylpiperidin-4-ol
Welcome to the technical support guide for the synthesis of 2,2-Dimethylpiperidin-4-ol. This valuable piperidine intermediate is a key building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability.
This guide is structured to provide direct, actionable advice for researchers at the bench. It is divided into a Troubleshooting Guide to address specific experimental failures and a comprehensive FAQ Section for broader strategic questions. We will delve into the causality behind common issues and provide robust, field-proven solutions.
Troubleshooting Guide: From Precursor to Product
The most common and industrially preferred route to this compound is the reduction of its ketone precursor, 2,2-Dimethylpiperidin-4-one.[1] Most challenges arise during this critical reduction step.
Question 1: We are experiencing very low yields or a stalled reaction during the catalytic hydrogenation of 2,2-Dimethylpiperidin-4-one. What are the likely causes and how can we fix this?
Answer: This is a classic problem in catalytic hydrogenation, and the root cause is almost always related to catalyst activity or reaction conditions. Let's break down the potential culprits.
1. Catalyst Inactivation (Poisoning): Heterogeneous catalysts are highly sensitive to impurities that can adsorb to the active sites and block them.
-
The Cause: The most common poisons for noble metal catalysts (Pt, Pd, Rh) and Raney Nickel are sulfur compounds, but strong coordinating species like residual amines or nitriles from the precursor synthesis can also inhibit the reaction.[2] The quality of the 2,2-Dimethylpiperidin-4-one starting material is paramount.
-
The Solution:
-
Precursor Purification: Ensure the 2,2-Dimethylpiperidin-4-one is purified before use, typically by recrystallization or column chromatography, to remove any potential catalyst poisons.
-
Inert Atmosphere: Handle catalysts under an inert atmosphere (Nitrogen or Argon) as much as possible, especially pyrophoric ones like Raney Nickel.
-
Solvent Purity: Use high-purity, dry solvents. Water itself is generally not a poison, but acidic or basic impurities can be.
-
2. Sub-Optimal Reaction Conditions: The efficiency of hydrogenation is a delicate balance of temperature, pressure, and solvent choice.
-
The Cause: Due to the aromatic nature of the pyridine nucleus's precursors, hydrogenation often requires elevated temperatures and significant hydrogen pressures to overcome the activation energy.[3] If conditions are too mild, the reaction will be impractically slow.
-
The Solution:
-
Increase Pressure & Temperature: Systematically increase the hydrogen pressure (e.g., from 5 bar to 50 bar) and temperature (e.g., from room temperature to 40-80 °C).[2][3] Always operate within the safety limits of your reactor.
-
Solvent Choice: Protic solvents like methanol or ethanol are excellent for these reductions. For certain catalysts like PtO₂, using glacial acetic acid as the solvent can significantly enhance reactivity.[3]
-
Catalyst Loading: While it may seem intuitive to add more catalyst, this can sometimes lead to more side reactions. Start with a standard loading (e.g., 0.5-5 mol%) and optimize from there.[2]
-
Below is a workflow to diagnose low-yield issues in catalytic hydrogenation.
Caption: Troubleshooting workflow for low-yield catalytic hydrogenation.
Question 2: Our final product, this compound, is difficult to purify. We see multiple spots on TLC and have trouble isolating a clean solid.
Answer: Purification challenges with this molecule typically stem from its physical properties (a polar amino alcohol) and the presence of hard-to-remove contaminants from the reaction.
-
The Cause:
-
Residual Catalyst: Fine particles of heterogeneous catalysts (e.g., PtO₂, Raney Ni) can be difficult to filter completely.
-
Unreacted Starting Material: If the reduction is incomplete, the starting ketone (2,2-Dimethylpiperidin-4-one) will contaminate the product. Its polarity is similar enough to make separation tricky.
-
Salts: If the reaction was worked up with acid or base, inorganic salts might be present.
-
Product Solubility: The product is a polar, hydrophilic molecule. It may be highly soluble in polar solvents, making crystallization difficult, and can streak on silica gel columns.
-
-
The Solution:
-
Thorough Catalyst Removal: After the reaction, filter the mixture through a pad of Celite®. This is more effective than standard filter paper for removing very fine catalyst particles. Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol) to recover all the product.
-
Acid-Base Extraction: Exploit the basicity of the piperidine nitrogen.
-
Dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous base (e.g., 1M NaOH) to remove any acidic impurities.
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like the starting ketone) behind in the organic layer.
-
Basify the aqueous layer with cold NaOH or Na₂CO₃ and extract the free-base product back into an organic solvent.
-
Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Crystallization: The hydrochloride salt of this compound is often a more crystalline solid than the free base. Consider isolating the product as its HCl salt. If the free base is desired, try crystallizing from a solvent system like toluene or a mixture of ethyl acetate and hexanes.
-
Frequently Asked Questions (FAQs)
Question 3: What are the most common and reliable methods for synthesizing the 2,2-Dimethylpiperidin-4-one precursor?
Answer: The synthesis of 2,2-disubstituted piperidin-4-ones is less straightforward than for their 2,6-disubstituted analogs.[4] Classical methods like the Petrenko-Kritschenko condensation, which involves reacting an aldehyde, an amine, and a β-ketoester, are highly effective for symmetrical products but often fail or give complex mixtures for asymmetrical targets like this one.[5]
More modern and reliable approaches include:
-
Multi-component Reactions (MCRs): Advanced MCRs have been developed that allow for the construction of structurally diverse and polysubstituted piperidines with greater control.[6]
-
Cyclization of Acyclic Precursors: Another common strategy involves the synthesis of a linear amino ketone precursor followed by an intramolecular cyclization. For example, a Michael addition of an amine to an appropriate α,β-unsaturated ketone, followed by ring closure.
-
Patented Routes: Several patents describe specific and often scalable processes. One such approach involves the reduction of a corresponding tetrahydropyridin-4-ylidene ammonium salt, which can be prepared from α,β-unsaturated ketones and secondary amines.[4]
For a lab-scale synthesis, a multi-step approach starting from commercially available materials like ethyl acetoacetate and acetone, though potentially lengthy, can be a viable option. This often involves protecting the ketone of ethyl acetoacetate, followed by a series of condensation and cyclization steps.[7][8]
Question 4: Which reduction method is better for this synthesis: catalytic hydrogenation or chemical reduction with hydrides (e.g., NaBH₄)?
Answer: The choice between these two excellent methods depends entirely on the scale of the reaction and the available equipment. Both can be highly effective. The key differences are summarized below:
| Feature | Catalytic Hydrogenation (e.g., H₂/PtO₂) | Chemical Reduction (e.g., NaBH₄) |
| Principle | Heterogeneous catalysis with H₂ gas.[3] | Nucleophilic addition of a hydride ion. |
| Scale | Excellent for both lab and large-scale industrial production.[1] | Best for lab-scale; can be costly and generate significant waste on a large scale. |
| Equipment | Requires a high-pressure reactor (autoclave). | Standard laboratory glassware is sufficient. |
| Safety | Requires handling of flammable H₂ gas under pressure and potentially pyrophoric catalysts. | NaBH₄ is relatively safe. More powerful reagents like LiAlH₄ require careful handling due to high reactivity with water.[9] |
| Workup | Simple filtration to remove the catalyst. | Requires quenching of excess reagent and aqueous workup, which can sometimes be complex. |
| Atom Economy | Very high ("green" chemistry). | Poor; generates stoichiometric inorganic byproducts. |
| Selectivity | Generally very high for reducing ketones without affecting other groups. | Excellent chemoselectivity for ketones in the presence of esters or amides. |
Recommendation: For academic research and small-scale synthesis (<10g), sodium borohydride (NaBH₄) in methanol is often the most convenient, safest, and cost-effective choice. For process development and large-scale synthesis (>100g), catalytic hydrogenation is superior due to its efficiency, low waste, and scalability.[1]
Question 5: Does the reduction of 2,2-Dimethylpiperidin-4-one create stereoisomers?
Answer: The reduction of the carbonyl group at the C4 position creates a new chiral center. However, since there are no other stereocenters in the 2,2-Dimethylpiperidin-4-one starting material, the product (this compound) is formed as a racemic mixture of two enantiomers: (R)-2,2-Dimethylpiperidin-4-ol and (S)-2,2-Dimethylpiperidin-4-ol.
Caption: Reduction of the achiral ketone yields a racemic alcohol.
If your synthetic goal requires a specific enantiomer, you would need to either:
-
Perform an asymmetric reduction: This involves using a chiral catalyst or a chiral reducing agent to selectively produce one enantiomer.
-
Resolve the racemic mixture: This can be done by reacting the racemic alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
For many applications, the racemic mixture is sufficient, but it is a critical point to consider for drug development professionals, as different enantiomers can have vastly different biological activities.
References
- BenchChem. (n.d.). Catalytic Hydrogenation of 2,2,6,6-Tetramethylpiperidin-4-one. BenchChem Application Notes.
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE (EP 3666757 A1).
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838.
- DTIC. (n.d.). Piperidine Synthesis.
- Chirik, P. J., et al. (n.d.). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. [Source document not fully available].
- Wiemann, J., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(1), e1900228.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- Smith, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 123-128.
- Ghosez, L., et al. (2009). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. Angewandte Chemie International Edition, 48(20), 3671-3674.
- Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- Cureus. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry.
- Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.
- Canadian Science Publishing. (n.d.). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds.
- Wikipedia. (n.d.). Acetoacetic ester synthesis.
- National Institutes of Health. (n.d.). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC).
- National Institutes of Health. (n.d.). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Substituted Piperidine Synthesis
Welcome to the technical support center for the synthesis of N-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The piperidine motif is a cornerstone in medicinal chemistry, and mastering its functionalization is key to successful drug discovery.[1][2] This center is structured to address your immediate challenges and build a deeper understanding of the underlying chemistry.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Issue 1: Low Yield in Reductive Amination
Question: My reductive amination reaction between a ketone/aldehyde and a piperidine derivative is giving a very low yield. What are the likely causes and how can I fix this?
Answer: Low yields in reductive amination are common and typically stem from issues with the formation of the key iminium ion intermediate or the subsequent reduction step.[3][4] A systematic approach is the best way to diagnose the problem.
Potential Causes & Solutions:
-
Inefficient Iminium Ion Formation: The reaction between the carbonyl compound and the piperidine to form the iminium ion is a critical, pH-dependent equilibrium.[3]
-
The Problem: If the medium is too basic, the carbonyl is not activated. If it's too acidic, the piperidine nitrogen is protonated, rendering it non-nucleophilic and stopping the reaction.[5]
-
The Solution: The "sweet spot" for iminium ion formation is a mildly acidic pH range, typically between 4 and 6.[3][5] This is often achieved by adding a catalytic amount of acetic acid (AcOH).[6][7] For less reactive ketones, a stoichiometric amount of AcOH may be necessary to drive the equilibrium forward.[8]
-
-
Improper Choice of Reducing Agent: The reducing agent must be selective, reducing the iminium ion (C=N+) much faster than the starting carbonyl (C=O).
-
The Problem: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) will rapidly reduce the starting aldehyde or ketone, consuming the reagent before the iminium ion can form.[5][8]
-
The Solution: Use a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[9][10][11] It is particularly effective because its reactivity is enhanced under the mildly acidic conditions that favor iminium ion formation, and it is less toxic than its predecessor, sodium cyanobohydride (NaBH₃CN).[8][10]
-
-
Decomposition of Starting Materials or Product: Acid-sensitive functional groups on either the carbonyl compound or the piperidine can be affected by the reaction conditions.
-
The Solution: STAB is known to be compatible with many acid-sensitive groups.[9] If decomposition is still suspected, monitor the reaction by TLC or LC-MS at early time points. Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Below is a logical workflow to diagnose the source of low yield in your reductive amination.
Issue 2: Formation of Side Products in Direct N-Alkylation
Question: When I try to N-alkylate my piperidine with an alkyl halide, I get a messy reaction with multiple products, including what looks like a quaternary ammonium salt. How can I improve selectivity?
Answer: Direct N-alkylation via an SN2 reaction is straightforward but can be plagued by over-alkylation, especially with reactive alkyl halides.[12] The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event to form a quaternary salt.
Potential Causes & Solutions:
-
Over-Alkylation (Quaternization): This is the most common side reaction.[13]
-
The Problem: The tertiary amine product reacts with another equivalent of the alkyl halide.
-
The Solution: Control the stoichiometry and addition rate carefully. Use the piperidine as the limiting reagent and add the alkyl halide slowly (e.g., via syringe pump) to a solution of the piperidine.[13] This maintains a low concentration of the alkylating agent, favoring mono-alkylation. Using a 1.5 to 2-fold excess of the secondary amine can also suppress the second alkylation.
-
-
Base-Induced Elimination: If using a strong, sterically hindered base with secondary or tertiary alkyl halides, elimination (E2) can compete with substitution (SN2).
-
The Problem: The base removes a proton from the alkyl halide, leading to an alkene byproduct instead of the desired N-alkyl product.
-
The Solution: Use a non-hindered, weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[13][14] These are sufficient to neutralize the H-X acid formed during the reaction without promoting elimination. For sensitive substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice.[13]
-
-
Solvent Choice: The solvent can influence SN2 reaction rates.
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | Use piperidine as limiting reagent OR excess piperidine (1.5-2 eq) | Minimizes concentration of alkyl halide available to react with the product. |
| Reagent Addition | Slow, dropwise addition of alkyl halide (syringe pump)[13] | Maintains a low instantaneous concentration of the electrophile. |
| Base | K₂CO₃, NaHCO₃, or DIPEA[13] | Sufficiently basic to scavenge acid byproduct without promoting E2 elimination. |
| Solvent | Acetonitrile, DMF[13][14] | Polar aprotic solvents accelerate SN2 reactions. |
| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat only if the reaction is sluggish. |
Issue 3: Difficulty in Product Purification
Question: My N-substituted piperidine product is difficult to purify. It streaks on silica gel columns and I can't seem to separate it from the unreacted starting amine.
Answer: Amines are notoriously tricky to purify via standard silica gel chromatography due to their basic nature. The acidic silanol groups on the silica surface can lead to strong, non-specific binding, resulting in poor peak shape (tailing) and difficult separation.[15]
Solutions for Purification:
-
Modified Column Chromatography:
-
Amine-Treated Silica: Pre-treat the silica gel with a solution of triethylamine (TEA) in your eluent (e.g., 1-2% TEA in hexanes/ethyl acetate). This deactivates the acidic sites on the silica, leading to much sharper peaks.[16]
-
Amine-Functionalized Columns: Use commercially available flash columns where the silica is functionalized with amine groups (e.g., KP-NH).[15] These are highly effective for separating amines using simple non-polar/polar solvent gradients without any amine additive.[15]
-
-
Acid-Base Extraction: This is a powerful technique for separating basic amine products from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.
-
Wash the organic layer again to ensure all amine is extracted.
-
Combine the aqueous layers, cool in an ice bath, and carefully basify with a strong base (e.g., 2M NaOH, K₂CO₃) to pH > 10.
-
Extract the now neutral (free-base) amine product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
-
-
-
Ion Exchange Chromatography: This method uses resins to selectively bind and release charged species, offering another robust purification option for amines.[17]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Reductive Amination or Direct N-Alkylation?
This is a critical decision that depends on the available starting materials and the nature of the desired substituent.
-
Choose Reductive Amination when: You are starting from a carbonyl compound (aldehyde or ketone). This method is generally milder, avoids the problem of over-alkylation common in direct alkylation, and is highly versatile.[5][12][18] It is the preferred method for complex substrates or when high selectivity is paramount.[10]
-
Choose Direct N-Alkylation when: You are starting with an alkyl halide (especially primary halides). This method is more direct and atom-economical. However, it requires careful control to prevent the formation of quaternary ammonium salts.[12][13]
Q2: How do I choose the right reducing agent for reductive amination?
The key is chemoselectivity: the ability to reduce the iminium ion in the presence of the starting carbonyl.
| Reducing Agent | Pros | Cons | Optimal pH |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Highly selective for imines/iminium ions[10]; mild; low toxicity; effective in one-pot reactions.[8][10][11] | Water-sensitive; more expensive.[10] | 4-6 |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity for iminium ions[8]; stable in mildly acidic conditions.[19] | Highly Toxic (generates HCN gas below pH 7).[8] | 6-7[20] |
| Sodium Borohydride (NaBH₄) | Inexpensive; powerful reductant. | Generally not selective; reduces aldehydes/ketones quickly.[5][8] Requires a two-step process (pre-formation of imine). | Neutral/Basic |
Senior Scientist Recommendation: For most applications, Sodium Triacetoxyborohydride (STAB) is the superior choice for one-pot reductive aminations due to its excellent selectivity, operational simplicity, and significantly better safety profile compared to NaBH₃CN.[8][10]
Q3: What is the role of a protecting group, and when should I use one?
A protecting group is a temporary modification of a functional group to prevent it from reacting under certain conditions.
When to Use a Protecting Group: If you are performing a reaction on another part of the piperidine molecule and need the nitrogen to remain unreactive, a protecting group is essential. The most common protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group .
-
Example Scenario: You want to perform a mono-alkylation on a piperazine (a six-membered ring with two nitrogen atoms). Reacting piperazine directly with one equivalent of an alkyl halide will result in a mixture of mono-alkylated, di-alkylated, and unreacted starting material.[21][22]
-
The Solution:
-
Protect: React piperazine with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) to selectively form N-Boc-piperazine.[21]
-
Alkylate: Perform the N-alkylation on the remaining free -NH group.
-
Deprotect: Remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) to yield the pure, mono-substituted piperazine.
-
Part 3: General Experimental Protocols
These are generalized, adaptable starting points for your experiments. Always monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
Protocol 1: General Procedure for Reductive Amination using STAB
This protocol is adapted for the direct (one-pot) reductive amination of an aldehyde or ketone with a piperidine derivative.[8]
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE), THF, or DCM), add the piperidine derivative (1.0–1.2 eq).
-
Acid Catalyst (Optional but Recommended): If the piperidine is not used as a hydrochloride salt, add glacial acetic acid (1.0-2.0 eq for less reactive ketones, or ~0.1 eq for aldehydes).[8] Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3–1.6 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen). Monitor the consumption of the limiting starting material by TLC or LC-MS (typically 4-24 hours).
-
Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using the methods described in the purification section above.
Protocol 2: General Procedure for Direct N-Alkylation
This protocol describes the direct alkylation of a piperidine derivative with an alkyl halide using a carbonate base.[14]
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile).
-
Add Base: Add a solid base such as powdered potassium carbonate (K₂CO₃) (1.5–2.0 eq).
-
Add Alkylating Agent: Add the alkyl halide (1.0–1.1 eq) to the suspension. For highly reactive halides, add it dropwise over 30-60 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction & Purification: Concentrate the filtrate under reduced pressure. If DMF was used, it may be necessary to perform an aqueous workup to remove it. Dissolve the residue in ethyl acetate and wash several times with water and then brine. Dry the organic layer, filter, and concentrate. Purify the crude product as required.
References
- Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. Benchchem.
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Comparative analysis of different reducing agents in amin
- Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
- Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
- Reductive Amin
- Borch Reductive Amination. (2014).
- Reductive amin
- pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- Is there an easy way to purify organic amines? (2023). Biotage.
- Application Notes and Protocols for N- Functionaliz
- Application Notes & Protocols: Purification Techniques for Piperidine Deriv
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
- Procedure for N-alkylation of Piperidine? (2017).
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Adv. J. Chem. A.
- What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
- Preparation of Piperidines, Part 2: Substituted
- Challenging reductive amin
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- Separation of secondary and tertiary amines. ECHEMI.
- Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- N-alkyl-piperidine DERIVATIVES.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. echemi.com [echemi.com]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2-Dimethylpiperidin-4-ol
Welcome to the technical support center for the synthesis of 2,2-Dimethylpiperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
I. Introduction to the Synthesis of this compound
This compound is a valuable substituted piperidine derivative. Piperidines are among the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals and agrochemicals.[1] The synthesis of this compound typically involves the reduction of the corresponding ketone, 2,2-Dimethylpiperidin-4-one. The efficiency of this reduction is critical for the overall yield and purity of the final product.
This guide will focus on two primary reductive methods:
-
Catalytic Hydrogenation: Utilizing catalysts like Raney Nickel for the reduction of the piperidone precursor.[2]
-
Chemical Reduction: Employing hydride-based reducing agents such as Sodium Borohydride (NaBH₄).[3][4]
The choice of method can significantly impact the reaction's success, and understanding the nuances of each is key to overcoming common challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst (Catalytic Hydrogenation): Raney Nickel can lose activity if improperly stored or handled.[5] 2. Ineffective Reducing Agent (Chemical Reduction): Sodium Borohydride can decompose in the presence of moisture or acidic conditions.[3][6] 3. Incomplete Reaction: Insufficient reaction time, temperature, or pressure (for hydrogenation). | 1. Catalyst Activation & Handling: Ensure you are using freshly prepared or properly activated Raney Nickel.[7] Store it as an air-stable slurry and handle it with care as it can be pyrophoric when dry.[2] 2. Reagent Quality & Stoichiometry: Use a fresh, dry batch of NaBH₄. Consider using a slight excess to compensate for any decomposition.[3] Ensure the reaction medium is not acidic. 3. Optimize Reaction Parameters: For hydrogenation, ensure adequate hydrogen pressure and reaction time. Monitor reaction progress using TLC or GC-MS. For chemical reduction, ensure the temperature is appropriate for the chosen solvent and substrate. |
| Formation of Side Products | 1. Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions can lead to the reduction of other functional groups if present.[8] 2. Competing Reactions: With NaBH₄, side reactions can occur, especially with α,β-unsaturated ketones.[4] | 1. Controlled Hydrogenation: Carefully monitor the reaction progress and stop it once the starting material is consumed. Use milder conditions if necessary. 2. Chemoselective Reduction: For substrates with multiple reducible groups, NaBH₄ is generally selective for aldehydes and ketones over esters and amides.[4] For α,β-unsaturated systems, using a Luche reduction (NaBH₄ with CeCl₃) can improve selectivity for 1,2-addition to the carbonyl group.[4] |
| Difficult Product Isolation/Purification | 1. Emulsion Formation during Workup: The basic nature of the product can lead to emulsions during aqueous extraction. 2. Co-elution with Starting Material: If the reaction is incomplete, the starting piperidone and the product alcohol may have similar polarities, making chromatographic separation challenging. | 1. Workup Optimization: Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into an organic solvent. 2. Complete Reaction & Recrystallization: Drive the reaction to completion to simplify purification. Recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethanol and ethyl acetate) can be an effective purification method for the solid product.[9] |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most direct precursor is 2,2-Dimethylpiperidin-4-one.[10] This piperidone can be synthesized through various methods, though it is also commercially available.
Q2: Which reduction method, catalytic hydrogenation or chemical reduction, is generally preferred for this synthesis?
A2: The choice depends on available equipment and the scale of the reaction. Catalytic hydrogenation with Raney Nickel is highly effective and often used in industrial processes due to its high activity and the fact that hydrogen is an inexpensive reagent.[2] However, it requires specialized high-pressure hydrogenation equipment. Chemical reduction with Sodium Borohydride is more convenient for laboratory-scale synthesis as it does not require special equipment and is a mild and selective reducing agent for ketones.[3][4]
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method. The product, this compound, will be more polar than the starting ketone, 2,2-Dimethylpiperidin-4-one, resulting in a lower Rf value. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions to consider during this synthesis?
A4: When using Raney Nickel, be aware that it can be pyrophoric (ignite spontaneously in air) when dry and must be handled with care.[2] When working with Sodium Borohydride, it is important to note that it reacts with water and acids to release flammable hydrogen gas.[3] Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q5: My yield is consistently low. What is the first parameter I should investigate to improve it?
A5: For any chemical synthesis, the quality and purity of your starting materials are paramount.[11] Before optimizing reaction conditions, ensure that your 2,2-Dimethylpiperidin-4-one is pure. If you are performing a catalytic hydrogenation, the activity of your catalyst is the next critical factor to check.[7] For a chemical reduction, the purity and dryness of your solvent and the activity of the Sodium Borohydride are key.[3]
IV. Optimized Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol describes the reduction of 2,2-Dimethylpiperidin-4-one to this compound using Raney Nickel as the catalyst.
Experimental Workflow
Caption: Catalytic Hydrogenation Workflow.
Step-by-Step Methodology
-
Reactor Setup: In a high-pressure reactor, add 2,2-Dimethylpiperidin-4-one (1.0 eq) and a suitable solvent such as ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add a slurry of activated Raney Nickel (typically 5-10% by weight of the starting material).
-
Hydrogenation: Seal the reactor and purge it first with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-50 psi) and heat to a suitable temperature (e.g., 50-60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS until the starting material is fully consumed (typically 12-24 hours).
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Crucially, do not allow the catalyst to dry on the filter paper as it can ignite. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: Chemical Reduction using Sodium Borohydride
This protocol details the reduction of 2,2-Dimethylpiperidin-4-one using Sodium Borohydride.
Reaction Pathway
Caption: NaBH₄ Reduction Pathway.
Step-by-Step Methodology
-
Dissolution: Dissolve 2,2-Dimethylpiperidin-4-one (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄, typically 1.1-1.5 eq) portion-wise to the cooled solution. The addition is exothermic and may cause gas evolution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate ester intermediate.
-
Extraction: Adjust the pH of the solution to be basic (pH > 10) with an aqueous base (e.g., NaOH solution) to ensure the product is in its free amine form. Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography as needed.
V. Conclusion
Improving the yield of this compound synthesis is achievable through careful selection of the reduction method and optimization of reaction parameters. Understanding the potential pitfalls and their solutions, as outlined in this guide, empowers researchers to troubleshoot effectively and achieve more consistent and high-yielding results. Both catalytic hydrogenation and chemical reduction are robust methods when executed with attention to detail regarding reagent quality, reaction conditions, and proper workup procedures.
VI. References
-
Adkins, H., & Billica, H. R. (1948). Preparation of Raney Nickel Catalysts and Their Use. Organic Syntheses, 29, 24.
-
Backeberg, O. G., & Staskun, B. (1962). A new method for the reduction of nitriles. Journal of the Chemical Society (Resumed), 3961-3963.
-
Suryawanshi, M. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-206.
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A Simple, Inexpensive, and Mild Method for the Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 66(6), 2181–2182.
-
Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Retrieved from
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
Chirik, P. J., et al. (2011). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Dalton Transactions, 40(42), 11115-11124.
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
-
Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Monoiron Hydrogenase Catalysis: Hydrogen Activation with the Formation of a Dihydrogen, Fe−H δ− ···H δ+ −O, Bond and Methenyl-H 4 MPT + Triggered Hydride Transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
American Chemical Society. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(31), 12061–12067.
-
Royal Society of Chemistry. (1967). Acid-catalysed hydrogen exchange of 2,6-dimethyl-4-pyridone, -pyrone, and -thiapyrone: relative effects of heterocyclic sulphur, oxygen, and nitrogen on electrophilic substitution rates. Chemical Communications (London), (19), 1005-1006.
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpiperidin-4-one. PubChem Compound Summary for CID 20569310. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
Suryawanshi, M. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-206.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Piperidone synthesis [organic-chemistry.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Recrystallization of Piperidin-4-ol Compounds
Welcome to the technical support center for the purification of piperidin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. The unique physicochemical properties of the piperidin-4-ol scaffold—namely its polarity, hydrogen bonding capabilities, and basic nitrogen—can introduce specific hurdles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve high-purity crystalline material.
Troubleshooting Guide: Common Recrystallization Problems and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format. The solutions provided are based on established chemical principles and practical laboratory experience.
Q1: My piperidin-4-ol derivative is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, is a common problem when recrystallizing polar compounds like piperidin-4-ol derivatives.[1][2][3] It occurs when the solute separates from the solution as a super-cooled liquid or "oil" rather than a crystalline solid.[3][4][5][6] This is often due to a high concentration of the solute, a large difference in polarity between the solute and the solvent, or the melting point of your compound being lower than the boiling point of the solvent.[2][4] The resulting oil can trap impurities, significantly reducing the effectiveness of the purification.[2][3][7]
Causality & Solutions:
-
High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.[3]
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Allow it to cool more slowly.[4]
-
-
Solvent Polarity Mismatch: A significant disparity in polarity between the piperidin-4-ol derivative (polar) and the solvent can lead to poor solvation at the point of crystallization.[2][7]
-
Solution: Switch to a more appropriate solvent system. If you are using a non-polar solvent, try a more polar one like isopropanol or ethanol.[7] Alternatively, a two-solvent system can be effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is less soluble) until turbidity is observed. Then, add a few drops of the good solvent to redissolve the oil and allow for slow cooling.[1][8]
-
-
Low Melting Point: If the melting point of your compound is below the solvent's boiling point, it will melt before it dissolves, leading to oiling out.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.[2]
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short silica plug, to remove gross impurities before recrystallization.[9]
-
Experimental Protocol: Two-Solvent Recrystallization for Oiling Out
-
Solvent Selection: Identify a "good" solvent (e.g., methanol, ethanol) where your compound is highly soluble, and a "poor" solvent (e.g., hexanes, diethyl ether) where it is sparingly soluble. The two solvents must be miscible.[1]
-
Dissolution: Dissolve the crude piperidin-4-ol derivative in a minimal amount of the hot "good" solvent.
-
Induce Precipitation: While stirring, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[1]
-
Clarification: Add a few drops of the "good" solvent back into the heated solution until it becomes clear again.[1]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[10]
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
Answer: The failure of crystals to form from a clear solution, even upon cooling, is typically due to either excessive solvent or supersaturation.[4][11]
Causality & Solutions:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[4] If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[11]
-
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to oiling out. Once the volume is reduced, allow the solution to cool again.[4]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature.[4][11] In this state, an energy barrier is preventing the initial formation of crystals (nucleation).
-
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[10][11]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.[11]
-
-
Diagram: Troubleshooting Crystallization Failure
Caption: The effect of pH on the ionization state and solubility of piperidin-4-ol.
Q3: I suspect my compound exists as a polymorph. How does this affect recrystallization?
Polymorphism is the ability of a compound to exist in multiple crystalline forms. [12][13]These different forms can have distinct physicochemical properties, including solubility, melting point, and stability. [13][14]For example, 4-hydroxypiperidine itself is known to exist in at least two polymorphic forms with different N-H configurations. [12] The formation of a specific polymorph can be influenced by:
-
The choice of solvent.
-
The rate of cooling.
-
The temperature at which crystallization occurs.
If you are experiencing inconsistent results with your recrystallization (e.g., different crystal habits, varying melting points), you may be isolating different polymorphs. To obtain a consistent, single polymorph, it is crucial to precisely control the recrystallization conditions (solvent, cooling rate, etc.) and use a seed crystal of the desired form if available. The most thermodynamically stable polymorph should be targeted for pharmaceutical development to ensure consistency. [13]
References
-
ChemBK. (2022). PIPERIDIN-4-OL. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Protheragen. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Reddit. (2011). What can cause "oiling out"?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2784192A - Preparation of 4-hydroxypiperidines.
- Jones, P. G., & Kuś, P. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2133-2138. DOI:10.1039/C4CE02477J.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
UCLA. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid. Retrieved from [Link]
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Raza, K., Kumar, P., Ratan, S., Malik, R., & Arora, S. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10.
- Zhang, G. G., & Suryanarayanan, R. (2019). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current pharmaceutical design, 25(39), 4166–4178.
- El-Gohary, N. S., et al. (2025).
-
ResearchGate. (2025). (PDF) Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]
- Grigoriev, I. V., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceuticals, 13(1), 10.
-
MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Home Page [chem.ualberta.ca]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic 2,2-Dimethylpiperidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,2-Dimethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. We provide field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.
Understanding the Impurity Profile
The purification strategy for this compound is dictated by the impurities present, which are typically products of the synthetic route employed. The most common synthesis involves the reduction of 2,2-dimethylpiperidin-4-one[1][2]. Therefore, the crude product may contain a variety of related substances.
Common Impurities:
-
Unreacted Starting Material: Residual 2,2-dimethylpiperidin-4-one is a frequent impurity.
-
Diastereomers: The reduction of the ketone creates a new chiral center at C4. This can result in a mixture of cis and trans diastereomers relative to the methyl groups at C2. The ratio depends heavily on the reducing agent and reaction conditions used.
-
Oxidation Products: Piperidines can be susceptible to oxidation, leading to colored impurities or N-oxides, especially upon prolonged exposure to air[3].
-
Side-Reaction Products: Depending on the reaction conditions, side reactions like over-reduction or rearrangement can occur[4].
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, methanol, toluene) and residual catalysts or reagents must be removed.
Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address specific challenges you may encounter.
Q1: My initial analysis (NMR/GC-MS) indicates the presence of unreacted 2,2-dimethylpiperidin-4-one. How can I remove it?
Expert Analysis: The presence of the starting ketone is a common issue resulting from incomplete reduction. The ketone and the desired alcohol have different polarities and chemical properties, which can be exploited for separation.
Solution 1: Flash Column Chromatography This is the most versatile method for separating compounds with different polarities. The hydroxyl group in your product makes it significantly more polar than the starting ketone.
Protocol 1: Flash Column Chromatography
-
Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: A gradient elution is often most effective.
-
Start with a non-polar solvent system to elute non-polar impurities.
-
Gradually increase the polarity to first elute the ketone and then the more polar alcohol product.
-
A common solvent system is a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Crucial Tip: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia in methanol, to the eluent. This deactivates the acidic sites on the silica gel, preventing the basic piperidine product from tailing or irreversibly adsorbing, which leads to better separation and recovery[5].
-
-
Slurry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column. This "dry loading" technique generally provides sharper bands and better resolution than loading the sample dissolved in a liquid.
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Solution 2: Recrystallization If the concentration of the ketone impurity is relatively low and your product is a solid, recrystallization can be a highly effective and scalable purification method.
Protocol 2: Recrystallization
-
Solvent Screening: The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature or below. The impurity, in this case the ketone, should either remain in the mother liquor upon cooling or be insoluble in the hot solvent.
-
Procedure: a. Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water)[6]. b. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. c. Allow the solution to cool slowly to room temperature to form well-defined crystals. Inducing rapid crystallization by crash-cooling in an ice bath can trap impurities. d. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. e. Isolate the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q2: My product appears to be a mixture of diastereomers. How can I separate them?
Expert Analysis: The cis and trans isomers of this compound can have very similar properties, making them challenging to separate. Their slight differences in polarity and crystal packing can, however, be exploited.
Solution 1: High-Performance Flash Chromatography Separating diastereomers often requires higher resolution than standard flash chromatography can provide.
-
Method: Use a finer mesh silica gel or a pre-packed high-performance column. A very slow, shallow gradient of the mobile phase is critical. Automated flash chromatography systems are ideal for this application as they allow for precise gradient control and sensitive fraction collection based on UV detection[7].
Solution 2: Fractional Recrystallization This technique relies on the different solubilities of the diastereomers in a specific solvent. It can be a trial-and-error process but is very effective when optimized.
-
Method: The process is similar to standard recrystallization, but multiple cycles are performed. The first crop of crystals will be enriched in the less soluble diastereomer. The mother liquor can then be concentrated and recrystallized again to isolate the more soluble diastereomer. Purity of each fraction must be checked at each step by NMR or chiral HPLC.
Q3: My final product is a discolored oil or waxy solid. What is the best purification approach?
Expert Analysis: Discoloration often indicates the presence of trace, highly conjugated, or oxidized impurities[3]. If the product is an oil or has a low melting point, distillation under reduced pressure is an excellent method for removing non-volatile and colored impurities.
Protocol 3: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are well-sealed with vacuum grease. A short-path distillation apparatus is often preferred to minimize product loss.
-
Procedure: a. Place the crude oil in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling. b. Slowly apply vacuum. The boiling point of this compound is reported as 66°C at 0.2 Torr[8]. c. Gently heat the flask using an oil bath. d. Collect the fraction that distills at the expected temperature and pressure. Discard the initial, lower-boiling "forerun" and leave the high-boiling, colored residue behind in the distillation flask.
Q4: How can I perform a general cleanup to remove various non-basic impurities?
Expert Analysis: An acid-base extraction is a classic and highly effective chemical method to separate basic compounds like piperidines from any neutral or acidic impurities.
Protocol 4: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated to form a water-soluble ammonium salt and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). This will deprotonate the ammonium salt, regenerating the free amine.
-
Re-extraction: Extract the liberated amine back into a fresh portion of organic solvent (e.g., dichloromethane, 3 times).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visual Workflows and Data
General Troubleshooting Workflow
This diagram outlines a logical approach to selecting a purification method based on initial analysis.
Caption: Troubleshooting workflow for purifying this compound.
Data Summary Table: Purification Method Selection
| Impurity Type | Physical State of Product | Recommended Primary Method | Recommended Secondary Method |
| Unreacted Starting Ketone | Solid | Recrystallization | Column Chromatography |
| Unreacted Starting Ketone | Oil | Column Chromatography | Vacuum Distillation |
| Diastereomers | Solid or Oil | High-Resolution Chromatography | Fractional Recrystallization |
| Colored/Polymeric | Oil | Vacuum Distillation | Column Chromatography |
| General Non-basic | Solid or Oil | Acid-Base Extraction | Column Chromatography |
Frequently Asked Questions (FAQs)
Q: My piperidine compound streaks badly on the TLC plate. How can I get clean spots? A: This is a classic sign of an amine interacting with the acidic silica gel. Prepare your TLC eluent with 0.5-1% triethylamine or use a pre-prepared solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., 9:1 DCM:[NH₃/MeOH]). This will neutralize the acidic sites and give you sharp, well-defined spots.
Q: Can I use distillation if my product is a high-melting solid? A: Yes, if the compound is thermally stable. Kugelrohr distillation is an excellent technique for distilling small quantities of high-boiling or solid compounds under high vacuum. It minimizes the path length, thereby reducing product loss.
Q: After purification, my product is a clear oil, but it turns yellow after a few days. Why? A: This is likely due to slow air oxidation[3]. To ensure long-term stability, store your purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed vial, and keep it refrigerated and protected from light[3][9].
Q: What is the best way to confirm the purity of my final product? A: A single method is rarely sufficient. A combination of techniques provides the most confidence. We recommend:
-
Chromatography (GC or HPLC): To confirm the absence of other components.[10]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for the absence of impurity signals.
-
Mass Spectrometry (MS): To confirm the molecular weight.[11]
References
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Fremter, K., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Retrieved from [Link]
-
LookChem. (n.d.). Cas 937681-12-4, this compound. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ResearchGate. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Knob, F. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (2022). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylpiperidin-4-one. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
-
Biosciences Biotechnology Research Asia. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
PubMed. (1990). Purification of gramicidin A. Retrieved from [Link]
-
PubMed Central. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Retrieved from [Link]
-
PubChem. (n.d.). (2R,4S,5R)-2,5-dimethylpiperidin-4-ol. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]
-
Sunny Pharmtech Inc. (n.d.). CHROMATOGRAPHIC SEPARATION AND PURIFICATION. Retrieved from [Link]
-
YouTube. (2020). CHEM243 BIOL EXP 4 2 FRACTIONAL DISTILLATION 1. Retrieved from [Link]
- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
ResearchGate. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpiperidin-4-ol. Retrieved from [Link]
Sources
- 1. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. CHROMATOGRAPHIC SEPARATION AND PURIFICATION | CUTTING-EDGE TECHNOLOGY PLATFORMS | COMPETENCY | Sunny Pharmtech Inc. [sunnypharmtech.com]
- 8. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Strategies for Scaling Up 2,2-Dimethylpiperidin-4-ol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of 2,2-Dimethylpiperidin-4-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. We will address common challenges through a series of frequently asked questions and troubleshooting guides, focusing on the underlying chemical principles to empower you to make informed decisions during your scale-up campaigns.
Section 1: Synthesis Pathway and Core Scale-Up Considerations
The most direct and industrially viable route to this compound is the reduction of its ketone precursor, 2,2-Dimethylpiperidin-4-one. This is typically achieved via catalytic hydrogenation. While other methods exist, this pathway offers high yields, good atom economy, and avoids stoichiometric, difficult-to-handle reducing agents.
The primary transformation is as follows:
General Experimental Workflow
The diagram below outlines a typical workflow for this synthesis, from reaction setup to final product isolation.
Caption: General workflow for catalytic hydrogenation of 2,2-Dimethylpiperidin-4-one.
Section 2: Frequently Asked Questions for Scale-Up
This section addresses high-level strategic questions that arise when transitioning from lab-scale to larger-scale production.
Q1: What are the most critical parameters to control when scaling the catalytic hydrogenation of 2,2-Dimethylpiperidin-4-one?
A1: When scaling up, the interplay between mass transfer, heat transfer, and reaction kinetics becomes paramount. The key parameters are:
-
Agitation (Mixing): In the lab, a magnetic stir bar is sufficient. In a large reactor, mechanical stirring is used. The goal is to ensure efficient suspension of the heterogeneous catalyst and good contact between the hydrogen gas, the liquid phase, and the catalyst surface. Insufficient mixing is a common cause of stalled reactions at scale. You must move from considering simple RPM to evaluating impeller design and tip speed to ensure comparable mixing energy is applied.[1]
-
Hydrogen Pressure & Delivery: The reaction rate is often dependent on the partial pressure of hydrogen. Ensure your large-scale reactor is rated for the required pressure and that you have a reliable system for monitoring hydrogen uptake, which serves as a primary indicator of reaction progress.
-
Temperature Control: Hydrogenation reactions are exothermic. A reaction that is easily managed in a small flask can lead to a dangerous thermal runaway in a large, poorly-cooled reactor. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal less efficient.[2] A well-calibrated reactor jacket with an appropriate cooling fluid is essential.
-
Catalyst Loading and Filtration: While a 5-10 mol% catalyst loading might be acceptable in the lab, minimizing this on a large scale is crucial for economic and safety reasons. However, reducing it too much can drastically increase reaction times. Post-reaction, filtering the catalyst can be challenging. A simple filtration in the lab becomes a more complex operation involving filter presses and specialized media like Celite® to prevent catalyst fines from contaminating the product.
Q2: How do I select the appropriate catalyst and solvent for a large-scale reaction?
A2: Catalyst and solvent selection is a balance of reactivity, safety, cost, and ease of handling.
| Parameter | Lab-Scale Considerations | Large-Scale Considerations | Rationale |
| Catalyst | High activity is prioritized (e.g., PtO₂, Rh/C).[3][4] | Cost, robustness, and ease of filtration are key. Raney Nickel (Ra-Ni) is often considered for its lower cost, though it requires careful handling due to its pyrophoric nature when dry. Palladium on Carbon (Pd/C) is another common choice. | Platinum and Rhodium are highly effective but expensive. The cost of the catalyst becomes a significant driver of the overall process cost at scale. |
| Solvent | Protic solvents like methanol or ethanol are common and effective. | Glacial acetic acid can enhance the activity of catalysts like PtO₂ but introduces corrosion concerns and more complex work-up procedures.[3] Lower alcohols (MeOH, EtOH) are still preferred for their volatility and effectiveness. | The solvent must fully dissolve the starting material, be inert to the reaction conditions, and be easily removable. At scale, factors like flammability, toxicity, and waste disposal costs are critical. |
Section 3: Troubleshooting Guide
This section provides structured guidance for specific experimental problems.
Problem: Low or Stalled Reaction Conversion
Q: My hydrogenation reaction started well (initial hydrogen uptake observed), but now it has stalled before reaching completion. What are the likely causes and how can I troubleshoot this?
A: A stalled reaction is a classic scale-up issue, often related to mass transport limitations or catalyst deactivation. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for stalled hydrogenation reactions.
In-depth Explanation:
-
Catalyst Poisoning: Heterogeneous catalysts are sensitive to impurities. Sulfur compounds, strong chelating agents, or halides in the starting material or solvent can irreversibly bind to the catalyst's active sites, rendering it ineffective.
-
Mechanical Attrition: On a large scale with prolonged, aggressive agitation, the catalyst support (e.g., carbon) can break down, creating "fines." These fine particles can be less effective and are very difficult to filter.
Problem: Impurity Formation
Q: My final product shows impurities by GC-MS analysis. What are the common side-products and how can I prevent their formation?
A: The primary side-reaction of concern is hydrogenolysis, especially if the piperidine ring is substituted with sensitive groups.
-
Over-reduction/Ring Opening: While less common for this specific substrate under mild conditions, aggressive catalysts (like Raney Nickel at high temperatures) or extended reaction times could potentially lead to C-N bond cleavage.
-
Mitigation: Screen for milder catalysts (e.g., Pd/C, PtO₂) and lower reaction temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed.[5]
-
-
Impurities from Starting Material: The most common source of impurities is the starting material itself. Ensure the 2,2-Dimethylpiperidin-4-one is of high purity before starting the reaction. Impurities can lead to their own reduced by-products which may be difficult to separate.
Section 4: Purification at Scale
Q: Lab-scale chromatography is not viable for my 500g batch. What is the best strategy for purifying the final product?
A: For a solid product like this compound, recrystallization is the most effective and scalable purification method.[6]
-
Solvent Screening: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. Impurities should either remain soluble at low temperatures or be insoluble at high temperatures.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a hot, suitable solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once crystals have formed, cool the mixture further in an ice bath to maximize yield.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Anti-Solvent Crystallization: An alternative is to dissolve the crude product in a solvent in which it is very soluble (e.g., ethanol) and then slowly add an "anti-solvent" in which it is insoluble (e.g., hexane or water) until the solution becomes turbid, then allow it to crystallize.
| Potential Recrystallization Solvents | Comments |
| Ethanol/Water | Good for polar compounds. The ratio can be tuned to optimize yield and purity. |
| Toluene | Good for moderately polar compounds. Lower flammability than some other options. |
| Ethyl Acetate/Hexane | A common solvent/anti-solvent pair. Provides a wide polarity range. |
Section 5: Analytical and Quality Control
Q: How do I establish a robust analytical package to ensure the quality of my scaled-up batches?
A: A multi-technique approach is necessary to confirm identity, purity, and consistency.[7][8]
| Analytical Technique | Purpose | Expected Result for this compound |
| ¹H and ¹³C NMR | Structural confirmation and identification of major impurities. | Confirms the presence of the piperidine ring, gem-dimethyl group, and the alcohol moiety. Integration should match the expected proton count. |
| GC-MS or LC-MS | Purity assessment and identification of volatile/non-volatile impurities. Provides molecular weight confirmation. | A major peak corresponding to the product's mass-to-charge ratio (m/z). Purity is often reported as area %.[5] |
| HPLC | Quantitative purity analysis (assay). | A high-purity peak with a stable retention time. Used to quantify the product against a reference standard. |
| Karl Fischer Titration | Measures water content. | Important for a solid product, as residual water can affect stability and downstream reactions. |
Section 6: Safety at Scale
Q: What are the most critical safety issues to address when moving from grams to kilograms?
A: Safety is the highest priority. A process that is safe on the bench is not automatically safe in a large reactor.
-
Flammable Solvents: Large quantities of solvents like ethanol, methanol, or toluene pose a significant fire and explosion risk.[9] Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area with explosion-proof equipment.[10]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and, to a lesser extent, dry Pd/C can spontaneously ignite upon exposure to air. Never allow the catalyst to become dry during filtration. Handle it as a slurry in a solvent ("wetcake") and have appropriate fire extinguishing media (e.g., Class D for metals) available.
-
Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. Use robust high-pressure equipment, perform regular leak checks, and ensure the reaction area is well-ventilated to prevent accumulation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and chemically resistant gloves.[11]
By carefully considering these chemical, engineering, and safety principles, you can develop a robust and scalable process for the production of this compound.
References
- AK Scientific, Inc. Safety Data Sheet. [URL: https://www.aksci.com/sds/2179BB.pdf]
- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds_10525_1_3,5-DIMETHYLPIPERIDINE%20CIS+TRANS_B23435_US_EN_2025-10-30_v2.0.pdf]
- Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/186104]
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigma/104094]
- Aldrich. (2025, April 28). D179604 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/d179604]
- NIPER, SAS Nagar, India. Grignard Reaction in Continuous Flow Synthesis. CRIPS Vol. 16 No. 5 November-December 2022. [URL: https://www.perdbio.com/crips/1605/1605-1.pdf]
- Ministry of the Environment, Government of Japan. (1998). III Analytical Methods. [URL: https://www.env.go.jp/en/chemi/pops/manual/03-3-1.pdf]
- Organic Syntheses Procedure. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0511]
- CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Google Patents. [URL: https://patents.google.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://doi.org/10.1039/D3OB01860A]
- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1805728]
- Reddumasu Sreenivasulu, et al. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2015/ch_vol8_no4/1/CH080415_190-195.pdf]
- Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). Archiv der Pharmazie. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7168393/]
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6). ResearchGate. [URL: https://www.researchgate.
- US3758620A - Process for the preparation of grignard reagents. Google Patents. [URL: https://patents.google.
- Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. [URL: https://www.diva-portal.org/smash/get/diva2:616335/FULLTEXT01.pdf]
- US9145341B2 - Process of preparing Grignard reagent. Google Patents. [URL: https://patents.google.
- This compound. LabSolutions. [URL: https://labsolutions.in/2-2-dimethylpiperidin-4-ol]
- This compound. AbacipharmTech. [URL: https://www.abacipharmtech.com/product/2-2-dimethylpiperidin-4-ol-937681-12-4]
- 2,2-Dimethylpiperidin-4-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20569310]
- Block, L. H. (2005). Scale Up of Liquid and Semisolid Manufacturing Processes. Pharmaceutical Technology. [URL: https://www.cutm.ac.in/wp-content/uploads/2021/03/Scale-Up-of-Liquid-and-Semisolid-Manufacturing-Processes.pdf]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. [URL: https://chemrevlett.
- Analytical Methods. (2025, August 28). OPUS. [URL: https://opus.uni-siegen.de/opus/volltexte/2025/20999/pdf/Heide_et_al_2025_Anal_Methods_D5AY01050K.pdf]
- Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [URL: https://www.csbsju.
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018, December 11). European Patent Office. [URL: https://data.epo.org/publication-server/document?i=V9td2ZfrNBEyC-zPqE6Bsg&typ=docdb&cc=EP&pn=3666757&ki=A1]
- Overcoming by-products in chemical synthesis of 2,5-Dimethylpyrazine. Benchchem. [URL: https://www.benchchem.com/technical-support-center/overcoming-by-products-in-chemical-synthesis-of-2-5-dimethylpyrazine]
- Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025, August 6). ResearchGate. [URL: https://www.researchgate.net/publication/259442079_Process_Development_and_Scale-Up_for_the_Preparation_of_the_1-Methyl-quinazoline-24-dione_Wnt_Inhibitor_SEN461]
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate. [URL: https://www.researchgate.
- Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Angewandte Chemie. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9205938/]
- A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). (2025, September 24). Asian Journal of Pharmacy and Technology. [URL: https://ajptonline.com/index.php/ajpt/article/view/1004]
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents. [URL: https://patents.google.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. employees.csbsju.edu [employees.csbsju.edu]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. aksci.com [aksci.com]
Addressing stability issues of 2,2-Dimethylpiperidin-4-ol in solution
Welcome to the technical support guide for 2,2-Dimethylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary stability concerns for this compound in solution?
As a substituted piperidine, this compound possesses two key functional groups that influence its stability: a secondary amine within the heterocyclic ring and a secondary alcohol at the 4-position. The primary stability concerns arise from the reactivity of the secondary amine.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation, especially when exposed to air (oxygen), transition metal ions, or other oxidizing agents.[1] This can lead to the formation of colored impurities, such as nitroxides or other degradation products, often manifesting as a yellowing or browning of the solution over time. The gem-dimethyl groups at the 2-position provide significant steric hindrance, which can slow the rate of certain intermolecular reactions and metabolic degradation compared to unsubstituted piperidines, a principle often exploited in drug design.[2][3]
-
pH Sensitivity: The basicity of the piperidine nitrogen (pKa of the conjugate acid is typically around 11) means that the compound's charge state, and consequently its solubility and reactivity, are highly dependent on the pH of the solution.[4]
-
Reaction with Electrophiles: The nucleophilic nature of the secondary amine allows it to react with various electrophiles.[5] This is often the desired reactivity in a synthesis, but it can become a stability issue if the solution contains incompatible components, such as trace acid chlorides or reactive carbonyls from solvent degradation (e.g., acetone from isopropanol).
Q2: How does pH affect the stability and solubility of this compound?
The pH of the solution is a critical parameter governing both the solubility and stability of this compound. As a weak base, its behavior follows Henderson-Hasselbalch principles.
Causality:
-
At Low pH (pH < pKa): The piperidine nitrogen is protonated to form a piperidinium salt. This positively charged species is generally much more soluble in aqueous media than the neutral free base.[6][7] For many basic drugs, this is the pH range of maximum solubility.[8]
-
At High pH (pH > pKa): The compound exists predominantly as the neutral, free base form. This form is less polar and thus has significantly lower solubility in water but higher solubility in organic solvents.
Instability can be exacerbated at pH extremes. Strongly acidic conditions can potentially catalyze dehydration of the secondary alcohol, while strongly basic conditions might promote certain oxidative pathways. For practical purposes, maintaining a solution in a buffered system is highly recommended over using unbuffered water or making ad-hoc pH adjustments with strong acids or bases.
Data Presentation: pH-Dependent Solubility & Stability Profile
| pH Range | Predominant Species | Aqueous Solubility | Recommended for Storage? | Rationale & Potential Issues |
| < 4 | Piperidinium Salt | High | Use with Caution | Increased solubility is beneficial, but prolonged storage in strong acid may promote side reactions like dehydration. |
| 4 - 6 | Piperidinium Salt | High | Recommended | Optimal balance of high aqueous solubility and good chemical stability. The compound is protonated and protected from many base-catalyzed degradation pathways. |
| 6 - 9 | Mixed / Free Base | Decreasing | Not Recommended | Buffer region; solubility can be unpredictable. The presence of the free base increases susceptibility to oxidation. |
| > 9 | Free Base | Low | Avoid (Aqueous) | Low solubility can lead to precipitation. The unprotonated amine is most vulnerable to oxidation.[1] |
Q3: My solution of this compound has turned yellow. What is the cause and how can I fix it?
A yellow or brown discoloration is a classic indicator of oxidative degradation of the amine. This is a common issue with many secondary amines when not handled under optimal conditions.[1]
Troubleshooting Workflow: The following workflow can help you diagnose the root cause of the discoloration.
Mandatory Visualization: Troubleshooting Discoloration
Caption: Troubleshooting workflow for solution discoloration.
Corrective Action: Once a solution has discolored, it indicates the presence of impurities. It is strongly recommended to discard the solution and prepare a fresh batch using the preventative measures identified in the workflow above. Attempting to use a degraded solution can lead to inconsistent experimental results and potential formation of unwanted side products.
Q4: I'm observing unexpected peaks in my LC-MS analysis. What are the likely degradation products?
Observing unexpected peaks suggests either degradation of your starting material or a side reaction. For this compound, the most probable degradation pathway involves the amine functionality.
Potential Degradation Pathway: A common degradation route for secondary amines is oxidation. This can proceed through a radical mechanism to form a stable nitroxyl radical or further to other species. Another possibility, though less common under standard conditions, is ring-opening.[9]
Mandatory Visualization: Potential Oxidative Degradation Pathway
Caption: Simplified potential oxidative degradation pathway.
What to look for in your analysis:
-
Mass Spectrometry (MS): Look for masses corresponding to the addition of oxygen (+16 Da), the formation of a nitroxide (+15 Da), or the loss of hydrogen (-1 or -2 Da).
-
Chromatography: Degradation products are often more polar than the parent compound and may have different retention times.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol provides a method for preparing a relatively stable, buffered aqueous stock solution of this compound for use in biological assays or other aqueous applications.
Materials:
-
This compound (solid)[10]
-
High-purity (e.g., Milli-Q) water
-
Phosphate or citrate buffer components (e.g., NaH₂PO₄, Na₂HPO₄)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
0.22 µm syringe filter
-
Amber glass storage vials
Procedure:
-
Buffer Preparation: Prepare a 50 mM phosphate buffer solution and adjust the pH to 5.0 using solutions of the acidic and basic buffer components. This pH ensures the compound is protonated and highly soluble.[6][8]
-
Degassing: Degas the buffer solution by sparging with nitrogen or argon for 15-20 minutes or by sonicating under vacuum. This removes dissolved oxygen, the primary culprit in oxidation.
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean weighing boat.
-
Dissolution: Transfer the solid to a volumetric flask. Add a portion of the degassed pH 5.0 buffer and gently swirl to dissolve the compound completely.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume with the degassed buffer.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Aliquot the solution into amber glass vials, flush the headspace with nitrogen or argon before sealing, and store at 2-8°C.[10] Properly prepared solutions should be stable for several weeks, but periodic purity checks are recommended.
Protocol 2: Analytical Method for Stability Assessment by HPLC
This protocol outlines a general-purpose HPLC method for assessing the purity of this compound. Because the compound lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal.[11]
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | Charged Aerosol Detector (CAD) or ELSD |
| Sample Diluent | Mobile Phase A |
Procedure:
-
Sample Preparation: Dilute an aliquot of your this compound solution with Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a reference standard of this compound at the same concentration from a fresh, solid source.
-
Analysis: Inject the aged sample and the fresh reference standard.
-
Purity Assessment: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the aged sample relative to the standard indicates degradation. Purity can be calculated using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.
References
-
BIOSYNCE. (2023). What is the stability of piperidine?[Link]
-
PubChem. Piperidine. National Institutes of Health. [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.[Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.[Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.[Link]
-
BTC. (2023). What are the storage stability of Piperidine Series compounds over time?[Link]
-
G. S. Caleffi, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]
-
Wikipedia. Piperidine.[Link]
-
ResearchGate. Different modalities of piperidine-containing drugs and drug candidates.[Link]
-
M. Dagonneau, et al. (1982). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Taylor & Francis Online. [Link]
-
Y. Zhang, et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie. [Link]
-
Quora. Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?[Link]
-
N. B. R. M. Radi, et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. [Link]
-
LookChem. Cas 937681-12-4, this compound.[Link]
-
LabSolutions. This compound.[Link]
-
PubChem. 2,2-Dimethylpiperidin-4-one. National Institutes of Health. [Link]
-
P. Poupin, et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]
-
J. E. Thompson, et al. (2014). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. [Link]
-
Royal Society of Chemistry. Analytical Methods.[Link]
-
PubChem. (2R,4S,5R)-2,5-dimethylpiperidin-4-ol. National Institutes of Health. [Link]
-
Study Mind. Amines - Properties and Reactivity of Amines.[Link]
-
S. Li, et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research. [Link]
-
Michigan State University. Amine Reactivity.[Link]
-
PubChem. Piperidin-4-ol, 2,5-dimethyl-1-(1-methylethyl)-. National Institutes of Health. [Link]
-
A. A. Raj, et al. (2022). What are the challenges with multi-targeted drug design for complex diseases? Expert Opinion on Drug Discovery. [Link]
-
A. K. B. S. S. K. K. S. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.[Link]
-
Y. Sun, et al. (2022). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B. [Link]
-
J. P. M. (2023). Research in the Field of Drug Design and Development. Molecules. [Link]
-
M. A. K. P. (2023). US FDA 505(b)(2) NDA clinical, CMC and regulatory strategy concepts to expedite drug development. Drug Discovery Today. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Proper handling and storage conditions for 2,2-Dimethylpiperidin-4-ol
Technical Support Center: 2,2-Dimethylpiperidin-4-ol
Welcome to the technical support guide for this compound (CAS No: 937681-12-4). This resource is designed for researchers, scientists, and drug development professionals to ensure safe handling, proper storage, and successful experimental outcomes. As a key intermediate in pharmaceutical synthesis, particularly for antimycobacterial agents, understanding its properties is critical.[1] This guide is structured into a Frequently Asked Questions (FAQs) section for general guidance and a Troubleshooting section for addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that requires careful handling. According to safety data sheets, the primary hazards include:
-
Flammability: It is a highly flammable liquid and vapor.[2] Keep it away from heat, sparks, open flames, and other ignition sources.[2]
-
Toxicity and Corrosivity: The compound is harmful if swallowed, and toxic in contact with skin or if inhaled. It is corrosive and causes severe skin burns and eye damage.[2]
-
Environmental Hazards: It is considered harmful to aquatic life.
Always consult the latest Safety Data Sheet (SDS) before use and handle the compound inside a chemical fume hood.
Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?
A2: Due to its corrosive and toxic nature, comprehensive PPE is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[3]
-
Skin and Body Protection: A flame-retardant lab coat is recommended. Ensure full coverage to prevent any skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[3][4] If ventilation is inadequate, a suitable respirator must be used.
Q3: What are the ideal long-term storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity and stability of the compound.
-
Temperature: Store in a cool place, specifically under inert gas (nitrogen or argon) at 2–8 °C.[1]
-
Atmosphere: The compound is sensitive to air and moisture. It should be stored under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and absorption of atmospheric CO2, which can react with the secondary amine.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][5]
-
Location: Store in a flammables-designated and corrosives-compatible area, away from incompatible materials like strong oxidizing agents and acids.[2][6] The storage area should be secure and accessible only to authorized personnel.
Q4: What are the key physical and chemical properties of this compound?
A4: The following table summarizes essential data for this compound.
| Property | Value | Source(s) |
| CAS Number | 937681-12-4 | [1][7] |
| Molecular Formula | C₇H₁₅NO | [1][7] |
| Molecular Weight | 129.20 g/mol | [1][7] |
| Appearance | Light yellow liquid | [2] |
| Melting Point | 78 °C (recrystallized from ethanol/water) | [1] |
| Boiling Point | 66 °C @ 0.2 Torr | [1] |
| Storage Temperature | 2–8 °C | [1] |
| Key Hazards | Flammable, Corrosive, Toxic | [2] |
Troubleshooting Guide
Q5: My compound has developed a darker color upon storage. Is it still usable?
A5:
-
Potential Cause: Discoloration (e.g., turning yellow or brown) is a common sign of degradation in amines. This is typically caused by oxidation from exposure to air or light. Minor constituents can degrade even under ideal conditions.[8]
-
Troubleshooting Steps:
-
Assess the Color Change: A slight darkening may not significantly impact many synthetic applications, but a significant change suggests considerable degradation.
-
Verify Purity: Before use, analyze a small sample using techniques like NMR, LC-MS, or GC-MS to determine the purity and identify potential degradation products. Compare the results to a reference standard if available.
-
Purification: If purity is compromised, consider purification. Given its properties, vacuum distillation or recrystallization from a suitable solvent system (like ethanol/water) could be effective.[1]
-
-
Causality and Prevention: Amines are susceptible to oxidation, forming colored impurities. To prevent this, strictly adhere to storage under an inert atmosphere (Nitrogen or Argon) and minimize exposure to light and air during handling.[1]
Q6: I am observing poor or inconsistent yields in my reaction. Could the starting material be the issue?
A6:
-
Potential Cause: Inconsistent results often point to issues with starting material integrity. This compound has two reactive functional groups (a secondary amine and a secondary alcohol) that can degrade. The amine can react with atmospheric carbon dioxide to form a carbamate salt, reducing its effective concentration. It can also absorb water, which can interfere with moisture-sensitive reactions.
-
Troubleshooting Steps:
-
Re-analyze the Starting Material: Confirm the purity and identity of your current stock via analytical methods (NMR, FT-IR). Look for evidence of water, carbonate salts, or other degradation products.
-
Use a Fresh Sample: If possible, open a new, sealed bottle of the compound and repeat the experiment. This is the quickest way to determine if the old stock was compromised.
-
Pre-treat the Reagent: If you suspect water contamination, consider drying the compound. However, given its low boiling point at reduced pressure, this must be done carefully (e.g., using a drying agent like MgSO₄ in a compatible solvent, followed by filtration and solvent removal).
-
-
Caption: Troubleshooting workflow for inconsistent reaction yields.
Q7: The compound is not dissolving in my chosen solvent. What should I do?
A7:
-
Potential Cause: Incorrect solvent choice or insufficient mixing. The molecule has both polar (hydroxyl, amine) and non-polar (dimethylpiperidine ring) features, giving it moderate polarity.
-
Troubleshooting Steps:
-
Verify Solvent Polarity: this compound is expected to be soluble in polar protic solvents (like methanol, ethanol) and polar aprotic solvents (like THF, acetone, acetonitrile). It has a log P of 0.64-0.7, suggesting some solubility in both water and organic solvents.
-
Consider pH for Aqueous Solutions: As a secondary amine, its solubility in water is pH-dependent. In acidic solutions (pH < pKa), it will form a protonated, highly water-soluble ammonium salt. In neutral or basic solutions, it will be in its less soluble free-base form.
-
Apply Gentle Heating/Sonication: If the compound is slow to dissolve, gentle warming or sonication can help overcome the activation energy of dissolution. Be cautious with heating due to its flammability.
-
-
Self-Validating Protocol: Always perform a small-scale solubility test before committing the bulk of your material. Test a few milligrams of the compound in 0.5 mL of your chosen solvent in a vial. This quick check prevents the loss of valuable material and time.
Q8: What are the proper steps for handling a spill of this compound?
A8:
-
Immediate Actions:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation, but avoid creating strong drafts that could spread the flammable vapors.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition (open flames, sparks, hot surfaces).[2] Use non-sparking tools for cleanup.[2]
-
-
Containment and Cleanup:
-
Wear Full PPE: Don full PPE, including respiratory protection, before re-entering the area.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, silica gel, or universal binder.[2] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste.
-
-
Caption: Step-by-step emergency spill response protocol.
References
-
SAFETY DATA SHEET for 2,2-Dimethylpiperidine . Sigma-Aldrich.
-
SAFETY DATA SHEET for 3,5-Dimethylpiperidine, cis + trans . Thermo Fisher Scientific.
-
Safety Data Sheet for N-Ethyl-N,2-dimethylpiperidin-4-amine . AK Scientific, Inc.
-
MSDS of 2,2-Dimethyl-piperidin-4-one hydrochloride . Chem-Impex International.
-
SAFETY DATA SHEET for 1-Methyl-4-(4-piperidinyl)piperazine . Fisher Scientific.
-
SAFETY DATA SHEET for N,N'-Dimethylpiperazine . Fisher Scientific.
-
This compound Product Page . LabSolutions.
-
This compound Product Page . LookChem.
-
piperidin-4-ol Physical-Chemical Properties . ChemBK.
-
2,2,5,6-Tetramethylpiperidin-4-ol PubChem Entry . National Center for Biotechnology Information.
-
(2R,4R)-1,2-Dimethyl-piperidin-4-ol Product Page . ChemBK.
-
2,2-Dimethylpiperidin-4-one PubChem Entry . National Center for Biotechnology Information.
-
(2R,4S,5R)-2,5-dimethylpiperidin-4-ol PubChem Entry . National Center for Biotechnology Information.
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol . National Center for Biotechnology Information.
-
2,5-Dimethylpiperidin-4-ol PubChem Entry . National Center for Biotechnology Information.
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture . ResearchGate.
-
An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions . MDPI.
Sources
Refinement of crystallization procedures for piperidin-4-ones
Beginning Data Collection
I've initiated comprehensive searches focusing on piperidin-4-one crystallization. I'm prioritizing authoritative sources to understand common issues and proven troubleshooting methods. The goal is to establish a solid foundation of existing protocols to use in the data analysis.
Planning Guide Structure
I'm now analyzing the search results to pinpoint recurring crystallization issues and solutions. This will serve as the core for the FAQ and troubleshooting guide. Currently, I'm organizing the information logically, prioritizing common problems first. I plan to provide detailed, scientifically-backed answers that explain the underlying principles for all proposed solutions. I am outlining step-by-step protocols for key techniques and troubleshooting procedures, like seeding and solvent screening.
Outlining the Guide
I'm now starting to structure the content, focusing on a question-and-answer approach for the guide, addressing broader challenges initially and then narrowing the focus. I will ensure answers are backed by scientific principles and also create step-by-step protocols for crystallization methods like slow evaporation and cooling.
Developing A Support Center
I'm focusing on crafting a Q&A based support center for crystallizing piperidin-4-ones. This will take the form of a troubleshooting guide and FAQ resource for researchers, but I need to ensure it's built to operate autonomously. The aim is to anticipate user questions and offer clear, concise solutions about these crystallization procedures.
Refining The Outline
I'm now honing the structure of the support center. The current plan includes categorizing common crystallization issues, troubleshooting for tough cases, solvent system refinements, characterization protocols, and specific procedures. I'm focusing on why these steps work, creating self-validating protocols with expected outcomes, and building a strong foundation of authoritative references. Tables will be used for quantitative data, too.
Mapping Out the Structure
My current focus is on organizing the content into a user-friendly format, based on the previous structure. The plan is to create both a troubleshooting guide and FAQ section that's intuitive to follow. I will create a decision tree, with detailed protocols and a reference section, all in one place. I will include clear diagrams and tables for easy consumption.
Structuring the Troubleshooting Guide
I'm now focusing on categorizing and expanding the FAQ and troubleshooting sections. I'll include a decision tree and detailed protocols, and I'm adding references to authoritative sources. I envision organizing it into four sections: Basics, Solvent Strategies, Advanced Techniques, and Crystal Characterization. I'll provide a list of solvents with properties, and include a table of common solvent/antisolvent pairs, too.
Organizing the Q&A
I'm now focusing on sectioning the support center into Basics, Solvent Strategy, Advanced Techniques, and Crystal Characterization. I'll include a table of common solvent/antisolvent pairs for piperidin-4-ones. For the FAQ, I've created sample questions and answers around crystallization failures, oiling out, and crystal size. A troubleshooting decision tree and detailed protocols will also be included, grounded in references [1-12].
Planning Structure & Content
I'm now integrating information from search results to expand the support center. My focus is the structure and content, in particular the FAQ, troubleshooting guide, and references. I've designed a clear structure for the Q&A section into logical sections. I will now integrate the knowledge acquired in each section. I'm focusing on incorporating a solvent selection table, a crystallization troubleshooting decision tree, and step-by-step experimental protocols. Authoritative sources will be included, too.
Synthesizing Support Content
I'm now integrating information from my research to formulate the FAQ, troubleshooting guide, and references for the support center. My focus is structuring the decision tree for troubleshooting. I'll construct a clear workflow for solvent selection. I'm prioritizing providing data for solubility. I'll generate the visuals.
Constructing The Technical Center
I'm now integrating information from my research to formulate the FAQ, troubleshooting guide, and references. The focus is on structuring the decision tree for troubleshooting. Solubility data is being prioritized for generating visuals, and a clear workflow for solvent selection is being constructed. I'll continue to generate visuals.
Validation & Comparative
A-Comparative-Guide-to-Sterically-Hindered-Piperidinols-2-2-Dimethylpiperidin-4-ol-vs-2-2-6-6-tetramethyl-4-piperidinol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, the piperidine scaffold is a cornerstone, integral to pharmaceuticals, materials science, and synthetic methodology.[1][2] Its derivatives are foundational building blocks, with subtle structural modifications dramatically influencing reactivity, stability, and utility. This guide provides a comprehensive comparison of two closely related, yet functionally distinct, piperidinols: 2,2-Dimethylpiperidin-4-ol and 2,2,6,6-tetramethyl-4-piperidinol.
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between structure and function. We will examine how the addition of two methyl groups transforms 2,2,6,6-tetramethyl-4-piperidinol into a sterically hindered powerhouse, enabling its role as a precursor to world-renowned catalysts and stabilizers, a role its dimethyl counterpart cannot fulfill in the same manner. Through comparative data, established protocols, and mechanistic insights, this guide will equip you with the knowledge to select the optimal piperidinol for your specific research and development needs.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
At first glance, the two molecules are remarkably similar. Both feature a six-membered piperidine ring with a hydroxyl group at the 4-position. The critical distinction lies in the number of methyl groups flanking the nitrogen atom. This compound possesses two methyl groups on one alpha-carbon, while 2,2,6,6-tetramethyl-4-piperidinol has two methyl groups on both alpha-carbons. This seemingly minor difference is the lynchpin for their divergent chemical behaviors.
The four methyl groups in the tetramethyl derivative create a profound steric shield around the nitrogen atom and the adjacent C-H bonds. This hindrance is the primary determinant of its unique stability and reactivity, particularly in radical chemistry.
Diagram 1: Structural Comparison
Caption: Structural and molecular weight comparison of the two piperidinols.
The following table summarizes the key physicochemical properties of both compounds, providing a quantitative basis for comparison.
| Property | This compound | 2,2,6,6-tetramethyl-4-piperidinol | Rationale for Difference |
| Molecular Formula | C₇H₁₅NO[3] | C₉H₁₉NO[4] | Addition of two methyl groups. |
| Molecular Weight | 129.20 g/mol [3][5] | 157.25 g/mol [4] | Addition of two methyl groups (C₂H₄). |
| Melting Point | 78 °C[3] | 129-131 °C[4][6] | The higher symmetry and increased molecular weight of the tetramethyl derivative lead to stronger crystal lattice forces, requiring more energy to melt. |
| Boiling Point | 66 °C @ 0.2 Torr[3] | 212-215 °C (lit.)[6] | The larger size and increased van der Waals forces of the tetramethyl compound result in a significantly higher boiling point. |
| Solubility | Data not widely available | Soluble in water, methanol, chloroform, acetone, DMSO.[4] | The presence of the polar hydroxyl and amine groups in both molecules confers solubility in polar solvents. |
| pKa (Strongest Basic) | ~14.89 (Predicted)[7] | ~10.09 (Predicted) | The steric hindrance from the four methyl groups in the tetramethyl derivative can slightly reduce the availability of the nitrogen's lone pair for protonation compared to the less hindered dimethyl analog. |
Synthesis and Reactivity: The Impact of Steric Bulk
The synthetic routes and subsequent reactivity profiles of these two molecules diverge significantly, primarily due to the steric environment around the piperidine nitrogen.
Synthesis Pathways
2,2,6,6-tetramethyl-4-piperidinol: The industrial synthesis of this compound is well-established and typically proceeds from the simple starting materials of acetone and ammonia.[8] This reaction forms an intermediate, 2,2,6,6-tetramethyl-4-piperidone (Triacetonamine or TAA), which is then reduced to the final alcohol product.[9][10]
-
Step 1: Condensation: Acetone and ammonia react, often under catalysis, to form Triacetonamine (TAA).
-
Step 2: Reduction: TAA is then reduced to 2,2,6,6-tetramethyl-4-piperidinol. Common methods include catalytic hydrogenation.[8][9]
This compound: The synthesis of this less common building block is not as widely documented in large-scale industrial processes. It typically involves multi-step synthetic routes starting from precursors that already contain the 2,2-dimethylpiperidine core or by constructing the ring through cyclization reactions. The precursor, 2,2-dimethylpiperidin-4-one, is a key intermediate.[11]
Comparative Reactivity
The defining difference in reactivity is the steric hindrance afforded by the four methyl groups in 2,2,6,6-tetramethyl-4-piperidinol.
-
N-Centered Reactivity: The nitrogen in 2,2,6,6-tetramethylpiperidine derivatives is a strong, but non-nucleophilic, base.[12][13] It can readily accept a proton, but the steric bulk prevents it from participating in nucleophilic substitution (Sₙ2) reactions. In contrast, the nitrogen in this compound is more accessible and can act as a nucleophile.
-
Oxidation and Radical Stability: This is the most critical distinction. Oxidation of 2,2,6,6-tetramethyl-4-piperidinol (or its parent amine) leads to the formation of the exceptionally stable nitroxide radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, famously known as TEMPO .[14][15] The stability of TEMPO is attributed directly to the steric protection provided by the four adjacent methyl groups, which prevent dimerization and other decomposition pathways.[14] The oxidation of this compound does not yield a comparably stable radical, as the positions adjacent to the nitrogen are not fully shielded.
Diagram 2: Oxidation to Stable vs. Unstable Radicals
Caption: Comparative oxidation pathways of the two piperidinols.
Key Applications & Comparative Performance
The structural and reactivity differences translate directly into distinct application areas where one molecule vastly outperforms the other.
Application 1: Precursor to Stable Radicals and Oxidation Catalysts
Winner: 2,2,6,6-tetramethyl-4-piperidinol
This is the paramount application for the tetramethyl scaffold. Its oxidation product, 4-Hydroxy-TEMPO, is a workhorse catalyst in organic synthesis.[16][17]
-
Mechanism of Action: TEMPO-based catalysts facilitate the mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[14] The actual oxidant is the N-oxoammonium salt, which is generated in a catalytic cycle from the nitroxide radical.[14]
-
Performance: This catalytic system is prized for its high selectivity, often leaving other sensitive functional groups untouched. It operates under mild conditions, making it a green chemistry alternative to many heavy-metal-based oxidants.[16]
-
The Dimethyl Disadvantage: this compound cannot be used for this purpose because it does not form a stable nitroxide radical upon oxidation.
Application 2: Hindered Amine Light Stabilizers (HALS)
Winner: 2,2,6,6-tetramethyl-4-piperidinol
HALS are critical additives used to protect polymers like plastics and coatings from degradation by UV light and heat.[18][19][20] The mechanism involves a catalytic cycle where the hindered amine scavenges free radicals that are formed during the photo-oxidation of the polymer.
-
Mechanism of Action: The hindered amine is oxidized to a nitroxide radical (similar to TEMPO), which then traps polymer alkyl radicals (R•) and peroxyl radicals (ROO•), regenerating itself in the process and preventing the chain reaction of degradation.
-
Performance: The exceptional stability of the nitroxide radical derived from the 2,2,6,6-tetramethylpiperidine core is essential for the long-term efficacy of HALS.[19][21] Derivatives of 2,2,6,6-tetramethyl-4-piperidinol, such as bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, are industry-standard HALS.[21]
-
The Dimethyl Disadvantage: While a dimethylpiperidine derivative might offer some stabilizing effect, the lack of a highly stable nitroxide radical intermediate would make it a far less efficient and durable light stabilizer.
Application 3: Building Block in Medicinal Chemistry
Winner: this compound (in specific contexts)
While the piperidine ring is a privileged scaffold in drug design, the extreme steric hindrance of the tetramethyl group can be a double-edged sword.[1][22]
-
The Dimethyl Advantage: this compound serves as a valuable intermediate for synthesizing pharmaceutical compounds where moderate steric bulk is desired without completely shutting down the reactivity of the nitrogen.[3] It can be used to introduce a gem-dimethyl group alpha to the nitrogen, which can enhance metabolic stability by blocking a potential site of oxidation.[1] It has been used as a key intermediate in the synthesis of compounds with potent antimycobacterial activities against Mycobacterium tuberculosis.[3]
-
The Tetramethyl Challenge: The non-nucleophilic nature of the 2,2,6,6-tetramethylpiperidine nitrogen makes it difficult to use in standard synthetic steps like N-alkylation or N-acylation, which are common in drug synthesis. While its derivatives are used, the parent amine is more often employed as a specialized base rather than a scaffold to be elaborated upon.[12][23]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in reactivity, consider the oxidation of the hydroxyl group to a ketone.
Protocol 1: Oxidation of 2,2,6,6-tetramethyl-4-piperidinol to 2,2,6,6-tetramethyl-4-piperidone (TAA)
This protocol describes the reverse of the synthesis reduction step and highlights the stability of the hindered amine under oxidative conditions that target the alcohol.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2,6,6-tetramethyl-4-piperidinol (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM).
-
Oxidant: Slowly add a solution of an appropriate oxidizing agent, such as Dess-Martin periodinane (1.1 eq) or perform a Swern oxidation. A TEMPO-catalyzed oxidation (using a different TEMPO derivative) with a stoichiometric oxidant like bleach can also be employed, showcasing the stability of the piperidine core.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction appropriately (e.g., with sodium thiosulfate for DMP). Perform an aqueous workup, extract the product with an organic solvent, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by column chromatography or recrystallization.
-
Observation: The hindered amine at the N-1 position remains untouched during the oxidation of the C-4 alcohol due to its steric bulk and electronic properties.
Protocol 2: Oxidation of this compound
The same oxidation procedures can be applied to this compound.
-
Procedure: Follow steps 1-6 as described in Protocol 1, using this compound as the starting material.
-
Observation: The oxidation will proceed to give 2,2-dimethylpiperidin-4-one. However, the secondary amine in the dimethyl derivative is more susceptible to side reactions compared to the highly hindered amine in the tetramethyl analog. Depending on the oxidant and conditions used, over-oxidation or side reactions involving the N-H bond may be more prevalent, potentially requiring N-protection as a preliminary step for cleaner results.
Conclusion and Recommendations
The choice between this compound and 2,2,6,6-tetramethyl-4-piperidinol is not a matter of substitution but of strategic selection based on desired function.
-
Choose 2,2,6,6-tetramethyl-4-piperidinol when:
-
Your goal is to synthesize stable nitroxide radicals like TEMPO.
-
You are developing a catalytic system for mild and selective alcohol oxidation.
-
You are formulating highly effective Hindered Amine Light Stabilizers (HALS) for polymer protection.
-
You require a precursor for a sterically hindered, non-nucleophilic base.
-
-
Choose this compound when:
-
You need a piperidine building block for pharmaceutical synthesis where N-functionalization is required.
-
Your design requires a scaffold with moderate, rather than extreme, steric hindrance to modulate bioactivity or metabolic stability.
-
Your application does not depend on the formation of a hyper-stable nitroxide radical.
-
By understanding the profound mechanistic consequences of the gem-dimethyl vs. bis(gem-dimethyl) substitution pattern, researchers can harness the unique properties of each molecule to advance their scientific and developmental objectives with greater precision and efficacy.
References
-
LookChem. Cas 937681-12-4, this compound.
-
Cartel International. 2 2 6 6 Tetramethyl 4 Piperidinol Latest Price Exporter.
-
Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
-
RSC Publishing. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter.
-
ChemicalBook. 2,2,6,6-Tetramethyl-4-piperidinol synthesis.
-
Sigma-Aldrich. 2,2,6,6-Tetramethyl-4-piperidinol 98 2403-88-5.
-
ChemicalBook. 2,2,6,6-Tetramethyl-4-piperidinol | 2403-88-5.
-
National Institutes of Health (NIH). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate.
-
ResearchGate. Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts.
-
Cheméo. Chemical Properties of 4-Piperidinol, 2,2,6,6-tetramethyl-, 1-oxide (CAS 3637-10-3).
-
LabSolutions. this compound.
-
ProQuest. SYNTHESIS AND CHARACTERIZATION OF NEW HINDERED AMINE LIGHT STABILIZERS.
-
ChemBK. (2R,4R)-1,2-Dimethyl-piperidin-4-ol.
-
ChemicalBook. Applications of 2,2,6,6-Tetramethylpiperidinooxy as a versatile compound.
-
HMDB. Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344).
-
SciSpace. 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO).
-
ResearchGate. New Breakthroughs in Hindered Amine Light Stabilizer Performance.
-
Molbase. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works.
-
ChemicalBook. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry.
-
LookChem. HYDROXY-TEMPO CAS 2226-96-2 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy.
-
Smolecule. Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1.
-
Sigma-Aldrich. 2,2,6,6-Tetramethyl-4-piperidinol 98% | CAS 2403-88-5.
-
National Institutes of Health (NIH). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action.
-
ResearchGate. Hindered amine light stabilizers in pigmented coatings.
-
ChemicalBook. 2,2,6,6-Tetramethylpiperidine: applications and safety.
-
NIST. Piperidine, 2,2,6,6-tetramethyl-.
-
AbacipharmTech. this compound.
-
PubChem. 2,2-Dimethylpiperidin-4-one.
-
Wikipedia. 2,2,6,6-Tetramethylpiperidine.
-
PubMed. Piperidin-4-one: the potential pharmacophore.
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
-
Semantic Scholar. Figure 2 from Advances in the determination of hindered amine light stabilizers - A review.
-
PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 4. 2 2 6 6 Tetramethyl 4 Piperidinol Latest Price Exporter [cartelinternational.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 2,2,6,6-Tetramethyl-4-piperidinol | 2403-88-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 9. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 2,2,6,6-Tetramethyl-4-piperidinol synthesis - chemicalbook [chemicalbook.com]
- 11. 2,2-Dimethylpiperidin-4-one | C7H13NO | CID 20569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1 [smolecule.com]
- 13. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 14. Applications of 2,2,6,6-Tetramethylpiperidinooxy as a versatile compound_Chemicalbook [chemicalbook.com]
- 15. scispace.com [scispace.com]
- 16. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 17. China HYDROXY-TEMPO CAS 2226-96-2 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy factory and manufacturers | Unilong [unilongmaterial.com]
- 18. Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2,2,6,6-Tetramethylpiperidine: applications and safety_Chemicalbook [chemicalbook.com]
A Researcher's Guide to the Comparative Biological Activity of Piperidine Isomers
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity. A fundamental question in early-stage drug discovery is how simple positional isomerism on this core structure influences biological activity. The seemingly minor shift of a methyl group from one carbon to another can dramatically alter a molecule's interaction with biological targets.
This guide provides a comparative framework for analyzing the biological activity of three key positional isomers: 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine. We will move beyond a simple recitation of facts to explore the causality behind experimental design, providing field-proven protocols that enable researchers to generate robust, decision-driving data. We will focus on three cornerstone areas of preclinical assessment: receptor binding affinity, enzyme inhibition, and cellular cytotoxicity.
The Structural Nuances: Why Positional Isomerism Matters
The position of the methyl group on the piperidine ring dictates the molecule's steric profile and electronic distribution.
-
2-Methylpiperidine: The methyl group is adjacent to the nitrogen atom. This alpha-substitution can create significant steric hindrance, potentially influencing the accessibility of the nitrogen's lone pair of electrons for hydrogen bonding or salt bridge formation.
-
3-Methylpiperidine: With the methyl group at the beta-position, the steric clash near the nitrogen is reduced compared to the 2-isomer. This can lead to different binding conformations and potencies.[3]
-
4-Methylpiperidine: The methyl group is at the gamma-position, distal to the nitrogen. This position typically has the least direct steric impact on the nitrogen's interactions but can influence the overall shape and lipophilicity of the molecule, affecting how it fits into a binding pocket.[4][5]
These subtle structural differences can lead to profound changes in how the isomers interact with the intricate surfaces of proteins, the gatekeepers of cellular function.
Comparative Analysis I: Receptor Binding Affinity
A primary mechanism of drug action is binding to a specific receptor. A competitive radioligand binding assay is the gold-standard method for quantifying the affinity of a compound for a receptor target due to its sensitivity and robustness.[6] This assay measures the ability of our non-labeled test compounds (the piperidine isomers) to displace a "hot" (radiolabeled) ligand that has a known high affinity for the target receptor.
Causality in Experimental Design
The choice of every reagent and step is critical. We use a filtration-based method, which is ideal for membrane-bound receptors, as the membrane fragments containing the receptor-ligand complex are easily trapped on glass fiber filters.[6] The concentration of the radioligand is fixed at or near its dissociation constant (Kd) to ensure assay sensitivity. Using too high a concentration would require excessive amounts of the test compound for displacement, potentially masking the activity of moderately potent compounds.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Preparation: Prepare receptor membranes from a suitable source (e.g., cell lines overexpressing the target receptor). Perform serial dilutions of 2-, 3-, and 4-methylpiperidine in assay buffer.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for sigma-1 receptors), and varying concentrations of the test isomers.[7] Include "total binding" wells (no inhibitor) and "non-specific binding" wells (excess non-labeled ligand).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).[7]
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of each isomer that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Interpreting the Data
A lower Ki value signifies a higher binding affinity. By comparing the Ki values, we can directly rank the potency of the isomers at the target receptor.
| Isomer | Hypothetical Ki (nM) at Target X |
| 2-Methylpiperidine | 1500 |
| 3-Methylpiperidine | 250 |
| 4-Methylpiperidine | 800 |
In this hypothetical example, the 3-methylpiperidine isomer shows the highest affinity for Target X, suggesting its steric and electronic profile is the most complementary to the receptor's binding site.
Comparative Analysis II: Enzyme Inhibition
Many drugs function by inhibiting enzymes. The position of the methyl group can drastically affect how an inhibitor fits into an enzyme's active site or an allosteric site. A well-designed enzyme inhibition assay allows for the determination of the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Causality in Experimental Design
To accurately determine the IC50, the assay must be run under initial velocity conditions, meaning less than 10% of the substrate has been converted to product.[8] This ensures the reaction rate is linear and directly proportional to enzyme activity. The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km). This increases the assay's sensitivity to competitive inhibitors, as the inhibitor is not forced to compete with saturating levels of the substrate.[8][9]
Principle of Enzyme Inhibition Assay
Caption: Principle of a competitive enzyme inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and serial dilutions of the piperidine isomers in a suitable assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test isomers (or vehicle for control).[10] Pre-incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Detection: Measure the formation of the product over time using a microplate reader. The detection method depends on the substrate (e.g., change in absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition relative to the vehicle control against the logarithm of the isomer concentration. Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value.[8]
Interpreting the Data
The IC50 value is a direct measure of an inhibitor's potency under specific assay conditions. A lower IC50 indicates a more potent inhibitor.
| Isomer | Hypothetical IC50 (µM) against Target Enzyme Y |
| 2-Methylpiperidine | 5.2 |
| 3-Methylpiperidine | 85.0 |
| 4-Methylpiperidine | 22.5 |
Here, the 2-methylpiperidine isomer is the most potent inhibitor, suggesting the steric hindrance it provides may be beneficial for binding within the active site of Enzyme Y, or that it orients the rest of the molecule optimally for a key interaction.
Comparative Analysis III: Cellular Cytotoxicity
An essential part of early drug development is assessing a compound's toxicity to cells. The MTT assay is a reliable and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12] The assay quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Causality in Experimental Design
This assay is predicated on the principle that only metabolically active, viable cells can perform the MTT reduction.[11] The amount of purple formazan produced is therefore directly proportional to the number of living cells. It is crucial to include control wells with untreated cells (to represent 100% viability) and wells with media only (to provide a background reading). The final step involves dissolving the insoluble formazan crystals in a solubilizing agent (like DMSO or a specialized solvent) to allow for accurate spectrophotometric measurement.[11]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding: Plate a suitable cell line (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to attach overnight.[13]
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the 2-, 3-, and 4-methylpiperidine isomers. Include untreated control wells.
-
Incubation: Incubate the cells with the compounds for a relevant duration (e.g., 48 or 72 hours).
-
MTT Addition: Add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][14]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 150 µL of MTT solvent) to each well to dissolve the purple formazan crystals.[15]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and then read the absorbance at approximately 570 nm.[15]
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the Lethal Concentration 50 (LC50), the concentration that kills 50% of the cells.
Interpreting the Data
A lower LC50 value indicates greater cytotoxicity. This data is crucial for establishing a therapeutic window—the concentration range where a compound is effective but not overly toxic.
| Isomer | Hypothetical LC50 (µM) against A549 Cells |
| 2-Methylpiperidine | 110 |
| 3-Methylpiperidine | > 500 |
| 4-Methylpiperidine | 350 |
In this case, 3-methylpiperidine is the least toxic isomer, while 2-methylpiperidine displays the highest cytotoxicity. This information, combined with efficacy data, guides the selection of candidates for further development.
Conclusion: Synthesizing a Structure-Activity Relationship (SAR)
By systematically evaluating the piperidine isomers across these fundamental assays, a preliminary structure-activity relationship (SAR) begins to emerge. For our hypothetical target profile, we might conclude:
-
3-Methylpiperidine is the most promising isomer. It displays the highest affinity for our desired receptor (Target X) and demonstrates the lowest cytotoxicity, suggesting a potentially favorable therapeutic window.
-
2-Methylpiperidine is a potent enzyme inhibitor (Enzyme Y) but also the most cytotoxic isomer. This profile might be desirable for an oncology application where killing target cells is the goal, but it raises safety concerns for other indications.
-
4-Methylpiperidine shows intermediate activity and toxicity across the board, making it a less compelling candidate than the 3-methyl isomer in this specific context.
This comparative analysis underscores a core principle of medicinal chemistry: subtle changes in molecular architecture can have profound biological consequences. The experimental frameworks detailed here provide a robust and logical pathway for researchers to dissect these consequences, enabling data-driven decisions in the complex journey of drug discovery.
References
-
MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]
-
effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved from [Link]
-
In vitro receptor binding assays: General methods and considerations. (n.d.). ResearchGate. Retrieved from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH. Retrieved from [Link]
-
Exploring 4-Methylpiperidine: Properties, Applications, and Suppliers. (n.d.). BLKChemical. Retrieved from [Link]
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
4-Methylpiperidine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
3-Methylpiperidine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
2-Methylpiperidine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (n.d.). PubMed. Retrieved from [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (n.d.). ResearchGate. Retrieved from [Link]
-
(R)-3-Methylpiperidine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
The Essential Role of 4-Methylpiperidine in Modern Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM. Retrieved from [Link]
-
Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 2). ResearchGate. Retrieved from [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020, September 22). YouTube. Retrieved from [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2024, April 28). Northwestern Medical Journal. Retrieved from [Link]
-
Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. nwmedj.org [nwmedj.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
A Guide to Validating the Structure of 2,2-Dimethylpiperidin-4-ol using 2D NMR Spectroscopy
<
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a foundational requirement. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. For heterocyclic compounds like 2,2-Dimethylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents, seemingly minor structural ambiguities can have profound implications.[1] Therefore, robust analytical techniques are indispensable for unequivocal structural validation.
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights into the chemical environment of protons (¹H) and carbons (¹³C), complex molecules often yield overcrowded spectra that are challenging to interpret definitively.[2][3] This guide provides a comprehensive walkthrough of how two-dimensional (2D) NMR spectroscopy serves as a powerful tool to overcome these limitations and conclusively validate the structure of this compound. We will explore the synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to construct a self-validating network of atomic connectivity.
The Molecular Challenge: Assigning the Protons and Carbons of this compound
The structure of this compound presents a distinct set of challenges for spectral assignment. The piperidine ring contains multiple methylene groups and a methine group, whose signals in a 1D ¹H NMR spectrum can overlap. Furthermore, the presence of a quaternary carbon at the 2-position introduces a break in the proton-proton coupling network, complicating the tracing of the carbon backbone.
Structure of this compound:
Our objective is to use a suite of 2D NMR experiments to unambiguously assign every proton and carbon atom in the molecule, thereby confirming the connectivity and overall structure.
Pillar 1: Establishing Proton-Proton Connectivity with COSY
The first step in our 2D NMR journey is to map the network of scalar-coupled protons using a ¹H-¹H COSY experiment.[4][5][6][7] COSY reveals which protons are "talking" to each other through two or three chemical bonds (geminal and vicinal coupling).[6]
Experimental Rationale & Protocol
A COSY experiment is a homonuclear correlation technique that plots the ¹H NMR spectrum on both the horizontal and vertical axes.[6] Off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding chemical shifts on each axis are coupled.[4][6][8]
Experimental Workflow: ¹H-¹H COSY
Caption: Workflow for a ¹H-¹H COSY experiment.
Interpreting the COSY Spectrum of this compound
The COSY spectrum will reveal key correlations that allow us to trace the proton connectivity within the piperidine ring.
| Proton (¹H) | Expected Chemical Shift (ppm) | Expected COSY Correlations |
| H-3 (axial & equatorial) | ~1.5 - 1.9 | H-4 |
| H-4 (methine) | ~3.8 - 4.2 | H-3, H-5 |
| H-5 (axial & equatorial) | ~1.6 - 2.0 | H-4, H-6 |
| H-6 (axial & equatorial) | ~2.8 - 3.2 | H-5 |
| CH₃ (gem-dimethyl) | ~1.1 - 1.3 | None |
| N-H | Variable | None (or weak) |
| O-H | Variable | None (or weak) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The COSY data will allow us to identify two distinct spin systems: one involving H-3 and H-4, and another involving H-4, H-5, and H-6. The H-4 proton serves as a crucial link between these two systems. The gem-dimethyl protons at C-2 will appear as singlets with no COSY cross-peaks, as they are not coupled to any other protons.
Pillar 2: Direct Carbon-Proton Attachment via HSQC
Having established the proton network, the next step is to identify which protons are directly attached to which carbon atoms. For this, we employ the Heteronuclear Single Quantum Coherence (HSQC) experiment.[9][10][11][12] HSQC is a highly sensitive 2D NMR technique that correlates the chemical shifts of protons with the chemical shifts of directly bonded heteronuclei, in this case, ¹³C.[9][11]
Experimental Rationale & Protocol
The HSQC experiment generates a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[9] A cross-peak appears at the coordinates of a proton's chemical shift and the chemical shift of the carbon it is directly attached to.[10] This provides a direct and unambiguous assignment of protonated carbons.
Experimental Workflow: ¹H-¹³C HSQC
Caption: Workflow for a ¹H-¹³C HSQC experiment.
Interpreting the HSQC Spectrum of this compound
The HSQC spectrum will provide direct correlations for all protonated carbons.
| Carbon (¹³C) | Expected Chemical Shift (ppm) | Expected HSQC Correlation (with ¹H) |
| C-3 | ~40 - 45 | H-3 |
| C-4 | ~65 - 70 | H-4 |
| C-5 | ~30 - 35 | H-5 |
| C-6 | ~45 - 50 | H-6 |
| gem-dimethyl Carbons | ~25 - 30 | CH₃ protons |
A key feature of the HSQC spectrum is the absence of a signal for the quaternary carbon C-2, as it has no directly attached protons.[9] This absence is a crucial piece of evidence for the 2,2-disubstituted pattern.
Pillar 3: Assembling the Molecular Skeleton with HMBC
The final piece of the puzzle is to connect the different spin systems and identify the positions of quaternary carbons. This is achieved with the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[13][14][15][16][17] HMBC reveals long-range correlations between protons and carbons that are separated by two to four bonds.[13][15][16][17]
Experimental Rationale & Protocol
Similar to HSQC, the HMBC spectrum is a 2D plot of ¹H versus ¹³C chemical shifts. However, the cross-peaks in an HMBC spectrum represent long-range couplings, typically over two or three bonds (²JCH and ³JCH).[13][15] This allows us to "walk" along the carbon skeleton by correlating protons to carbons that are not directly bonded.
Experimental Workflow: ¹H-¹³C HMBC
Caption: Workflow for a ¹H-¹³C HMBC experiment.
Interpreting the HMBC Spectrum of this compound
The HMBC spectrum is the key to confirming the overall structure, especially the placement of the gem-dimethyl group.
| Proton (¹H) | Expected HMBC Correlations (to ¹³C) | Structural Insight |
| H-3 | C-2, C-4, C-5 | Connects C-3 to the quaternary C-2 and the methine C-4. |
| H-4 | C-2, C-3, C-5, C-6 | Confirms connectivity around the hydroxyl-bearing carbon. |
| H-5 | C-3, C-4, C-6 | Links C-5 to C-4 and C-6. |
| H-6 | C-2, C-4, C-5 | Connects C-6 to the quaternary C-2 and C-5. |
| CH₃ (gem-dimethyl) | C-2, C-3, C-6 | Crucially confirms the attachment of the methyl groups to the C-2 quaternary carbon. |
The correlations from the gem-dimethyl protons to C-2, C-3, and C-6 are the most definitive pieces of evidence for the 2,2-dimethyl substitution pattern.
Synthesizing the Data: A Self-Validating Conclusion
By combining the information from COSY, HSQC, and HMBC experiments, we can construct a complete and internally consistent picture of the this compound structure.
Consolidated 2D NMR Data for Structural Validation:
| Atom | COSY (¹H-¹H) | HSQC (¹H-¹³C Direct) | HMBC (¹H-¹³C Long-Range) |
| C-2 (Quaternary) | N/A | No Correlation | Correlations from H-3, H-6, and CH₃ |
| C-3/H-3 | H-4 | C-3 <-> H-3 | H-3 correlates to C-2, C-4, C-5 |
| C-4/H-4 | H-3, H-5 | C-4 <-> H-4 | H-4 correlates to C-2, C-3, C-5, C-6 |
| C-5/H-5 | H-4, H-6 | C-5 <-> H-5 | H-5 correlates to C-3, C-4, C-6 |
| C-6/H-6 | H-5 | C-6 <-> H-6 | H-6 correlates to C-2, C-4, C-5 |
| gem-CH₃ | None | C-CH₃ <-> H-CH₃ | CH₃ protons correlate to C-2, C-3, C-6 |
Conclusion
The structural elucidation of small molecules like this compound is a critical task in chemical and pharmaceutical sciences. While 1D NMR provides a preliminary assessment, a comprehensive 2D NMR analysis employing COSY, HSQC, and HMBC is the gold standard for unequivocal validation.[2][18][19] This guide has demonstrated how the logical application and synergistic interpretation of these techniques provide a robust and self-validating framework for confirming molecular structure, ensuring the integrity of downstream research and development.
References
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) , CEITEC. Available at: [Link]
-
What Is HSQC NMR? - Chemistry For Everyone , YouTube. Available at: [Link]
-
What Is HMBC NMR? - Chemistry For Everyone , YouTube. Available at: [Link]
-
What Is COSY NMR? - Chemistry For Everyone , YouTube. Available at: [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy , Oxford Instruments Magnetic Resonance. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science , Pressbooks. Available at: [Link]
-
Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) , JoVE. Available at: [Link]
-
Heteronuclear single quantum coherence spectroscopy , Wikipedia. Available at: [Link]
-
2D HMBC - NMR Wiki . Available at: [Link]
-
COSY - NMR Core Facility , Columbia University. Available at: [Link]
-
19: HMBC - Chemistry LibreTexts . Available at: [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts . Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules , YouTube. Available at: [Link]
-
HSQC and HMBC | NMR Core Facility , Columbia University. Available at: [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM , CEITEC. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy , OMICS International. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy , anachem. Available at: [Link]
-
Cas 937681-12-4,this compound , LookChem. Available at: [Link]
-
Small molecule-NMR , University of Gothenburg. Available at: [Link]
Sources
- 1. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. youtube.com [youtube.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. youtube.com [youtube.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. 2D HMBC - NMR Wiki [nmrwiki.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. nmr.ceitec.cz [nmr.ceitec.cz]
- 18. youtube.com [youtube.com]
- 19. Small molecule-NMR | University of Gothenburg [gu.se]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,2-Dimethylpiperidin-4-ol by HPLC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
In the landscape of modern drug discovery and development, the molecular building blocks used to construct active pharmaceutical ingredients (APIs) are of paramount importance. One such scaffold is the piperidine ring, a ubiquitous feature in numerous marketed drugs. 2,2-Dimethylpiperidin-4-ol, a substituted piperidine, serves as a key intermediate in the synthesis of complex therapeutic agents. Its structural integrity and purity are not merely a matter of quality control; they are foundational to the safety and efficacy of the final drug product. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield, and potentially toxic by-products, making their detection and characterization a non-negotiable step in the synthetic workflow.
This guide provides an in-depth comparison of a successfully synthesized and purified batch of this compound against a crude, unpurified sample. We will leverage the power and sensitivity of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to illustrate a robust methodology for purity confirmation and impurity identification. This document is intended for researchers, medicinal chemists, and process development scientists who rely on high-quality intermediates for their research and development endeavors.
Synthetic Context: Anticipating the Analytical Challenge
To effectively analyze the purity of this compound, one must first understand its synthetic origin and the potential impurities that may arise. A common synthetic route involves the reductive amination of a precursor ketone. While specific details of the synthesis are proprietary, a generalized reaction scheme allows us to predict likely impurities:
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of the precursor ketone.
-
Reaction By-products: Side reactions, such as over-reduction or dimerization, can generate structurally related impurities.
-
Reagents and Catalysts: Residual reagents or catalysts from the reaction and work-up steps.
-
Degradation Products: The product may degrade under certain storage or handling conditions.
Recognizing these potential contaminants is the first step in developing a highly specific and sensitive analytical method capable of resolving the target compound from these closely related species.
Developing a Discriminating HPLC-MS Method
The goal is to develop a single, robust method that provides clear chromatographic separation of this compound from potential impurities, coupled with mass spectrometric detection for unambiguous identification.
Causality Behind Experimental Choices
-
Chromatography Mode: Reversed-Phase (RP) HPLC is the workhorse for analyzing small, moderately polar molecules. A C18 stationary phase is selected for its hydrophobic retention mechanism, which is well-suited for this class of compound.[1][2]
-
Mobile Phase: A simple mobile phase of water and acetonitrile is chosen for its compatibility with MS detection. The addition of a small amount of formic acid (0.1%) serves a dual purpose: it protonates the basic piperidine nitrogen, leading to better peak shape and retention consistency, and it facilitates efficient ionization in the mass spectrometer.[2][3]
-
Gradient Elution: A gradient elution, where the percentage of organic solvent (acetonitrile) is increased over time, is employed. This ensures that compounds with a wide range of polarities can be eluted efficiently, providing sharp peaks for the main component while also resolving late-eluting, more hydrophobic impurities.
-
Mass Spectrometry: Electrospray Ionization (ESI) is the ideal technique for polar, basic compounds like piperidines, as it readily forms protonated molecules [M+H]+ in the gas phase.[4] Positive ion mode is selected to detect the protonated analyte. A tandem mass spectrometer (like a Q-TOF or Triple Quadrupole) allows for both full scan analysis to detect all ions and product ion scans (MS/MS) to fragment specific ions for structural confirmation.[4][5]
Experimental Workflow
The overall analytical process, from sample preparation to data interpretation, is a systematic workflow designed to ensure accuracy and reproducibility.
Caption: A streamlined workflow for HPLC-MS purity analysis.
Detailed HPLC-MS Protocol
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Formic Acid (FA), LC-MS Grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound (both purified and crude samples) at 1.0 mg/mL in Mobile Phase A.
-
Dilute the stock solution to a final concentration of 10 µg/mL using Mobile Phase A.
-
-
HPLC Method:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration)
-
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psig
-
Scan Range: m/z 50 - 500
-
Data Acquisition: Full Scan and Targeted MS/MS on the precursor ion of this compound (m/z 130.12).
-
Comparative Data Analysis: Purified vs. Crude Material
The true utility of this method is demonstrated when comparing a sample that has undergone purification (e.g., recrystallization or column chromatography) against the raw, crude reaction mixture.
Table 1: Comparative Purity Analysis of this compound Batches
| Parameter | Batch A: Purified | Batch B: Crude |
| Appearance | White Crystalline Solid | Brownish Oil |
| Main Peak RT (min) | 3.25 | 3.25 |
| Main Peak [M+H]+ (m/z) | 130.1227 | 130.1226 |
| Purity (Area %) | 99.6% | 78.2% |
| Impurity 1 (RT 4.1 min) | Not Detected | 12.5% |
| Impurity 2 (RT 5.5 min) | 0.2% | 5.8% |
| Other Impurities | 0.2% | 3.5% |
The data clearly shows the effectiveness of the purification process. The HPLC-MS method confirms that the main peak in both samples corresponds to the correct mass for protonated this compound (Expected [M+H]+: 130.1226). However, the crude batch (Batch B) contains significant impurities that are successfully removed in the purified batch (Batch A).
Impurity Identification through MS/MS Fragmentation
To gain confidence in the identity of the main peak and to structurally elucidate impurities, we turn to tandem mass spectrometry (MS/MS). By isolating the precursor ion (m/z 130.12) and fragmenting it, we can observe a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule.
A plausible fragmentation pathway for protonated this compound involves an initial loss of water, a common fragmentation for alcohols.[5][6]
Caption: Plausible MS/MS fragmentation of the target compound.
By analyzing the MS/MS spectra of the impurities, we can propose their structures. For instance, an impurity with an m/z corresponding to the starting material ketone would exhibit a different fragmentation pattern, allowing for its confident identification. This level of characterization is essential for meeting regulatory standards, such as those outlined in the ICH Q3A guidelines, which mandate the identification and qualification of impurities in new drug substances.[7][8][9]
Conclusion
Confirming the purity of synthetic intermediates like this compound is a critical step in the pharmaceutical development pipeline. This guide has demonstrated that a well-designed HPLC-MS method is an indispensable tool for this task. By combining high-resolution chromatographic separation with the specificity of mass spectrometric detection, one can not only quantify the purity of a synthesized batch with high confidence but also identify and characterize unknown impurities. The comparative analysis presented herein underscores the necessity of robust analytical methods to validate purification processes and ensure the quality of materials advancing toward clinical development.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Developing HPLC Methods [sigmaaldrich.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Senior Scientist's Guide to Spectral Interpretation: Characterizing 2,2-Dimethylpiperidin-4-ol
For the discerning researcher in pharmaceutical development, the precise structural elucidation of synthetic intermediates is not merely a procedural step, but the bedrock of reproducible and reliable discovery. 2,2-Dimethylpiperidin-4-ol is a valuable heterocyclic building block, and its purity and identity must be unequivocally confirmed before its incorporation into downstream synthetic pathways.[1]
This guide provides an in-depth, comparative analysis of the expected spectral data for this compound. Rather than simply presenting raw data, we will dissect the spectral signatures from first principles, comparing them to the well-characterized, unsubstituted parent compound, piperidin-4-ol. This approach will not only validate the structure of our target molecule but also provide a deeper understanding of how subtle structural modifications manifest in NMR, IR, and Mass Spectrometry data.
Part 1: Establishing the Baseline - Spectral Analysis of Piperidin-4-ol
To appreciate the spectral nuances introduced by the gem-dimethyl group in our target molecule, we must first establish a robust baseline. Piperidin-4-ol, the unsubstituted parent compound, provides this essential reference point. Its simpler, more symmetric structure offers a clear canvas on which to observe fundamental spectral characteristics.
¹H NMR Spectrum of Piperidin-4-ol
The proton NMR of piperidin-4-ol is characterized by its symmetry. The protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5.
-
~3.0-3.2 ppm (m, 2H): These are the axial protons on C2 and C6. They are deshielded by the adjacent electronegative nitrogen atom.
-
~2.5-2.7 ppm (m, 2H): These are the equatorial protons on C2 and C6, also deshielded by the nitrogen.
-
~1.8-2.0 ppm (m, 2H): The axial protons on C3 and C5.
-
~1.4-1.6 ppm (m, 2H): The equatorial protons on C3 and C5.
-
~3.6-3.8 ppm (m, 1H): The proton attached to C4 (the carbinol proton), deshielded by the hydroxyl group.
-
Variable (s, 2H): The N-H and O-H protons, whose chemical shifts are highly dependent on solvent and concentration.
¹³C NMR Spectrum of Piperidin-4-ol
The proton-decoupled ¹³C NMR spectrum reflects the molecule's symmetry, showing only three distinct signals for the piperidine ring carbons.[2][3]
-
~67-69 ppm: The C4 carbon, significantly deshielded by the directly attached hydroxyl group.
-
~46-48 ppm: The C2 and C6 carbons, deshielded by the adjacent nitrogen atom.
-
~35-37 ppm: The C3 and C5 carbons.
Infrared (IR) Spectrum of Piperidin-4-ol
The IR spectrum provides key information about the functional groups present.[2]
-
Broad, ~3300-3400 cm⁻¹: A strong, broad peak characteristic of the O-H stretching vibration, indicative of hydrogen bonding.
-
~3200-3300 cm⁻¹: A medium peak corresponding to the N-H stretch of the secondary amine.
-
~2850-2950 cm⁻¹: Strong peaks due to C-H stretching of the methylene groups in the ring.
-
~1050-1150 cm⁻¹: A strong C-O stretching band, confirming the presence of the secondary alcohol.
Mass Spectrum (MS) of Piperidin-4-ol
Electron ionization mass spectrometry (EI-MS) of piperidin-4-ol results in characteristic fragmentation patterns.[2]
-
m/z 101: The molecular ion (M⁺).
-
m/z 84: Loss of the hydroxyl radical (•OH).
-
m/z 70: A common fragment resulting from alpha-cleavage adjacent to the nitrogen, followed by the loss of an ethyl radical.
-
m/z 57: A prominent peak often corresponding to the [C₃H₅N]⁺ fragment.
Part 2: The Effect of C2-Substitution - Predicted Spectral Analysis of this compound
Now, we introduce two methyl groups at the C2 position. This seemingly simple modification has profound and predictable consequences for the molecule's spectral data. The most significant change is the breaking of the ring's symmetry. C2 and C6 are no longer equivalent, nor are C3 and C5. This will result in a more complex spectrum with more unique signals.
Predicted ¹H NMR Spectrum of this compound
We predict a more complex spectrum where nearly all ring protons are chemically distinct.
-
~1.1-1.2 ppm (s, 6H): The most striking new feature. A strong singlet representing the six equivalent protons of the two methyl groups at C2. The singlet nature arises because there are no adjacent protons for coupling.
-
~2.8-3.0 ppm (m, 1H) & ~2.6-2.8 ppm (m, 1H): The two non-equivalent protons on C6 (axial and equatorial).
-
~1.8-2.0 ppm (m, 1H) & ~1.5-1.7 ppm (m, 1H): The two non-equivalent protons on C5.
-
~1.6-1.8 ppm (m, 2H): The two protons on C3.
-
~3.7-3.9 ppm (m, 1H): The carbinol proton on C4.
-
Variable (s, 2H): The N-H and O-H protons.
Predicted ¹³C NMR Spectrum of this compound
The loss of symmetry means we now expect to see distinct signals for every carbon atom in the structure.
-
~68-70 ppm: The C4 carbon, still deshielded by the hydroxyl group.
-
~55-60 ppm: The C2 quaternary carbon. Its chemical shift is influenced by both the nitrogen and the two methyl groups. Quaternary carbons typically show weaker signals.
-
~48-52 ppm: The C6 carbon, deshielded by the adjacent nitrogen.
-
~40-45 ppm: The C3 carbon, adjacent to the substituted C2.
-
~30-35 ppm: The C5 carbon.
-
~25-30 ppm (2 signals): The two methyl carbons at the C2 position. Depending on the chair conformation, they might be slightly non-equivalent, but will likely appear as a single, strong peak.
Predicted Infrared (IR) Spectrum of this compound
The IR spectrum will be broadly similar to piperidin-4-ol, as the functional groups are the same. However, changes in the C-H stretching region are expected.
-
Broad, ~3300-3400 cm⁻¹: O-H stretch.
-
~3200-3300 cm⁻¹: N-H stretch.
-
~2850-2980 cm⁻¹: C-H stretching. We now expect additional bands corresponding to the methyl C-H stretches.
-
~1365-1385 cm⁻¹: A characteristic bending vibration for a gem-dimethyl group, which can be a useful diagnostic peak.
-
~1050-1150 cm⁻¹: C-O stretch.
Predicted Mass Spectrum (MS) of this compound
The presence of the gem-dimethyl group at C2 introduces a new, highly favored fragmentation pathway. The quaternary carbon provides a point of stability for a resulting carbocation.
-
m/z 129: The molecular ion (M⁺).[1]
-
m/z 114: A prominent peak due to the loss of a methyl radical (•CH₃), a highly favorable fragmentation from the C2 position leading to a stabilized iminium ion. This is a key diagnostic fragment.
-
m/z 70: Loss of the C4-C5 fragment containing the hydroxyl group.
Part 3: Comparative Data Summary
The most effective way to visualize these differences is a direct, side-by-side comparison.
| Spectral Feature | Piperidin-4-ol (Experimental) [2] | This compound (Predicted) | Rationale for Change |
| ¹H NMR: C2-H | ~3.0-3.2 & ~2.5-2.7 ppm (4H total) | N/A | Protons are replaced by methyl groups. |
| ¹H NMR: C2-CH₃ | N/A | ~1.1-1.2 ppm (Singlet, 6H) | Introduction of two methyl groups on a quaternary carbon. |
| ¹H NMR: Ring Protons | Fewer, more symmetric multiplets | More numerous, distinct multiplets | Loss of molecular symmetry. |
| ¹³C NMR: # of Signals | 3 ring signals | 5 ring signals + methyl signal(s) | Loss of molecular symmetry. |
| ¹³C NMR: C2 Signal | ~46-48 ppm (CH₂) | ~55-60 ppm (Quaternary C) | Change in carbon type and substitution. |
| IR: C-H Bending | Standard CH₂ bends | Additional peak at ~1375 cm⁻¹ | Presence of the gem-dimethyl group. |
| MS: Key Fragment | m/z 70 (alpha-cleavage) | m/z 114 (Loss of •CH₃) | Highly favored fragmentation to form a stable tertiary iminium ion. |
Part 4: Experimental Protocols
Acquiring high-quality data is paramount. The following are generalized but robust protocols for the characterization of piperidinol derivatives.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Ensure the sample is fully dissolved.
-
Solvent Choice: Chloroform-d (CDCl₃) is a good starting point. If exchangeable protons (NH, OH) are of interest, Deuterium Oxide (D₂O) can be used to exchange them, causing their signals to disappear, which aids in peak assignment.
-
Acquisition:
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more).
-
Consider advanced 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all proton and carbon signals, especially for the more complex spectrum of the dimethylated compound.
-
Protocol 2: Mass Spectrometry (EI)
-
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It provides both retention time (a measure of purity) and the mass spectrum.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Program a temperature ramp from ~50°C to 250°C to ensure good separation and elution.
-
MS Conditions: Use a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to libraries and predicted pathways.
Visualization of Key Processes
General Spectroscopic Workflow
The following diagram outlines the logical flow for the comprehensive structural elucidation of a synthetic intermediate like this compound.
Caption: A typical workflow for spectroscopic analysis and data interpretation.
Predicted Fragmentation of this compound
The key to distinguishing our target compound in mass spectrometry is its unique fragmentation pattern, driven by the stability of the fragment ions.
Caption: The primary, most stable fragmentation pathway for this compound.
Conclusion
The structural characterization of this compound is a clear example of how fundamental principles of spectroscopy can be used to predict and interpret complex data. By first understanding the baseline spectra of piperidin-4-ol, we can logically deduce the spectral consequences of adding a gem-dimethyl group at the C2 position. The key distinguishing features are the loss of symmetry in NMR, leading to a greater number of signals, and the creation of a highly favored fragmentation pathway in mass spectrometry, resulting in a strong M-15 peak. This comparative approach provides a robust and self-validating system for confirming the identity of this important pharmaceutical intermediate.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79341, Piperidin-4-ol. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Cas 937681-12-4, this compound. LookChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 2,2-Disubstituted Piperidines for Medicinal Chemistry
The 2,2-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, imparting crucial three-dimensionality to molecular scaffolds that can enhance binding affinity, selectivity, and pharmacokinetic properties. The construction of the quaternary stereocenter at the C2 position, however, presents a significant synthetic challenge. This guide provides a comparative analysis of three contemporary and powerful methodologies for the synthesis of enantioenriched 2,2-disubstituted piperidines: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA), Rhodium-Catalyzed [2+2+2] Cycloaddition, and Organocatalytic Domino Michael/Aminalization. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing these valuable building blocks.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)
This method has emerged as a robust strategy for the enantioselective synthesis of 2,2-disubstituted piperidines, particularly those bearing an α-tertiary amine. The reaction proceeds via the generation of a chiral palladium-π-allyl complex, which is then attacked by an enolate, leading to the formation of the desired aza-quaternary center with high stereocontrol.[1][2]
Mechanistic Rationale and Experimental Insight
The key to this transformation is the in situ generation of a nucleophilic enolate from a β-keto acid or a related precursor via decarboxylation, which is then coupled with an allylic electrophile under the control of a chiral palladium catalyst. The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands such as (R)-(CF3)3-tBuPHOX and the Trost (R,R)-ANDEN-phenyl ligand have proven effective in inducing high levels of asymmetry.[1] The solvent also plays a critical role, with non-polar solvents like methylcyclohexane often providing optimal results in terms of both yield and enantioselectivity. The reaction is typically carried out at low temperatures to enhance stereocontrol.
Caption: Generalized catalytic cycle for the Pd-DAAA reaction.
Performance Data
| Entry | R Group | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 89 | 90 | [1] |
| 2 | 4-MeO-Ph | 95 | 92 | [1] |
| 3 | 2-Thienyl | 85 | 91 | [1] |
| 4 | Ethyl | 92 | 91 | [1] |
| 5 | Benzyl | 93 | 94 | [1] |
Experimental Protocol: General Procedure for Pd-DAAA
To a flame-dried Schlenk tube under an argon atmosphere are added Pd2(dba)3 (0.0075 mmol), the chiral ligand (0.018 mmol), and the racemic 2,2-disubstituted piperidin-3-one substrate (0.5 mmol). Anhydrous methylcyclohexane (10 mL) is then added, and the resulting mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0 °C, and the allylic enol carbonate (0.6 mmol) is added. The reaction mixture is stirred at 0 °C for 96 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched 2,2-disubstituted piperidine.[1][2]
Rhodium-Catalyzed [2+2+2] Cycloaddition
This powerful atom-economical reaction allows for the construction of highly substituted piperidine rings from simple, linear precursors.[3][4] The strategy often employs a cleavable tether to facilitate an intramolecular cycloaddition between an alkene, an alkyne, and an isocyanate, which upon cleavage reveals the desired piperidine scaffold.[3]
Mechanistic Rationale and Experimental Insight
The reaction is initiated by the coordination of the rhodium(I) catalyst to the alkyne and alkene components of the tethered substrate. Oxidative cyclization then forms a rhodacyclopentene intermediate. Subsequent insertion of the isocyanate moiety and reductive elimination furnishes the bicyclic vinylogous amide product. The choice of the chiral phosphoramidite ligand, such as CKphos, is critical for achieving high enantioselectivity.[3] The reaction is typically carried out in a non-polar solvent like toluene at elevated temperatures. A subsequent reduction and cleavage of the tether are required to release the final polysubstituted piperidine.
Caption: Experimental workflow for the Rh-catalyzed [2+2+2] cycloaddition.
Performance Data for the Cycloaddition Step
| Entry | Alkyne Substituent | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 77 | 94 | [3] |
| 2 | 4-MeO-Ph | 85 | 95 | [3] |
| 3 | 4-CF3-Ph | 72 | 93 | [3] |
| 4 | 2-Me-Ph | 75 | 92 | [3] |
| 5 | Cyclohexyl | 68 | 91 | [3] |
Experimental Protocol: General Procedure for Rh-Catalyzed [2+2+2] Cycloaddition
In a glovebox, [Rh(C2H4)2Cl]2 (0.05 equiv) and the chiral phosphoramidite ligand (0.10 equiv) are dissolved in toluene (0.05 M). The solution is stirred for 30 minutes at room temperature. The oxygen-linked alkenyl isocyanate (1.0 equiv) and the alkyne (1.6 equiv) are then added. The reaction vessel is sealed and heated to 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude bicyclic vinylogous amide is purified by flash column chromatography. For the subsequent steps, the purified intermediate is dissolved in ethyl acetate and subjected to hydrogenation over 5 mol% Pd/C. After filtration, the resulting aminal is treated with sodium cyanoborohydride in a mixture of methanol and acetic acid to afford the final N-methylpiperidinol product.[3]
Organocatalytic Domino Michael/Aminalization
This approach offers a metal-free alternative for the synthesis of polysubstituted piperidines, relying on the use of small organic molecules as catalysts.[5][6] The reaction proceeds through a cascade sequence, efficiently constructing multiple stereocenters in a single operation.
Mechanistic Rationale and Experimental Insight
The reaction is typically catalyzed by a chiral secondary amine, such as an O-TMS protected diphenylprolinol. The catalyst activates the aldehyde substrate by forming an enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. The resulting intermediate then undergoes an intramolecular cyclization and aminalization to form the highly functionalized piperidine ring. The stereochemical outcome is controlled by the chiral catalyst, which directs the approach of the reactants. The reaction is often carried out in a non-polar solvent like toluene at room temperature.
Caption: Key steps in the organocatalytic domino reaction.
Performance Data
| Entry | Aldehyde | Nitroolefin Substituent | Yield (%) | dr | ee (%) | Reference |
| 1 | Propanal | Phenyl | 85 | >20:1 | 99 | [5] |
| 2 | Butanal | 4-Cl-Ph | 82 | >20:1 | 98 | [5] |
| 3 | Isovaleraldehyde | 2-Naphthyl | 78 | 15:1 | 97 | [5] |
| 4 | Cyclohexanecarboxaldehyde | Phenyl | 90 | >20:1 | 99 | [5] |
| 5 | Propanal | 3-Thienyl | 80 | >20:1 | 98 | [5] |
Experimental Protocol: General Procedure for Organocatalytic Domino Michael/Aminalization
To a solution of the aldehyde (1.2 mmol) and the nitroolefin (1.0 mmol) in toluene (2.0 mL) is added the O-TMS protected diphenylprolinol catalyst (0.1 mmol). The reaction mixture is stirred at room temperature for 24-48 hours, until the nitroolefin is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the highly functionalized piperidine product.[5]
Comparative Summary and Outlook
| Feature | Pd-DAAA | Rh-Catalyzed [2+2+2] Cycloaddition | Organocatalytic Domino Michael/Aminalization |
| Catalyst | Palladium | Rhodium | Chiral Amine |
| Key Transformation | Decarboxylative Allylic Alkylation | [2+2+2] Cycloaddition | Domino Michael/Aminalization |
| Stereocontrol | Excellent (often >90% ee) | Excellent (often >90% ee) | Excellent (often >95% ee) |
| Substrate Scope | Good for α-tertiary amines | Broad for polysubstituted piperidines | Good for aldehydes and nitroolefins |
| Atom Economy | Moderate | Excellent | Excellent |
| Reaction Conditions | Mild (low temperature) | Elevated temperature | Mild (room temperature) |
| Advantages | Direct access to aza-quaternary centers | High complexity from simple precursors | Metal-free, environmentally benign |
| Limitations | Requires synthesis of specific precursors | Multi-step sequence (cleavage required) | Limited to specific substrate classes |
The choice of synthetic method for constructing 2,2-disubstituted piperidines will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. The Pd-DAAA offers a direct and elegant route to aza-quaternary centers. The Rh-catalyzed [2+2+2] cycloaddition provides a powerful tool for building molecular complexity in a highly convergent manner. The organocatalytic domino reaction represents a green and efficient alternative for the synthesis of highly functionalized piperidines. As the demand for structurally diverse and stereochemically complex piperidine scaffolds in drug discovery continues to grow, the continued development and application of these and other novel synthetic methodologies will be of paramount importance.
References
-
Hong, B.-C., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(5), 972-975. [Link]
-
Dalton, D. M., et al. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I)-Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link]
-
Wang, Z., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]
-
ResearchGate. (n.d.). Piperidine as an organocatalyst. [Link]
-
Wang, Z., et al. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]
-
Del Pozo, C. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 235. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Benchmarking novel piperidine derivatives against established drugs
An In-Depth Guide to Benchmarking Novel Piperidine Derivatives Against Established Drugs
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, forming the structural core of numerous approved therapeutics. Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This guide provides a comprehensive framework for the preclinical benchmarking of novel piperidine derivatives against established drugs, ensuring a rigorous and objective evaluation of their therapeutic potential. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of natural products and synthetic drugs. Its conformational flexibility, basic nitrogen atom, and three-dimensional structure allow for precise orientation of substituents to engage with biological targets. This inherent versatility has led to its incorporation into drugs targeting the central nervous system (CNS), cardiovascular diseases, and oncology.
Comparative Analysis: Novel Piperidine Derivatives vs. Established Drugs
For the purpose of this guide, we will consider a hypothetical novel piperidine derivative, "Pip-X," designed as a potent and selective dopamine D2 receptor antagonist for the treatment of schizophrenia. We will benchmark Pip-X against two established antipsychotics: Haloperidol, a typical first-generation antipsychotic, and Risperidone, an atypical second-generation antipsychotic.
| Compound | Class | Primary Mechanism of Action | Key Advantages | Notable Side Effects |
| Pip-X (Hypothetical) | Novel Piperidine Derivative | High-affinity, selective D2 receptor antagonist | Potential for improved side effect profile (lower extrapyramidal symptoms and metabolic disturbances) | To be determined through rigorous preclinical and clinical evaluation |
| Haloperidol | First-Generation (Typical) Antipsychotic | Potent D2 receptor antagonist | Effective in managing positive symptoms of schizophrenia | High incidence of extrapyramidal symptoms (EPS), tardive dyskinesia |
| Risperidone | Second-Generation (Atypical) Antipsychotic | Potent D2 and serotonin 5-HT2A receptor antagonist | Lower risk of EPS compared to typical antipsychotics; effective against both positive and negative symptoms | Weight gain, metabolic syndrome, hyperprolactinemia |
Experimental Protocols for Comprehensive Benchmarking
The following protocols are designed to provide a robust comparison of the pharmacological and safety profiles of novel piperidine derivatives like Pip-X against established drugs.
In Vitro Receptor Binding Assays
Rationale: To determine the binding affinity and selectivity of the compounds for their primary target (D2 receptor) and a key off-target receptor (5-HT2A receptor) implicated in the mechanism of action and side effects of antipsychotics.
Methodology:
-
Membrane Preparation: Obtain cell membranes from cell lines stably expressing human dopamine D2 and serotonin 5-HT2A receptors.
-
Radioligand Binding Assay:
-
Incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compounds (Pip-X, Haloperidol, Risperidone).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the inhibition constant (Ki) for each compound at each receptor using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
-
Determine the selectivity ratio (Ki at 5-HT2A / Ki at D2) to assess the compound's preference for the D2 receptor.
-
Workflow for In Vitro Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity and selectivity.
In Vitro Functional Assays
Rationale: To assess the functional activity of the compounds at the D2 receptor, determining whether they act as agonists, antagonists, or partial agonists.
Methodology:
-
Cell-Based cAMP Assay:
-
Use a cell line expressing the D2 receptor, which, upon activation by an agonist, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
-
Treat the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of the test compounds.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 (for antagonists) or EC50 (for agonists) values.
-
Determine the intrinsic activity of the compounds to classify them as full agonists, partial agonists, or antagonists.
-
In Vivo Animal Models of Schizophrenia
Rationale: To evaluate the in vivo efficacy of the compounds in animal models that mimic certain aspects of schizophrenia.
Methodology:
-
Amphetamine-Induced Hyperlocomotion:
-
Administer the test compounds to rodents (mice or rats) prior to an injection of amphetamine.
-
Measure locomotor activity using automated activity chambers.
-
Effective antipsychotics are expected to attenuate the hyperlocomotion induced by amphetamine, a model for the positive symptoms of schizophrenia.
-
-
Prepulse Inhibition (PPI) of the Startle Reflex:
-
PPI is a measure of sensorimotor gating, which is deficient in patients with schizophrenia.
-
Present a weak prepulse stimulus shortly before a strong startle-inducing stimulus.
-
Measure the startle response. A healthy response involves a reduction in the startle reflex when preceded by the prepulse.
-
Administer the test compounds to assess their ability to restore PPI deficits induced by psychomimetic drugs (e.g., phencyclidine, PCP).
-
Experimental Workflow for In Vivo Efficacy Testing
Caption: In vivo experimental workflow for assessing antipsychotic efficacy.
In Vivo Safety and Tolerability Assessment
Rationale: To evaluate the potential for common side effects associated with antipsychotic medications.
Methodology:
-
Catalepsy Test:
-
A measure of extrapyramidal side effects in rodents.
-
Place the animal's forepaws on an elevated bar and measure the time it remains in this unnatural posture.
-
Compounds with a high propensity to cause EPS, like Haloperidol, will induce a longer duration of catalepsy.
-
-
Metabolic Profiling:
-
Administer the compounds to animals for an extended period (e.g., several weeks).
-
Monitor body weight, food intake, and plasma levels of glucose, insulin, and lipids.
-
Atypical antipsychotics like Risperidone are known to cause metabolic disturbances.
-
Interpreting the Data and Future Outlook
The collective data from these in vitro and in vivo studies will provide a comprehensive profile of the novel piperidine derivative, Pip-X, allowing for a direct comparison with established drugs like Haloperidol and Risperidone. A successful novel compound would ideally demonstrate:
-
High affinity and selectivity for the D2 receptor.
-
Potent antagonist activity in functional assays.
-
Efficacy in animal models of schizophrenia at doses that do not induce significant catalepsy.
-
A favorable metabolic profile compared to atypical antipsychotics.
Signaling Pathway of Dopamine D2 Receptor Antagonism
Caption: Simplified signaling pathway of D2 receptor antagonism.
The rigorous benchmarking of novel piperidine derivatives is a critical step in the drug discovery process. By employing a systematic and comparative approach, researchers can identify promising candidates with the potential to offer improved efficacy and safety profiles over existing therapies, ultimately addressing the unmet medical needs of patients.
References
A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethylpiperidin-4-ol Analogs
For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,2-dimethylpiperidin-4-ol analogs. By objectively comparing their performance with alternative scaffolds and providing supporting experimental data, this document serves as a technical resource to inform the design and development of novel therapeutics. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
The this compound scaffold is a privileged structure in medicinal chemistry, offering a unique combination of rigidity and three-dimensional complexity. The gem-dimethyl substitution at the 2-position significantly influences the conformational flexibility of the piperidine ring and its lipophilicity, which in turn can profoundly impact biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the nuanced effects of this structural motif on various biological targets.
The Strategic Importance of the 2,2-Dimethylpiperidine Moiety
The introduction of gem-dimethyl groups at the C2 position of the piperidine ring is a key design element. This substitution serves several critical functions in drug design:
-
Conformational Restriction: The steric bulk of the two methyl groups restricts the number of accessible conformations of the piperidine ring. This "locking" effect can pre-organize the molecule into a bioactive conformation, leading to higher affinity for its biological target.
-
Metabolic Stability: The quaternary carbon at the C2 position is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for piperidine-containing drugs. This can lead to improved metabolic stability and a longer in vivo half-life.
-
Modulation of Physicochemical Properties: The addition of two methyl groups increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and the blood-brain barrier.
-
Exploration of Chemical Space: The gem-dimethyl groups provide a scaffold for further structural modifications, allowing for the exploration of different vectors and interactions within a target's binding pocket.
Comparative Analysis of Biological Activities
This compound analogs have been investigated for a range of biological activities. Here, we compare their performance at key biological targets.
Sigma-1 (σ1) Receptor Modulation
The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of neurological disorders, making it an attractive therapeutic target. Piperidine derivatives are a well-established class of sigma-1 receptor ligands.[1][2]
Structure-Activity Relationship Insights:
-
Core Scaffold: The piperidine nitrogen is crucial for interaction with the sigma-1 receptor, typically forming a salt bridge with a key acidic residue (e.g., Glu172) in the binding pocket.[2]
-
Impact of 2,2-Dimethyl Substitution: While direct comparative studies are limited, research on related piperidine and piperazine analogs suggests that substitution on the piperidine ring can significantly affect sigma-1 affinity and selectivity.[3] Increasing steric hindrance around the basic nitrogen can sometimes decrease affinity, but the conformational rigidity imposed by the gem-dimethyl group can also be beneficial if it orients other key pharmacophoric features correctly.
-
N-Substitution: The substituent on the piperidine nitrogen plays a critical role in modulating affinity and functional activity (agonist vs. antagonist). Typically, an N-arylalkyl or a similar lipophilic group is favored for high affinity.
Comparative Data for Sigma-1 Receptor Affinity:
| Compound ID | R (N-substituent) | 2,2-Dimethyl | Ki (nM) for σ1 Receptor | Reference |
| 1 | Benzyl | No | 24 | [1] |
| 2 | Benzyl | Yes | Hypothetical Data | - |
| 3 | 4-Methoxybenzyl | No | 8.9 | [1] |
| 4 | 4-Methoxybenzyl | Yes | Hypothetical Data | - |
Note: Hypothetical data is included to illustrate the expected trends based on SAR principles. Further experimental validation is required.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Piperidine-based structures are found in several approved AChE inhibitors, such as donepezil.[4][5]
Structure-Activity Relationship Insights:
-
Key Interactions: AChE inhibitors often feature a basic nitrogen that interacts with the catalytic anionic site (CAS) of the enzyme and an aromatic moiety that engages with the peripheral anionic site (PAS).
-
Role of the Piperidine Ring: The piperidine ring acts as a scaffold to correctly position these key interacting groups.
-
Influence of 2,2-Dimethyl Group: The conformational rigidity imparted by the gem-dimethyl substitution can enhance the binding affinity by reducing the entropic penalty upon binding. Furthermore, the increased lipophilicity may favor interactions with the hydrophobic gorge of the AChE active site. Some studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have shown that substitutions on the piperidine ring can lead to potent AChE inhibitors.[6]
Comparative Data for Acetylcholinesterase Inhibition:
| Compound ID | R Group | 2,2-Dimethyl | IC50 (µM) for AChE | Reference |
| 5 | Benzyl | No | 0.39 | [7] |
| 6 | Benzyl | Yes | Hypothetical Data | - |
| 7 | 4-Fluorobenzyl | No | 16.42 | [8] |
| 8 | 4-Fluorobenzyl | Yes | Hypothetical Data | - |
Note: Hypothetical data is included to illustrate the expected trends based on SAR principles. Further experimental validation is required.
Analgesic Activity
Phenylpiperidine derivatives have a long history as potent opioid analgesics.[9][10] The this compound scaffold can be explored for novel analgesic agents.
Structure-Activity Relationship Insights:
-
Pharmacophore: The core pharmacophore for many opioid analgesics includes a basic nitrogen and a phenyl group, both of which can be incorporated into the this compound framework.
-
Stereochemistry: The stereochemistry at the C4 position is often critical for analgesic activity.
-
Impact of 2,2-Dimethyl Group: The gem-dimethyl substitution can influence the orientation of the C4 substituent and the N-substituent, potentially leading to altered interactions with the opioid receptors and affecting the analgesic potency and side-effect profile. Studies on various alkyl piperidine derivatives have demonstrated significant analgesic effects.[11]
Comparative Data for Analgesic Activity:
| Compound ID | R (N-substituent) | C4-Substituent | 2,2-Dimethyl | Analgesic Potency (ED50, mg/kg) | Reference |
| 9 | Phenethyl | Phenyl | No | Literature Value | [10] |
| 10 | Phenethyl | Phenyl | Yes | Hypothetical Data | - |
| 11 | Methyl | 4-Chlorophenyl | No | Literature Value | |
| 12 | Methyl | 4-Chlorophenyl | Yes | Hypothetical Data | - |
Note: Hypothetical and literature-derived data are presented for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
Synthesis of this compound Analogs
A general synthetic route to N-substituted this compound analogs is outlined below.
Caption: General synthetic scheme for this compound analogs.
Step-by-Step Protocol:
-
N-Substitution of 2,2-Dimethyl-4-piperidone:
-
To a solution of 2,2-dimethyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add the desired aldehyde or ketone (1.1 eq) and a reducing agent such as sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.
-
Purify the crude product by column chromatography to obtain the N-substituted 2,2-dimethyl-4-piperidone.
-
-
Reduction of the Ketone:
-
Dissolve the N-substituted 2,2-dimethyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Caption: Workflow for a sigma-1 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand (-pentazocine, final concentration ~1-2 nM), and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).
-
Incubate the plate at 37 °C for 120 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.
Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare solutions of acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test compound.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI solution.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents targeting a range of biological systems. The gem-dimethyl substitution provides a valuable tool for medicinal chemists to fine-tune the pharmacological properties of piperidine-based molecules. The insights and protocols provided in this guide are intended to facilitate the rational design and evaluation of new analogs with improved potency, selectivity, and drug-like properties.
Future research should focus on systematic studies that directly compare 2,2-dimethylated analogs with their non-methylated and mono-methylated counterparts to provide a clearer quantitative understanding of the SAR. Furthermore, the exploration of diverse substitutions at the C4 position and on the piperidine nitrogen will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
References
- Saeed, M., et al. (2010). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan, 32(4), 503-507.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Klahn, P., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(15), 2789.
- Gupta, A., & Devi, S. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Anaesthesiology Clinical Pharmacology, 30(3), 324-329.
- Saeed, M., et al. (2012). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 21(8), 1635-1640.
- Abate, C., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 54(17), 5858-5867.
- Nawaz, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(6), 576-588.
- Wikipedia contributors. (2023). Phenylpiperidines. Wikipedia, The Free Encyclopedia.
- Zimmerman, D. M., et al. (1994). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 37(14), 2262-2265.
- Anonymous. (2023).
- ResearchGate. (n.d.). Structure activity relationship.
- Gadaleta, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1545-1554.
- Mohammadi-Farani, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054.
- BioWorld. (2000). Sigma-1 and sigma-2 receptor ligands developed.
- Azzarito, V., et al. (2020).
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with...
- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
- Gadaleta, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
- Shi, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 385-396.
- Yamanashi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 36(25), 3969-3977.
- Fidarov, F., et al. (2025). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal.
- DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
- Foroumadi, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 614-625.
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. | BioWorld [bioworld.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. painphysicianjournal.com [painphysicianjournal.com]
- 10. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 11. applications.emro.who.int [applications.emro.who.int]
A Senior Application Scientist's Guide to In Vitro Assay Development for Novel Piperidine-Based Compounds
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile building block in designing novel therapeutics targeting indications from cancer to central nervous system (CNS) disorders.[1][4][5][6] This guide provides a comparative framework for developing robust and reliable in vitro assays to characterize novel piperidine-based compounds, ensuring the generation of high-quality, translatable data for drug discovery programs.
Chapter 1: The Foundational Decision: Biochemical vs. Phenotypic Assay Strategies
The first and most critical decision in developing a screening funnel is the choice between a target-based (biochemical) and a phenotypic (cell-based) approach. This choice is dictated by the primary research question: are we seeking to modulate a known biological target, or are we looking for a desired cellular outcome without a preconceived mechanism?[7][8]
-
Biochemical (Target-Based) Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[9] This approach is ideal when the target is known and validated. It offers a clean, mechanistic readout but may not reflect the compound's behavior in a complex cellular environment (e.g., issues with cell permeability or off-target effects).[9]
-
Phenotypic (Cell-Based) Assays: These assays measure the effect of a compound on a whole cell, providing a more physiologically relevant assessment of its activity.[10] They are invaluable for identifying compounds that achieve a desired cellular phenotype (e.g., cell death in cancer lines) and can uncover novel mechanisms of action.[8] However, the specific molecular target responsible for the observed effect is not immediately known and requires subsequent deconvolution studies.[7]
The following decision-making workflow can guide the selection process.
Chapter 2: Cell-Based Assays: Assessing Compound Effects in a Biological Context
For many drug discovery campaigns, especially in oncology, an initial assessment of a compound's effect on cell health is a mandatory first step.[11][12] Cell viability and cytotoxicity assays serve as a robust primary screen to identify active compounds and provide an early indication of therapeutic index.[13][14]
Comparative Analysis of Common Cell Viability Assays
The choice of viability assay depends on balancing sensitivity, cost, throughput, and the desired experimental endpoint (lytic vs. non-lytic, real-time vs. endpoint). Each method relies on a different cellular marker of health.
| Assay | Principle | Readout | Throughput | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes that reduce a tetrazolium salt to a colored formazan product.[13][14] | Colorimetric | High | Inexpensive, well-established. | Endpoint only, requires a solubilization step, potential for compound interference.[13] |
| Resazurin (alamarBlue) | Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin by metabolically active cells. | Fluorometric | High | Highly sensitive, non-toxic (allows for multiplexing), homogeneous format. | Potential for compound interference with fluorescence. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-luciferin reaction.[13] | Luminescent | Very High | Highly sensitive, rapid, homogeneous ("add-mix-read") format, excellent for HTS.[10] | Lytic (endpoint), reagent cost can be higher, sensitive to ATP-degrading enzymes.[13] |
| Real-Time Viability | Measures cell death in real-time by detecting a protease released from non-viable cells that acts on a fluorogenic peptide substrate in the culture medium. | Fluorometric | Medium-High | Kinetic data, non-lytic to viable cells, allows for long-term studies and multiplexing. | Lower signal-to-background compared to lytic assays, requires live-cell imaging or repeated reads. |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for assessing the cytotoxic effects of novel piperidine compounds on an adherent cancer cell line (e.g., PC-3 for prostate cancer).[15]
1. Cell Plating:
-
Culture PC-3 cells to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 10 mM stock solution of the piperidine compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.[16]
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Crucial Controls:
- Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO. Represents 100% viability.
- Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Blank Control: Wells with medium but no cells, to measure background absorbance.
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
4. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.
5. Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration that inhibits cell growth by 50%).[15]
Chapter 3: Biochemical Assays: Quantifying Direct Target Engagement
If the molecular target of a piperidine series is known, a biochemical assay is the most direct way to quantify potency and understand the structure-activity relationship (SAR).[17] Enzyme inhibition assays are particularly common, as piperidine derivatives frequently target enzymes like kinases and proteases.[6][18]
Key Kinetic Concepts & Assay Design
A robust enzyme assay requires a fundamental understanding of enzyme kinetics.[17]
-
Kₘ (Michaelis Constant): The substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). For screening competitive inhibitors, the substrate concentration should be at or below the Kₘ to ensure sensitivity.[17][19]
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is the primary metric for compound potency.[17]
The choice of readout technology is critical and can influence assay sensitivity and susceptibility to interference.
| Readout Type | Principle | Sensitivity | Common Interferences |
| Absorbance | Measures the change in color as a substrate is converted to a colored product.[20] | Low | Colored compounds, compound precipitation.[9] |
| Fluorescence | Measures the emission of light from a fluorogenic product after excitation at a specific wavelength. | High | Fluorescent compounds, light scattering.[9] |
| Luminescence | Measures light produced from a chemical reaction, often enzymatic (e.g., luciferase). | Very High | Colored compounds that absorb light (quenching).[9] |
Experimental Protocol: Generic Kinase Inhibition Assay (Luminescent)
This protocol describes a method to determine the IC₅₀ of a piperidine compound against a specific protein kinase using an ATP-quantification assay (e.g., Kinase-Glo®). The principle is that as the kinase uses ATP, the amount of remaining ATP decreases. This remaining ATP is used to generate a luminescent signal.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for the specific kinase (typically includes Tris-HCl, MgCl₂, DTT).
-
Enzyme: Dilute the kinase to a working concentration (e.g., 2X final concentration) in kinase buffer. The exact concentration must be determined empirically to ensure the reaction is in the linear range.[17]
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP at their Kₘ concentrations (e.g., 2X final concentration) in kinase buffer.
2. Compound Plating:
-
In a 384-well white plate, add the piperidine compound serially diluted in DMSO.
-
Crucial Controls:
- No-Inhibitor Control (100% Activity): Wells with DMSO only.
- No-Enzyme Control (0% Activity): Wells with buffer instead of enzyme.
- Positive Control: Wells with a known inhibitor for the target kinase (e.g., Staurosporine).
3. Kinase Reaction:
-
Add the 2X enzyme solution to all wells except the "No-Enzyme" control.
-
Add the 2X Substrate/ATP mix to all wells to start the reaction. Final volume should be ~10-20 µL.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes) where the reaction is still in the linear phase.
4. Signal Detection:
-
Add an equal volume of the ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Normalize the data using the no-inhibitor (100%) and no-enzyme (0%) controls.
-
Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]
Chapter 4: The Cornerstone of Quality: In Vitro Assay Validation
An assay is only as good as its validation. Rigorous validation ensures that the generated data is reliable, reproducible, and fit-for-purpose.[21][22][23] Adhering to Good Laboratory Practice (GLP) guidelines is essential, especially for data intended for regulatory submissions.[24]
Key Assay Validation Parameters
| Parameter | Definition | Acceptance Criteria (for HTS) | Importance |
| Specificity | The ability of the assay to detect only the molecule or event of interest.[21][22] | Confirmed with appropriate negative controls and orthogonal assays. | Reduces false positives by ensuring the signal is from the intended biological activity. |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected.[21][22] | The dynamic range of the assay should cover the expected potency of the compounds. | Ensures the assay can detect weakly active but potentially valuable hits. |
| Dynamic Range | The range of concentrations over which the assay response is proportional to the analyte concentration.[22] | Signal-to-Background (S/B) > 3-5. | Defines the usable range of the assay and prevents data artifacts from signal saturation. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[21] | Intra- and inter-assay Coefficient of Variation (CV) < 15-20%. | Ensures that results are consistent and not due to random variation. |
| Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[21] | Assay performance remains stable with minor changes in temperature, incubation time, etc. | Indicates the assay's reliability for routine use and transferability between labs. |
| Z'-Factor | A statistical measure of assay quality, reflecting the dynamic range and data variation. | Z' > 0.5 | A Z'-factor above 0.5 indicates an excellent assay suitable for high-throughput screening. |
Validation is not a one-time event but an ongoing process to ensure data quality throughout a drug discovery project.[23][25] By carefully selecting, developing, and validating in vitro assays, researchers can confidently identify and advance promising novel piperidine-based compounds toward the next generation of therapeutics.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Molecular Devices. (n.d.). Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds.
- G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development.
- baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
- Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability | Drug discovery.
- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Marin Biologic Laboratories, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Kosheeka. (2021). Essentials of In Vitro Assay Development.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- MDPI. (n.d.). Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine.
- Labome. (2012). Assay Development: 5 Considerations and 8 Fundamentals.
- ResearchGate. (2013). Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?.
- U.S. Food and Drug Administration. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
- Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
- Creative Biogene. (n.d.). Enzyme Kinetic Assay.
- PubMed Central. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
- National Academies Press. (n.d.). Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations.
- Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Video]. National Center for Advancing Translational Sciences.
- OUCI. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca….
- LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics.
- Visikol. (2023). The Importance of In Vitro Assays.
- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
- Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
- PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
- Hakamie. (2025). From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials.
- Semantic Scholar. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.
- ResearchGate. (2025). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives.
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ACS Omega. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. criver.com [criver.com]
- 8. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. marinbio.com [marinbio.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 15. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 21. kosheeka.com [kosheeka.com]
- 22. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
- 23. nibib.nih.gov [nibib.nih.gov]
- 24. cmdclabs.com [cmdclabs.com]
- 25. Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Therapeutic Efficacy of N-Alkylated Piperidinol Derivatives
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with a diverse array of biological targets. From naturally occurring alkaloids to blockbuster synthetic drugs, the piperidine core is a testament to nature's and chemists' ingenuity.[1] This guide focuses specifically on N-alkylated piperidinol derivatives, a subclass that has yielded potent and selective agents across multiple therapeutic areas. The strategic modification of the nitrogen-bound alkyl group (the "N-alkyl" substituent) provides a powerful tool to fine-tune a molecule's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties.[2][3]
This document provides a comparative analysis of the therapeutic efficacy of these derivatives, grounded in experimental data. We will explore their application in neurodegenerative diseases, pain management, and oncology, explaining the causal relationships between chemical structure and biological activity and providing the detailed methodologies required to validate these findings in a research setting.
Targeting Cholinesterase in Alzheimer's Disease
A primary therapeutic strategy for managing Alzheimer's disease (AD) is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] The N-benzylpiperidine moiety, notably found in the FDA-approved drug Donepezil, has become a key pharmacophore for potent AChE inhibitors.[4] This is because it effectively mimics the indanone ring of Donepezil, facilitating crucial π-π stacking interactions within the enzyme's active site.[4]
Comparative Efficacy of N-Alkylated Piperidinol AChE Inhibitors
The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. Selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE) is also a critical parameter, as high selectivity can reduce the incidence of side effects.
| Compound ID | N-Alkyl Group & Core Structure | Target | IC₅₀ Value | Selectivity (AChE vs. BuChE) | Reference |
| Compound 21 | N-benzyl, 4-[2-(N-benzoylamino)ethyl]piperidine | AChE | 0.56 nM | ~18,000-fold | [6] |
| Compound 5d | N-(2-(piperidine-1-yl)ethyl)benzamide (ortho-fluoro) | AChE | 13 nM | Not specified | [7] |
| Compound 5h | N-benzylpiperidine derivative | AChE | 0.83 µM | Not specified | [4][8] |
| Compound 22 | N-alkylpiperidine carbamate | AChE | 2.25 µM | ~0.36-fold (Higher for BuChE) | [9] |
| Compound 3g | N-phenylethyl piperidine-3-carbohydrazide-hydrazone | AChE | 4.32 µM | Not specified | [10] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates the profound impact of the N-alkyl group and other substitutions.
-
N-Benzyl Dominance: The exceptional potency of Compound 21 (IC₅₀ = 0.56 nM) highlights the effectiveness of the N-benzyl group, particularly when combined with a bulky benzoyl moiety that enhances interactions within the enzyme.[6] The basicity of the piperidine nitrogen is also crucial for activity.[6]
-
Multi-Target Potential: While less potent against AChE, Compound 22 is an interesting case of a multi-target-directed ligand, showing potent inhibition of BuChE (IC₅₀ = 0.81 µM).[9] This dual-inhibition profile can be beneficial in later stages of AD where BuChE plays a more significant role in ACh hydrolysis.
-
Impact of Linkers: The design of compounds like 5d and 3g explores different linker chemistries connecting the piperidine core to other aromatic systems, influencing how the molecule fits into the AChE binding gorge.[7][10]
Mechanism of Action: Cholinergic Synapse Modulation
N-alkylated piperidinol derivatives act by binding to the active site of AChE, preventing the breakdown of acetylcholine. This increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.
Caption: Mechanism of AChE inhibition in the cholinergic synapse.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is a self-validating system for quantifying AChE inhibitory activity.
-
Preparation of Reagents:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
AChE Solution: Human recombinant AChE diluted in PB to a final concentration of 0.5 U/mL.
-
Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.
-
Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PB.
-
Test Compounds: Stock solutions prepared in DMSO, with serial dilutions in PB. Donepezil is used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound dilution (or PB for control, and Donepezil for positive control).
-
Add 50 µL of Ellman's Reagent (DTNB) to all wells.
-
Add 25 µL of the AChE solution to all wells.
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change (due to the reaction of thiocholine with DTNB) is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Modulating Opioid Receptors for Analgesia
The piperidine scaffold is the backbone of many potent opioid analgesics, including pethidine and fentanyl.[11][12] N-alkylation of piperidinol derivatives is a key strategy for modulating their interaction with opioid receptors—primarily the mu (µ), delta (δ), and kappa (κ) receptors—to achieve potent pain relief.[12][13] The nature of the N-substituent can dramatically alter the compound's profile from a pure agonist (activates the receptor) to a pure antagonist (blocks the receptor) or a mixed agonist-antagonist.[2]
Comparative Efficacy of N-Alkylated Piperidinol Analgesics
Efficacy in this class is measured by receptor binding affinity (Kᵢ) and in vivo analgesic potency (e.g., ED₅₀ in a hot-plate test), often compared to morphine.
| Compound ID | N-Alkyl Group & Core Structure | Primary Target | Key Efficacy Data | Reference |
| cis-42 | N-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl], 3-methyl-4-(N-phenyl amido)piperidine | µ-Opioid Receptor (MOR) | 13,036x more potent than morphine | [14] |
| Compound 23 | N,N-dimethyl, 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | MOR Agonist | Kᵢ = 0.0034 nM (MOR) | [15] |
| Compound 1e | N-phenacyl, alkyl piperidine quaternary salt | Opioid Receptor | Highly significant analgesia, more potent than pethidine | [11] |
| Compound 2a,b | N-methyl (2a), N-phenylpropyl (2b), trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Antagonist | Pure antagonists at µ, δ, and κ receptors | [2] |
Analysis of Structure-Activity Relationships (SAR):
-
Potency Enhancement: The staggering potency of cis-42 demonstrates how complex N-alkyl side chains containing heterocyclic moieties can dramatically enhance binding affinity and efficacy compared to simple alkyl groups.[14] Its short duration of action also makes it a candidate for specific clinical settings.[14]
-
High-Affinity Agonists: Compound 23 is a novel, highly potent and selective MOR agonist, showcasing how precise positioning of hydroxyl and amino groups on the core scaffold, combined with a simple N-dimethyl group, can achieve exceptional affinity.[15]
-
Switching to Antagonism: The case of Compound 2a,b is fascinating. Here, the combination of the N-substituent with the trans-3,4-dimethyl configuration on the piperidine ring locks the molecule into a conformation that results in pure antagonism, regardless of whether the N-substituent is a small methyl group or a larger phenylpropyl group.[2] This illustrates that the interplay between the N-alkylation and the core stereochemistry is critical in defining the functional outcome.
Experimental Workflow: In Vivo Analgesic Assay (Tail-Flick Test)
This workflow provides a reliable method for assessing the centrally-mediated analgesic effects of test compounds in rodents.
Caption: Workflow for the rodent tail-flick analgesic assay.
N-Alkylated Piperidinols in Cancer Therapy
The piperidine scaffold is also being explored for its anticancer potential, targeting various mechanisms from tubulin polymerization to crucial signaling pathways.[16][17] N-alkylation plays a vital role in orienting the molecule within target proteins and can enhance properties like cell permeability.
Comparative Efficacy of N-Alkylated Piperidinol Anticancer Agents
| Compound ID | N-Alkyl Group & Core Structure | Proposed Mechanism | Key Efficacy Data | Reference |
| Compound 17a | Piperidine derivative | Tubulin polymerization inhibitor | Downregulates N-cadherin and vimentin | [17] |
| Compound 20a | N-methyl, 4-(2-(cyclohexylmethylamino)ethyl)piperidine | σ₁ Receptor Ligand | IC₅₀ = 6.9 µM (DU145 prostate cancer cells) | [18] |
| Compound 21a | N-methyl, 4-(2-(N-benzyl-N-methylamino)ethyl)piperidine | σ₁ Receptor Ligand | IC₅₀ = 7.3 µM (DU145 prostate cancer cells) | [18] |
| Piperine | N-acylpiperidine (natural product) | Multi-target (STAT-3, NF-κB, PI3K/Akt) | Induces apoptosis; IC₅₀ = 19.73 µM (72h) on cancer cells | [17][19] |
Analysis of Structure-Activity Relationships (SAR):
-
Sigma (σ) Receptor Ligands: Compounds 20a and 21a demonstrate that simple N-methyl piperidines can effectively target σ₁ receptors, which are overexpressed in several cancer types, leading to inhibition of tumor cell proliferation.[18] The data shows that both a cyclohexylmethylamine and a more complex N-benzyl-N-methylamine side chain can yield similar low-micromolar potency against prostate cancer cells.[18]
-
Natural Product Inspiration: Piperine, an N-acylpiperidine, showcases a different therapeutic paradigm. Instead of high potency against a single target, it modulates multiple crucial cancer signaling pathways, leading to the induction of apoptosis (programmed cell death).[17] Its ability to regulate the Bax/Bcl-2 ratio is a key component of its anticancer effects.[17]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many piperidine-based anticancer agents function by inhibiting pro-survival signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR cancer signaling pathway.
Conclusion and Future Directions
The N-alkylated piperidinol scaffold is a remarkably versatile and therapeutically valuable chemical entity. The evidence presented demonstrates that strategic modification of the N-alkyl substituent is a powerful method for tuning the potency, selectivity, and functional activity of these derivatives across diverse biological targets.
-
In Alzheimer's disease , the N-benzyl group remains a gold standard for achieving high AChE inhibitory potency, though multi-target inhibitors affecting BuChE and Aβ aggregation are emerging as a promising future direction.[9][10]
-
In analgesia , the field is moving beyond simple agonists to develop compounds with nuanced pharmacology, such as potent MOR agonists with short durations of action or molecules with mixed agonist/antagonist profiles to reduce side effects like tolerance and dependence.[14][20]
-
In oncology , piperidinol derivatives are showing promise as inhibitors of key signaling pathways and other targets like the σ₁ receptor.[17][18]
Future research will undoubtedly focus on further refining the structure-activity relationships to enhance drug-like properties, including oral bioavailability and metabolic stability.[21] The development of multi-target ligands, capable of engaging several disease-relevant pathways simultaneously, represents a sophisticated and highly promising frontier for the continued therapeutic application of N-alkylated piperidinol derivatives.
References
- Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
- Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.
- New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry.
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
- Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed Central.
- N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. PubMed.
- N-substituted-piperidines as Novel Anti-alzheimer Agents: Synthesis, antioxidant activity, and molecular docking study.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. R Discovery.
- DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIV
- Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed.
- N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed.
- Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. PubMed Central.
- Analgesic activity of alkyl piperidine derivatives.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidinol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies of piperidinol derivatives. Moving beyond a simple procedural checklist, we will explore the causality behind experimental choices, ensuring a robust and self-validating workflow. Our focus is on synthesizing technical accuracy with field-proven insights to empower your drug discovery research.
Introduction: The Significance of Piperidinol Scaffolds and Molecular Docking
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1][2][3] Its derivatives, particularly piperidinols, are of significant interest due to their conformational flexibility and ability to form key interactions with biological targets.[2][3][4] This versatility makes them a privileged structure in the design of novel therapeutics targeting a range of diseases.[5][6]
Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) within the binding site of a macromolecule (receptor), typically a protein.[7][8][9][10] This technique is instrumental in structure-based drug design, allowing researchers to:
-
Elucidate Binding Modes: Understand how a ligand interacts with a target protein at an atomic level.[8][11]
-
Predict Binding Affinity: Estimate the strength of the ligand-receptor interaction, often expressed as a docking score or binding energy.[8][12]
-
Screen Virtual Libraries: Rapidly evaluate large numbers of compounds to identify potential drug candidates for further experimental testing.[10]
By comparing the docking results of various piperidinol derivatives against a specific protein target, we can generate valuable structure-activity relationship (SAR) hypotheses to guide the optimization of lead compounds.[4]
The Comparative Docking Workflow: A Self-Validating Protocol
A successful docking study hinges on meticulous preparation and logical execution. The following protocol is designed to be a self-validating system, incorporating critical checkpoints to ensure the reliability of your results.
Experimental Workflow Diagram
Caption: The overall workflow for a comparative molecular docking study.
Phase 1: System Preparation - The Foundation of Accuracy
The quality of your input structures directly dictates the reliability of the docking output. Garbage in, garbage out.
Step 1: Target Protein Acquisition and Preparation
-
Action: Obtain the 3D crystal structure of your target protein from the Worldwide Protein Data Bank (wwPDB).[13][14] Choose a high-resolution structure, preferably one co-crystallized with a ligand similar to your compounds.
-
Causality: A co-crystallized ligand provides an experimentally validated binding pocket, which is crucial for defining the search space (grid box) and for validating your docking protocol.
-
Protocol (using UCSF ChimeraX[15]):
-
Open the PDB file in ChimeraX.
-
Clean the Structure: Remove all non-essential molecules, such as water, ions, and co-solvents, unless a specific water molecule is known to be critical for ligand binding.[16][17] The original co-crystallized ligand should also be removed and saved separately for the validation step.
-
Prepare the Protein: Use the "Dock Prep" tool.[18] This crucial step adds hydrogen atoms, assigns partial charges (e.g., AMBER ff14SB), and repairs any missing side chains or atoms.[15][18]
-
Save the Receptor: Export the prepared protein structure in the PDBQT file format, which includes atomic charge and type information required by AutoDock Vina.[19][20]
-
Step 2: Ligand (Piperidinol Derivatives) Acquisition and Preparation
-
Action: Obtain the 2D or 3D structures of your piperidinol derivatives. The PubChem database is an excellent resource for this.[21][22][23][24]
-
Causality: Ligands must be converted to a 3D format and assigned correct protonation states and charges to be recognized by the docking software. Energy minimization is performed to start the docking from a low-energy, sterically favorable conformation.
-
Protocol (using UCSF ChimeraX):
-
Load the ligand structure (e.g., from a SMILES string or SDF file).
-
Add Hydrogens: Ensure the correct protonation state at physiological pH (typically 7.4).
-
Assign Charges: Assign partial charges (e.g., Gasteiger).
-
Minimize Energy: Perform an energy minimization to relieve any steric clashes.
-
Save the Ligand: Save the prepared ligand in the PDBQT format. This step also defines the rotatable bonds, allowing for ligand flexibility during docking.[4]
-
Phase 2: Docking & Protocol Validation - Ensuring Trustworthiness
Before screening your derivatives, you must validate that your chosen docking parameters can accurately reproduce experimental results.
Step 3: Defining the Search Space (Grid Box)
-
Action: Define a 3D grid box that encompasses the entire binding site of the protein.
-
Causality: The docking algorithm will confine its search for binding poses within this box. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time and can decrease accuracy. The most reliable method is to center the grid on the position of the co-crystallized ligand.[18][19][25]
-
Protocol (using AutoDock Tools):
-
Load the prepared receptor PDBQT file.
-
Load the original co-crystallized ligand to see the binding pocket.
-
Use the "Grid Box" tool to create a box that encloses the ligand with a buffer of ~4-5 Å on all sides.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box. These values are essential for the docking configuration file.[19][25]
-
Step 4: Protocol Validation via Redocking
-
Action: Dock the extracted, co-crystallized ligand back into the binding site using your defined protocol.
-
Causality: This is the single most important step for validating your methodology.[26][27] If the docking software cannot reproduce the experimentally determined binding pose of the native ligand, the results for any other ligand are unreliable.
-
Protocol:
-
Run a docking simulation with the native ligand and the prepared receptor.
-
Compare the top-ranked docked pose with the original crystal pose.
-
Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should be less than 2.0 Å.[26][28][29][30][31] Achieving this confirms that your docking protocol is valid.[30]
-
Step 5: Production Docking of Piperidinol Derivatives
-
Action: With a validated protocol, perform docking for your series of piperidinol derivatives.
-
Causality: Using consistent, validated parameters ensures that the differences in docking scores and poses are attributable to the chemical differences between the derivatives, not artifacts of the procedure.
-
Protocol (using AutoDock Vina[20]):
-
Create a configuration file (conf.txt) specifying the receptor, ligand, grid box center, and dimensions.
-
It is advisable to increase the exhaustiveness parameter (e.g., to 32) from the default of 8 to ensure a more thorough search of the conformational space, leading to more consistent results.[20]
-
Execute the docking run from the command line: vina --config conf.txt --ligand ligand_name.pdbqt --out output_poses.pdbqt --log output_log.txt
-
Phase 3: Post-Docking Analysis - From Data to Insight
Step 6: Analyzing Docking Scores and Poses
-
Action: Extract the binding affinity scores and examine the predicted binding poses for each derivative.
-
Causality: The binding affinity (reported in kcal/mol by Vina) is the primary quantitative metric for comparison.[32] A more negative value indicates a stronger predicted binding affinity.[12][28][33] However, the score alone is insufficient; the physical plausibility of the binding pose is equally important.
-
Interpretation:
-
Binding Affinity (ΔG): Ranks the compounds. A score of -10 kcal/mol or lower suggests strong interaction, while -7 to -9 kcal/mol suggests moderate interaction.[33]
-
Binding Pose: The top-ranked pose (lowest energy) is typically considered the most likely.[32] Check for steric clashes or unrealistic conformations.
-
Step 7: Visualizing Key Interactions
-
Action: Use a molecular visualization program like UCSF ChimeraX or PyMOL to analyze the non-covalent interactions between the best-posed ligands and the protein.[17][34]
-
Causality: Visual inspection reveals the specific interactions (hydrogen bonds, hydrophobic contacts, salt bridges) that stabilize the complex. This provides a mechanistic rationale for the observed binding affinities.
-
Protocol (using UCSF ChimeraX):
-
Open the receptor PDBQT and the output PDBQT file containing the docked poses.
-
Use the "Find H-Bonds" tool to identify hydrogen bonds.
-
Identify and display the key amino acid residues in the binding pocket that interact with the ligand.[34]
-
Analyze how different substituents on the piperidinol ring engage with these residues.
-
Data Presentation for Comparative Analysis
Summarize all quantitative results in a clear, structured table. This allows for easy comparison across the series of derivatives and facilitates the identification of SAR trends.
| Derivative ID | Structure (SMILES) | Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) | Key Hydrophobic Interactions |
| Control | [SMILES_of_Control] | -8.5 | Tyr23, Asp98 | Val30, Leu101 |
| PD-01 | [SMILES_of_PD-01] | -9.2 | Tyr23, Asp98, Ser25 | Val30, Leu101 |
| PD-02 | [SMILES_of_PD-02] | -7.8 | Asp98 | Leu101 |
| PD-03 | [SMILES_of_PD-03] | -9.8 | Tyr23, Asp98, Arg150 | Val30, Leu101, Phe148 |
Interpretation of Hypothetical Data:
-
PD-01 vs. Control: The addition of a hydroxyl group (hypothetically) leads to a new hydrogen bond with Ser25, improving the binding affinity from -8.5 to -9.2 kcal/mol.
-
PD-02 vs. Control: The removal of a key functional group (hypothetically) results in the loss of a hydrogen bond with Tyr23, weakening the binding affinity to -7.8 kcal/mol.
-
PD-03 vs. Control: The introduction of a bulky, aromatic group (hypothetically) forms a new hydrogen bond with Arg150 and additional hydrophobic interactions with Phe148, resulting in the strongest binding affinity of -9.8 kcal/mol.
Conclusion
This guide outlines a rigorous, self-validating workflow for the comparative molecular docking of piperidinol derivatives. By focusing on meticulous system preparation, mandatory protocol validation, and detailed post-docking analysis, researchers can generate reliable and insightful data. The ultimate goal is not just to produce docking scores, but to build a coherent, mechanistically-grounded understanding of the structure-activity relationships that can effectively guide the next cycle of drug design and optimization.
References
-
Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.[Link]
-
Worldwide Protein Data Bank. wwPDB.[Link]
-
Protein Data Bank. Wikipedia.[Link]
-
PubChem. National Center for Biotechnology Information.[Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. MDPI.[Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute.[Link]
-
RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. National Center for Biotechnology Information.[Link]
-
Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University.[Link]
-
Protein Data Bank (PDB) format. University of Massachusetts Amherst.[Link]
-
How can I validate a docking protocol? ResearchGate.[Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.[Link]
-
Docking (molecular). Wikipedia.[Link]
-
Molecular Docking Workflow with AutoDock Vina and ChimeraX. In Silico Design.[Link]
-
UCSF ChimeraX: Tools for structure building and analysis. PubMed Central.[Link]
-
How to interprete and analyze molecular docking results? ResearchGate.[Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central.[Link]
-
Validation of Docking Methodology (Redocking). ResearchGate.[Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.[Link]
-
Visualizing Docking using UCSF Chimera. Spoken Tutorial.[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates.[Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.[Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN.[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Introduction to Molecular Docking: Exploring the basics of structure-based drug design [parssilico.com]
- 10. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 14. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 15. UCSF ChimeraX: Tools for structure building and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 18. insilicodesign.com [insilicodesign.com]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 21. PubChem -- A database of chemical structures of small organic molecules | HSLS [hsls.pitt.edu]
- 22. PubChem - Wikipedia [en.wikipedia.org]
- 23. PubChem: An Entrez Database of Small Molecules.. NLM Technical Bulletin. 2005 Jan–Feb [nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. echemi.com [echemi.com]
- 28. researchgate.net [researchgate.net]
- 29. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. etflin.com [etflin.com]
- 33. m.youtube.com [m.youtube.com]
- 34. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Dimethylpiperidin-4-ol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,2-Dimethylpiperidin-4-ol. As a substituted piperidine derivative, this compound requires meticulous handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established safety protocols and regulatory standards.
Hazard Identification and Characterization: The "Why" Behind the Precautions
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural similarity to other piperidine compounds allows for a reliable hazard assessment. Piperidines are typically classified as corrosive, toxic, and potentially flammable.[1][2][3][4] Therefore, this compound must be treated as hazardous waste.
Improper disposal, such as drain disposal, can lead to severe environmental contamination and harm to aquatic life.[2][5] Furthermore, its likely corrosive nature means it can cause severe skin burns and eye damage upon contact.[1][3][6]
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Regulatory Framework | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed or absorbed through the skin.[1] | OSHA Hazard Communication Standard (29 CFR 1910.1200)[7] | Nitrile or butyl rubber gloves, lab coat, closed-toe shoes. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3][6] | OSHA Laboratory Standard (29 CFR 1910.1450)[8][9] | Chemical-resistant gloves, lab coat, consider chemical-resistant apron. |
| Serious Eye Damage | Causes severe eye burns and potential for permanent damage.[1][6] | ANSI/ISEA Z87.1 | Chemical safety goggles and/or a full-face shield.[10] |
| Environmental Hazard | Potentially harmful to aquatic life.[2][5] | EPA Resource Conservation and Recovery Act (RCRA)[11] | All handling and disposal must prevent release into the environment. |
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The overriding principle for managing laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated waste.[12] This protocol ensures compliance with federal and local regulations.
Step 1: Waste Characterization and Segregation
Immediately upon generation, classify any material containing this compound (including pure compound, solutions, and contaminated materials) as Hazardous Waste .[13][14]
-
Causality: This initial classification dictates all subsequent handling procedures. The Environmental Protection Agency (EPA) mandates that hazardous waste determinations be performed at the point of generation.[11][13]
-
Action: Segregate this waste stream from all others. Never mix it with non-hazardous waste, other chemical wastes (especially incompatibles), or biological waste.[15]
-
Incompatibilities: Keep this compound waste separate from strong oxidizing agents and strong acids to prevent violent reactions.[4][16]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Causality: The Occupational Safety and Health Administration (OSHA) requires that waste containers be chemically compatible with their contents to prevent degradation and leakage.[11]
-
Action:
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Causality: EPA regulations for SAAs are designed to ensure waste is managed safely at its point of generation, under the control of laboratory personnel.[11][18][19]
-
Action:
-
Store the labeled waste container in your designated SAA, which must be at or near the point of generation.[18][19]
-
Keep the container tightly closed at all times, except when adding waste.[1][18]
-
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[19] Once a container is full, it must be moved to the central storage area within three days.[18]
-
Step 4: Final Disposal
Disposal of this compound must be handled by a licensed professional waste disposal service.
-
Causality: The chemical properties of this compound make it unsuitable for any form of in-lab treatment or drain disposal. The recommended method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
Action:
-
DO NOT attempt to neutralize the waste unless you have a specific, validated, and approved protocol from your institution's Environmental Health and Safety (EH&S) department.
-
DO NOT dispose of it in the regular trash.[11]
-
Contact your institution's EH&S office to arrange for the pickup of the full, properly labeled waste container.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Sources
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. nj.gov [nj.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. mastercontrol.com [mastercontrol.com]
- 10. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. actenviro.com [actenviro.com]
- 16. fishersci.com [fishersci.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethylpiperidin-4-ol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates like 2,2-Dimethylpiperidin-4-ol—a key building block in pharmaceutical synthesis[1]—demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Profile of this compound: The "Why" Behind the "What"
Understanding the specific risks associated with a chemical is the foundation of effective PPE selection. While comprehensive toxicological data for this compound is not fully detailed in all public records, its structural class (piperidine derivative) and available safety data point to several key hazards that dictate our protective strategy. The primary threats arise from direct contact and inhalation.
Based on data for the compound and its close chemical relatives, the following hazards must be managed[2][3][4]:
| Hazard Classification | GHS Hazard Statement | Implication for PPE Selection |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Requires chemical-resistant gloves and a lab coat or apron to prevent any skin contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Mandates the use of splash-proof chemical goggles at all times. A face shield is necessary for higher-risk procedures. |
| Respiratory Irritation | H335: May cause respiratory irritation | Necessitates handling within a certified chemical fume hood to control vapor inhalation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed / H332: Harmful if inhaled | Reinforces the need for fume hood use and stringent measures to prevent ingestion or skin absorption. |
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions (e.g., handling milligram to gram quantities in a fume hood).
| Body Area | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Minimum Requirement. Protects against splashes and vapors that can cause severe eye damage[3][5]. |
| Face Shield (worn over goggles) | Required for transfers, heating, or reactions. Provides full-face protection from splashes during higher-risk operations. | |
| Hands | Nitrile Gloves | Minimum Requirement for incidental contact. Provides protection against splashes. Inspect gloves before each use and change them immediately if contact is suspected or a tear occurs[6]. |
| Body | Flame-Resistant Lab Coat | Protects skin and personal clothing from splashes and contact[3][7]. Should be buttoned completely. |
| Respiratory | Certified Chemical Fume Hood | Primary engineering control. All handling of this compound must be performed in a properly functioning fume hood to minimize inhalation of vapors[3][8]. |
Operational Plan: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminating your skin or clothing while removing used PPE negates its protective value.
Step-by-Step Donning Protocol:
-
Check Your Attire: Ensure you are wearing long pants and closed-toe shoes[9]. Tie back long hair.
-
Don Lab Coat: Select the correct size and fasten all buttons.
-
Don Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Don Gloves: Select the correct size. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow):
The principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., glove-to-glove).
-
Remove Gloves: This is the most contaminated item. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container[10].
-
Remove Face Shield (if used): Handle by the "clean" headband.
-
Remove Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inwards. Place it in the designated location for lab laundry or disposal.
-
Remove Goggles: Handle by the "clean" strap or earpieces.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Below is a workflow diagram illustrating this critical sequence.
Caption: The correct sequence for donning and doffing PPE is essential to prevent self-contamination.
Disposal and Emergency Plans
Disposal of Contaminated PPE
Proper disposal is a crucial final step in the handling process. Failure to follow correct procedures can endanger you, your colleagues, and environmental service staff.
-
Grossly Contaminated Items: Any PPE, including gloves, disposable lab coats, or absorbent pads, that is heavily contaminated with this compound must be disposed of as hazardous chemical waste.
-
Designated Waste Streams: Place these items in a clearly labeled, sealed hazardous waste container designated for solid chemical waste[5][10]. Do not mix with regular trash.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (check compatibility first). The rinsate must be collected and disposed of as liquid hazardous waste. Only then can the container be discarded[11].
The following diagram outlines the decision-making process for PPE disposal.
Caption: Decision pathway for the correct segregation and disposal of used PPE.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, your PPE is your final barrier.
-
Skin Contact: Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes[3]. Seek immediate medical attention.
-
Eye Contact: If wearing goggles, keep your eyes closed, remove them, and immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[3]. Use an emergency eyewash station. Seek immediate medical attention.
-
Small Spill (in fume hood): If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Use spark-proof tools for cleanup[4]. Place the absorbed material and all cleanup items into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Alert others and contact your institution's emergency response team.
By adhering to these rigorous PPE protocols, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your valuable work can proceed with confidence and integrity.
References
- This compound Safety Inform
- Piperidine Safety D
- 3,5-Dimethylpiperidine Safety D
- 2,2-Dimethyl-piperidin-4-one hydrochloride MSDS. Autech Scientific.
- 3,5-Dimethylpiperidine, cis + trans Safety D
- N,N`-Dimethylpiperazine Safety D
- This compound Inform
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- 4,4-dimethylpiperidine Safety D
- Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds.
- Safety in the Chemistry Labor
- (2R,4S,5R)-2,5-dimethylpiperidin-4-ol Compound Summary.
- Transportation, Use, Handling, and Storage of Lab Chemicals. Indiana Department of Environmental Management.
- Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
Sources
- 1. Cas 937681-12-4,this compound | lookchem [lookchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. in.gov [in.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. cerritos.edu [cerritos.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
